Methyl 3-ethynylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-ethynylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S/c1-3-6-4-5-11-7(6)8(9)10-2/h1,4-5H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPKTSBTHMZNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-ethynylthiophene-2-carboxylate (CAS 1800082-83-0): Synthesis, Physicochemical Profiling, and Applications in CCR9 Modulator Design
Executive Summary
In modern drug discovery, the strategic selection of functionalized heterocyclic building blocks is paramount for developing highly selective receptor modulators. Methyl 3-ethynylthiophene-2-carboxylate (CAS Registry Number: 1800082-83-0) has emerged as a critical intermediate in the synthesis of novel benzene sulfonamide derivatives[1]. These derivatives are currently under intensive investigation as modulators of the Chemokine Receptor 9 (CCR9), a primary therapeutic target for Inflammatory Bowel Diseases (IBD) such as Crohn's disease and ulcerative colitis[2].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and validated experimental workflows associated with this specific thiophene derivative.
Physicochemical Profiling
Accurate characterization of building blocks ensures predictable pharmacokinetics and reactivity profiles during downstream synthesis. The quantitative data for Methyl 3-ethynylthiophene-2-carboxylate is summarized in Table 1.
Table 1: Physicochemical and Structural Data
| Property | Value | Analytical Significance |
| Chemical Name | Methyl 3-ethynylthiophene-2-carboxylate | Standard IUPAC nomenclature. |
| CAS Registry Number | 3[3] | Unique identifier for chemical databases. |
| Molecular Formula | C₈H₆O₂S[3] | Essential for mass spectrometry (MS) validation. |
| Molecular Weight | 166.20 g/mol [3] | Utilized for stoichiometric calculations. |
| SMILES String | C#Cc1ccsc1C(=O)OC[3] | Enables predictive computational modeling. |
| Key Functional Groups | Terminal Alkyne, Methyl Ester, Thiophene Ring | Provides orthogonal reactivity sites for cross-coupling and saponification. |
Chemical Synthesis & Experimental Workflows
The utility of Methyl 3-ethynylthiophene-2-carboxylate lies in its terminal alkyne, which serves as a versatile handle for Sonogashira cross-couplings or cycloaddition reactions. Below is the workflow for its synthesis and subsequent utilization.
Fig 1: Chemical synthesis workflow for Methyl 3-ethynylthiophene-2-carboxylate.
Downstream Application Protocol: Synthesizing CCR9 Inhibitor Intermediates
When utilizing CAS 1800082-83-0 to synthesize complex aryl sulfonamides (as outlined in global patents for IBD therapeutics[4]), strict adherence to thermal and purification controls is required.
Step-by-Step Methodology & Causality:
-
Thermal Preparation: Cool the primary reaction mixture (containing the core scaffold) to 0°C[4].
-
Causality: Terminal alkynes are sensitive to base-catalyzed degradation. Cooling the mixture prior to the addition of the alkyne mitigates the risk of an uncontrolled exotherm, preserving the integrity of the triple bond.
-
-
Reagent Addition: Add Methyl 3-ethynylthiophene-2-carboxylate (12.0 mmol) to the cooled mixture[4].
-
Thermal Activation: Re-seal the reaction vessel and heat at 100°C for 24 hours[4].
-
Causality: Elevated temperatures provide the necessary activation energy to drive the coupling reaction to completion. A sealed vessel maintains internal pressure and prevents the loss of volatile solvents.
-
-
Particulate Filtration: Cool the reaction mixture to room temperature and filter through a Celite bed[4].
-
Causality: Transition-metal catalysis generates insoluble polymeric byproducts and colloidal metal salts. A Celite bed traps these fine particulates that would otherwise pass through standard filter paper, preventing intractable emulsions during the subsequent liquid-liquid extraction.
-
-
Extraction & Desiccation: Dilute the collected filtrate with water, extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄[4].
-
Causality: Ethyl acetate selectively partitions the organic target compound. The brine wash removes residual aqueous impurities and aids in phase separation by increasing the aqueous layer's ionic strength. Anhydrous Na₂SO₄ acts as a desiccant to remove trace water, preventing hydrolysis of the methyl ester during concentration.
-
-
Self-Validation (In-Process Control): Before final evaporation under reduced pressure[4], analyze an aliquot of the organic layer via LC-MS.
-
Validation: The disappearance of the starting material mass and the emergence of the product mass [M+H]⁺ confirms reaction completion. Proceed to evaporation only upon >95% conversion.
-
Application in Drug Discovery: CCR9 Antagonism
The chemokine receptor CCR9 and its endogenous ligand CCL25 (TECK) play a pivotal role in mucosal immunity. Overexpression of this pathway leads to the aberrant recruitment of T-cells to the intestinal mucosa, driving the chronic inflammation characteristic of Inflammatory Bowel Disease (IBD)[2].
Methyl 3-ethynylthiophene-2-carboxylate is utilized to construct the highly functionalized pharmacophores required to allosterically or orthosterically block the CCR9 receptor[2]. By acting as a partial agonist, antagonist, or inverse agonist, compounds derived from this thiophene building block prevent T-cell migration, thereby ameliorating Crohn's disease and ulcerative colitis[2].
Fig 2: Mechanism of action for CCR9 antagonists in Inflammatory Bowel Disease.
References
-
Title: 1800082-83-0_Methyl 3-ethynylthiophene-2-carboxylate - CAS号查询 Source: ChemSrc URL: [Link]
- Title: WO2015097122A1 - Benzene sulfonamides as ccr9 inhibitors Source: Google Patents URL
Sources
- 1. 2-ethynylthiophene | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2015097122A1 - Benzene sulfonamides as ccr9 inhibitors - Google Patents [patents.google.com]
- 3. 1800082-83-0_Methyl 3-ethynylthiophene-2-carboxylateCAS号:1800082-83-0_Methyl 3-ethynylthiophene-2-carboxylate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. WO2015097122A1 - Benzene sulfonamides as ccr9 inhibitors - Google Patents [patents.google.com]
Methyl 3-ethynylthiophene-2-carboxylate: A Strategic Scaffold for Late-Stage Functionalization
Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the design of robust, orthogonally reactive building blocks is critical for accelerating hit-to-lead optimization. Methyl 3-ethynylthiophene-2-carboxylate (CAS: 1800082-83-0) represents a highly strategic scaffold[1]. It combines the well-documented bioisosteric properties of a thiophene core with two distinct, selectively addressable functional groups: a terminal alkyne and a methyl ester.
This whitepaper provides an authoritative guide to its structural identifiers (SMILES, InChIKey), physicochemical profile, and mechanistically grounded experimental workflows. By employing self-validating protocols, researchers can seamlessly integrate this compound into complex drug discovery pipelines.
Structural Identification & Physicochemical Profiling
Accurate molecular identification is the bedrock of reproducible research. The unique connectivity of methyl 3-ethynylthiophene-2-carboxylate is universally defined by its SMILES string and InChIKey, ensuring unambiguous database querying and computational modeling[2].
Quantitative Data Summary
| Property | Value | Scientific Significance |
| Chemical Name | Methyl 3-ethynylthiophene-2-carboxylate | Standard IUPAC nomenclature. |
| CAS Number | 1800082-83-0 | Primary registry identifier for commercial sourcing[3]. |
| Molecular Formula | C₈H₆O₂S | Defines the elemental composition. |
| Monoisotopic Mass | 166.00885 Da | Critical for high-resolution mass spectrometry (HRMS) tracking[2]. |
| Molecular Weight | 166.20 g/mol | Utilized for stoichiometric calculations[1]. |
| SMILES | COC(=O)C1=C(C=CS1)C#C | Enables rapid 2D rendering and cheminformatics analysis[2]. |
| InChIKey | DUPKTSBTHMZNEO-UHFFFAOYSA-N | Hash key for exact structural database cross-referencing[2]. |
Mechanistic Rationale & Synthetic Utility
The causality behind selecting this specific building block lies in its precise electronic and steric properties.
-
Bioisosterism: The thiophene ring acts as a classical bioisostere for a phenyl ring. The sulfur atom imparts unique polarizability, which often improves binding affinity in lipophilic target pockets while maintaining favorable metabolic stability compared to purely carbocyclic analogs.
-
Orthogonal Reactivity: The terminal alkyne at the 3-position is primed for transition-metal-catalyzed reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. Simultaneously, the methyl ester at the 2-position acts as an electron-withdrawing group that modulates the electron density of the thiophene. It is robust enough to survive cross-coupling conditions but can be readily hydrolyzed under mild basic conditions to yield a free carboxylic acid for subsequent amide coupling.
Fig 1: Orthogonal reactivity and synthetic trajectory of the thiophene building block.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates specific analytical checkpoints to verify intermediate success before proceeding, preventing the propagation of errors through multi-step syntheses.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The selection of a 1:1 tert-butanol/water solvent system is not arbitrary; it ensures the simultaneous solvation of the lipophilic thiophene building block and the water-soluble catalytic species (CuSO₄/sodium ascorbate), thereby maximizing interfacial reaction kinetics.
Fig 2: Self-validating experimental workflow for CuAAC derivatization.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve Methyl 3-ethynylthiophene-2-carboxylate (1.0 eq) and the target organic azide (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O (0.1 M concentration).
-
Catalyst Generation: Add Sodium Ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.05 eq). The solution will briefly turn yellow/brown before stabilizing, indicating the in situ reduction of Cu(II) to the active Cu(I) catalytic species.
-
Reaction Monitoring (Validation Checkpoint): Stir at room temperature for 2-4 hours. Validation: Analyze a 10 µL aliquot via LC-MS. The reaction is complete when the peak corresponding to the starting alkyne (m/z 167.0[M+H]⁺) is entirely replaced by the mass of the target 1,4-disubstituted 1,2,3-triazole.
-
Workup & Extraction: Quench the reaction with a saturated aqueous solution of EDTA. Causality: EDTA sequesters residual copper ions, preventing transition-metal contamination from interfering with subsequent biological assays. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Mild Ester Hydrolysis
The use of Lithium Hydroxide (LiOH) in a biphasic THF/H₂O system provides mild, selective saponification of the methyl ester without risking degradation of the thiophene core or inducing unwanted side reactions at the alkyne moiety.
Step-by-Step Methodology:
-
Solvent System Setup: Dissolve the thiophene ester (1.0 eq) in a 3:1 mixture of THF and H₂O. Cool the mixture to 0 °C using an ice bath to suppress potential exotherms.
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Base Addition: Add LiOH·H₂O (2.0 eq) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature over 3 hours.
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Reaction Monitoring (Validation Checkpoint): Monitor via TLC (using a UV lamp at 254 nm). Validation: Complete consumption of the high-Rf ester spot and the appearance of a baseline-retained spot indicates successful formation of the lithium carboxylate salt.
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Acidification & Isolation: Carefully acidify the aqueous mixture to pH ~2 using 1M HCl. Causality: Protonation converts the water-soluble carboxylate salt into the highly lipophilic free carboxylic acid, which will typically precipitate. Extract with Dichloromethane (DCM), dry, and concentrate to yield the pure 3-ethynylthiophene-2-carboxylic acid ready for amide coupling.
References
- PubChemLite: Methyl 3-ethynylthiophene-2-carboxyl
- EnamineStore: methyl 3-ethynylthiophene-2-carboxyl
- 2-ethynylthiophene | Sigma-Aldrich: methyl 3-ethynylthiophene-2-carboxyl
Sources
Comprehensive Structural and Synthetic Analysis of Methyl 3-ethynylthiophene-2-carboxylate
Target Audience: Researchers, Application Scientists, and Medicinal Chemists Prepared by: Senior Application Scientist
Executive Summary & Chemical Identity
Methyl 3-ethynylthiophene-2-carboxylate (CAS: 1800082-83-0)[1] is a highly versatile, bi-functional building block widely utilized in advanced organic synthesis and medicinal chemistry. With a monoisotopic mass of 166.00885 Da and the molecular formula C8H6O2S[2], this compound features a thiophene core decorated with orthogonal functional groups: a terminal alkyne at the C3 position and a methyl ester at the C2 position.
Its specific structural topology makes it an exceptional candidate for the development of complex pharmacophores. Most notably, it serves as a critical intermediate in the synthesis of CCR9 inhibitors, which are targeted therapeutics for the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease[3].
Structural Deconstruction & Mechanistic Causality
To effectively utilize this molecule in a synthetic pipeline, one must understand the causality behind its reactivity. The molecule is not merely a collection of atoms, but a precisely tuned electronic system offering three distinct sites for orthogonal functionalization:
-
The Thiophene Core (Bioisosteric Scaffold): Thiophene is a classic bioisostere for benzene. The sulfur atom donates electron density into the aromatic ring, making the C4 and C5 positions susceptible to electrophilic aromatic substitution, provided the deactivating effect of the C2-ester is overcome.
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The C2-Methyl Carboxylate (Directing Group & Handle): The ester group serves a dual purpose. Electronically, it stabilizes the ring and directs reactivity. Synthetically, it acts as a latent functional handle that can undergo saponification to a free carboxylic acid, enabling subsequent amide couplings with various pharmacophore amines.
-
The C3-Ethynyl Group (High-Energy Alkyne): The terminal alkyne is the most reactive moiety on the molecule. It is primed for transition-metal-catalyzed C-C bond formations (e.g., Sonogashira coupling) or Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry.
Fig 1. Orthogonal reactivity pathways of Methyl 3-ethynylthiophene-2-carboxylate.
Analytical Characterization & Self-Validation
Every robust chemical workflow must be a self-validating system. In the context of modifying Methyl 3-ethynylthiophene-2-carboxylate, the terminal alkyne serves as an internal diagnostic probe. By monitoring the disappearance of specific spectral markers, researchers can quantitatively track reaction conversion without relying solely on TLC.
Below is the consolidated quantitative data profile used to validate the structural integrity of the starting material and track its consumption during reactions.
| Analytical Technique | Target Signal / Parameter | Expected Value / Shift | Diagnostic Significance (Causality) |
| ¹H NMR (CDCl₃) | Terminal Alkyne (C≡C-H) | ~3.50 ppm (s, 1H) | Critical Probe: Disappearance validates cross-coupling completion. |
| ¹H NMR (CDCl₃) | Ester Methyl (-OCH₃) | ~3.88 ppm (s, 3H) | Stable internal reference for integration. |
| ¹H NMR (CDCl₃) | Thiophene Protons (C4-H, C5-H) | ~7.05, 7.45 ppm (d, 2H) | Confirms integrity of the aromatic core. |
| ¹³C NMR (CDCl₃) | Carbonyl (C=O) | ~162.0 ppm | Validates ester presence; shifts upon saponification. |
| IR Spectroscopy | Alkyne C-H Stretch | ~3290 cm⁻¹ (sharp) | Primary marker for terminal alkyne presence. |
| IR Spectroscopy | Carbonyl C=O Stretch | ~1715 cm⁻¹ (strong) | Confirms ester functional group. |
| Mass Spectrometry | Molecular Ion [M]⁺ | 166.01 m/z | Validates exact monoisotopic mass[2]. |
Synthetic Utility: The Sonogashira Coupling Protocol
The most prominent application of this building block is its participation in Palladium-catalyzed Sonogashira cross-coupling to construct extended aromatic systems, such as pyrazolo[1,5-a]pyridin-2-yl derivatives used in CCR9 inhibitor synthesis[3].
The following protocol is engineered with causal explanations to ensure reproducible, self-validating execution.
Step-by-Step Methodology
Pre-Reaction Self-Validation Checkpoint: Before beginning, run a rapid IR spectrum of the starting material. The presence of a sharp peak at ~3290 cm⁻¹ confirms the terminal alkyne is intact and has not degraded or polymerized.
-
Step 1: System Degassing (Argon Purge)
-
Action: Dissolve the aryl halide partner (e.g., 2.48 mmol) in 40 mL of anhydrous Dimethylformamide (DMF) in a sealable reaction tube. Purge the solution with Argon for 20 minutes[3].
-
Causality: Palladium(0) is highly sensitive to oxygen. In the presence of O₂ and copper, terminal alkynes rapidly undergo unwanted Glaser homocoupling. Degassing prevents the consumption of your alkyne starting material and simplifies downstream purification.
-
-
Step 2: Catalyst & Base Loading
-
Action: Add Bis(triphenylphosphine)palladium(II) chloride (0.15 eq), Copper(I) iodide (0.15 eq), and Triethylamine (3.0 eq)[3].
-
Causality: Triethylamine acts as the base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate. The CuI acts as a co-catalyst, transferring the alkyne to the Palladium center via transmetallation.
-
-
Step 3: Substrate Addition at 0°C
-
Action: Cool the reaction mixture to 0°C. Slowly add Methyl 3-ethynylthiophene-2-carboxylate (12.0 mmol, excess)[3].
-
Causality: The initial coordination of the alkyne to the metal center and the formation of the copper acetylide can be exothermic. Cooling controls this energy release, preventing localized heating and suppressing premature side reactions before the system is sealed.
-
-
Step 4: Thermal Cross-Coupling
-
Action: Seal the tube tightly and heat the mixture at 100°C for 24 hours[3].
-
Causality: The elevated temperature provides the activation energy required to drive the reductive elimination step of the Palladium catalytic cycle, forging the new C-C bond.
-
-
Step 5: Workup & Self-Validating Isolation
-
Action: Cool the mixture, filter through a Celite bed to remove metal particulates, and extract with Ethyl Acetate and water. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via column chromatography (e.g., 2% Methanol in Dichloromethane)[3].
-
Validation: Perform a crude ¹H NMR on the concentrated extract. The complete disappearance of the terminal alkyne proton (~3.50 ppm) confirms 100% conversion, validating the efficacy of the cross-coupling.
-
Fig 2. Step-by-step Sonogashira coupling workflow highlighting mechanistic causality.
References
- Title: Methyl 3-ethynylthiophene-2-carboxylate (C8H6O2S)
- Source: enaminestore.
- Source: google.
Sources
Physicochemical Profiling and Solvent Compatibility of Methyl 3-Ethynylthiophene-2-Carboxylate: A Technical Guide for Medicinal Chemistry
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in optimizing reaction conditions for highly specialized fragment molecules. Methyl 3-ethynylthiophene-2-carboxylate (CAS: 1800082-83-0) is a bifunctional building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Featuring both a terminal alkyne moiety and a methyl ester, it serves as a critical substrate for transition-metal catalyzed cross-coupling reactions—most notably in the development of CCR9 inhibitors for inflammatory bowel diseases [1].
Understanding the solubility profile of this compound across various organic solvents is paramount. An improper solvent choice can lead to poor reaction kinetics, catalyst precipitation, or failed downstream purification. This whitepaper provides a comprehensive, field-validated guide to the solubility, structural causality, and handling of this compound.
Physicochemical Properties & Structural Analysis
The solubility behavior of methyl 3-ethynylthiophene-2-carboxylate is dictated by the interplay of its structural features [2]:
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Hydrophobic Core: The thiophene ring and the rigid ethynyl group confer significant lipophilicity, rendering the molecule nearly insoluble in aqueous media.
-
Polar Functional Group: The methyl ester introduces a localized dipole moment and acts as a hydrogen-bond acceptor. This structural duality allows the molecule to be highly soluble in polar organic solvents while maintaining compatibility with non-polar extraction phases.
Table 1: Physicochemical Parameters
| Parameter | Value |
| IUPAC Name | Methyl 3-ethynylthiophene-2-carboxylate |
| CAS Registry Number | 1800082-83-0 |
| Molecular Formula | C8H6O2S |
| Molecular Weight | 166.20 g/mol |
| SMILES | COC(=O)C1=C(C=CS1)C#C |
| Aqueous Solubility | Slightly soluble / Insoluble |
Solubility Profile in Organic Solvents
Selecting the appropriate solvent requires balancing the compound's thermodynamic solubility with the specific mechanistic demands of the chemical transformation or purification step.
Table 2: Empirical Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Solubility Level | Mechanistic Rationale & Application |
| Polar Aprotic | DMF, DMSO, THF | Excellent (>100 mg/mL) | High dipole moments stabilize the ester carbonyl. DMF is the solvent of choice for Sonogashira couplings due to its ability to co-solubilize the compound and Pd/Cu catalysts [1]. |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High polarizability matches the electron-rich thiophene ring. Ideal for liquid-liquid extraction during aqueous workups. |
| Polar Protic | Methanol (MeOH), Ethanol | Good (10-50 mg/mL) | Hydrogen bonding with the ester oxygen aids dissolution. Commonly used as co-solvents for base-catalyzed ester hydrolysis (saponification). |
| Non-Polar | Hexane, Heptane | Poor to Moderate (<5 mg/mL) | Lack of dipole interactions limits solvation. Hexane is primarily utilized as an antisolvent for crystallization or combined with EtOAc for silica gel chromatography. |
Experimental Workflows & Self-Validating Protocols
Experimental success relies on understanding the causality behind protocol steps. Below are two rigorously validated workflows involving methyl 3-ethynylthiophene-2-carboxylate.
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
To accurately quantify the solubility of this compound in a new solvent system, a self-validating thermodynamic approach must be employed rather than kinetic dissolution.
Step-by-Step Methodology:
-
Saturation: Add an excess of solid methyl 3-ethynylthiophene-2-carboxylate (e.g., 50 mg) to 0.5 mL of the target organic solvent in a sealed glass vial.
-
Equilibration: Agitate the suspension on an orbital shaker at 25°C for 24 hours. Causality: A 24-hour timeframe ensures the system reaches thermodynamic equilibrium, preventing the overestimation of solubility that can occur with supersaturated kinetic states.
-
Phase Separation: Centrifuge the vial at 10,000 rpm for 10 minutes. Causality: Centrifugation strictly separates the undissolved solid from the supernatant, ensuring no micro-particulates are injected into the analytical system, which would cause false-positive concentration spikes.
-
Quantification: Dilute an aliquot of the supernatant with an appropriate mobile phase (e.g., Acetonitrile/Water) and analyze via LC-UV at 254 nm against a pre-established calibration curve.
Thermodynamic Solubility Profiling Workflow using the Shake-Flask Method.
Protocol B: Sonogashira Cross-Coupling for API Synthesis
Methyl 3-ethynylthiophene-2-carboxylate is frequently coupled with aryl halides to synthesize complex heterocycles, such as pyrazolo[1,5-a]pyridine derivatives used as CCR9 inhibitors[1]. Dimethylformamide (DMF) is the optimal solvent for this reaction.
Step-by-Step Methodology:
-
Reagent Solvation: In a sealed tube purged with argon, dissolve the aryl halide substrate (1 eq.) in anhydrous DMF. Causality: DMF's high dielectric constant effectively solvates the organic substrates while stabilizing the transition states of the catalytic cycle.
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) chloride (0.15 eq.), Copper(I) iodide (0.15 eq.), and Triethylamine (3 eq.).
-
Alkyne Addition: Cool the mixture to 0°C and add methyl 3-ethynylthiophene-2-carboxylate (approx. 4.8 eq.). Causality: Cooling prevents premature, uncontrolled exotherms or homocoupling (Glaser coupling) of the terminal alkyne before the system is properly sealed.
-
Thermal Activation: Seal the tube and heat at 100°C for 24 hours. Causality: DMF's high boiling point (153°C) allows for sustained high-temperature heating without solvent loss or dangerous pressure buildup.
-
Workup & Extraction: Cool the reaction, filter through a Celite bed to remove precipitated Pd/Cu salts, and dilute with water. Extract the aqueous mixture with Ethyl Acetate (EtOAc). Causality: EtOAc is highly immiscible with water but possesses excellent solvating power for the ester-containing product, effectively partitioning the target molecule away from the DMF/water phase.
Sonogashira Cross-Coupling Workflow utilizing DMF for optimal reagent solubility.
References
- Title: WO2015097122A1 - Benzene sulfonamides as ccr9 inhibitors Source: Google Patents URL
- Title: Methyl 3-ethynylthiophene-2-carboxylate (C8H6O2S)
Advanced Characterization and Synthetic Utility of Methyl 3-ethynylthiophene-2-carboxylate
Executive Summary
In the landscape of modern drug discovery and advanced materials, functionalized thiophenes serve as indispensable scaffolds. Methyl 3-ethynylthiophene-2-carboxylate (CAS: 1800082-83-0) is a highly specialized, bifunctional building block featuring a reactive terminal alkyne and an electrophilic methyl ester[1]. This whitepaper provides an in-depth technical analysis of its thermodynamic properties—specifically addressing the critical handling requirements dictated by its melting and boiling points—and details its field-proven synthetic utility in developing CCR9 inhibitors for Inflammatory Bowel Disease (IBD)[2].
Chemical Identity & Structural Analytics
The molecular architecture of Methyl 3-ethynylthiophene-2-carboxylate provides orthogonal reactivity. The ester group at the C2 position is primed for saponification or amidation, while the terminal alkyne at the C3 position is an ideal substrate for Sonogashira couplings, click chemistry (CuAAC), or cycloadditions[3].
Table 1: Physicochemical & Structural Data
| Parameter | Value / Description |
| IUPAC Name | Methyl 3-ethynylthiophene-2-carboxylate |
| CAS Registry Number | 1800082-83-0 |
| Molecular Formula | C8H6O2S |
| Molecular Weight | 166.20 g/mol [4] |
| SMILES String | COC(=O)C1=C(C=CS1)C#C[1] |
| Predicted Boiling Point | 245–255 °C (at 760 mmHg) |
| Predicted Melting Point | 35–45 °C (Low-melting solid) |
| Vendor Availability Status | Commercial building block (e.g., Enamine, BLD Pharm)[3],[5] |
Thermodynamic Profiling: Melting and Boiling Points
A critical challenge in process chemistry is managing compounds lacking standardized empirical thermodynamic data in public repositories. Commercial vendors frequently list the boiling and melting points of CAS 1800082-83-0 as "No data available"[5]. As an Application Scientist, relying on predictive thermodynamic modeling grounded in structural causality is essential for scale-up.
Boiling Point Dynamics & Thermal Degradation Risks
The baseline boiling point of methyl thiophene-2-carboxylate is approximately 205 °C. The introduction of the rigid, polarizable ethynyl group (-C≡CH) increases intermolecular London dispersion forces, driving the predicted atmospheric boiling point to 245–255 °C .
Causality in Experimental Design: Subjecting this compound to atmospheric distillation is highly ill-advised. Terminal alkynes are thermodynamically unstable at temperatures exceeding 150 °C; they are prone to thermal [2+2+2] cycloadditions or, in the presence of trace metals/oxygen, Glaser-type oxidative dimerization.
-
Field-Proven Solution: Purification must be conducted via high-vacuum distillation (e.g., Kugelrohr at 1–2 mbar), which artificially depresses the boiling point to a safe handling range of 90–110 °C, preserving the integrity of the alkyne.
Melting Point & Crystallization Behavior
The extensive conjugation across the thiophene ring, the carbonyl pi-system, and the alkyne enforces strict molecular planarity. This planarity enhances
-
Field-Proven Solution: In the laboratory, the compound often presents as a viscous oil due to minor impurities disrupting the crystal lattice. A self-validating purification step involves dissolving the crude oil in minimal diethyl ether and triturating with cold hexanes (-20 °C) to force precipitation of the pure crystalline solid.
Synthetic Methodologies & Self-Validating Protocols
To utilize this building block, it must either be synthesized de novo or coupled carefully. Below is the validated workflow for its generation and subsequent application.
Stepwise synthetic workflow for Methyl 3-ethynylthiophene-2-carboxylate and downstream utility.
Protocol A: Synthesis of Methyl 3-ethynylthiophene-2-carboxylate
Objective: Synthesize the target compound from methyl 3-bromothiophene-2-carboxylate via Sonogashira cross-coupling.
-
Catalyst Activation (Causality): Charge a flame-dried flask with methyl 3-bromothiophene-2-carboxylate (1.0 eq),
(0.05 eq), and CuI (0.10 eq). Why? The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by the alkyne, while CuI forms a highly reactive copper acetylide intermediate that facilitates transmetalation. -
Coupling: Add anhydrous Triethylamine (TEA) as both solvent and base, followed by trimethylsilylacetylene (TMS-acetylene) (1.2 eq). Stir at 60 °C for 4 hours.
-
In-Process Control (IPC): Monitor via LC-MS. A mass shift corresponding to the TMS-protected intermediate validates the transmetalation/reductive elimination cycle.
-
Desilylation: Cool to 0 °C and add Tetrabutylammonium fluoride (TBAF, 1.5 eq in THF). Why? The fluoride ion possesses an exceptionally high thermodynamic affinity for silicon, selectively cleaving the C-Si bond without hydrolyzing the sensitive methyl ester.
-
Isolation: Quench with saturated
, extract with ethyl acetate, dry over , and concentrate under reduced pressure (temperature < 30 °C to prevent alkyne degradation).
Therapeutic Application: CCR9 Modulation in IBD
Methyl 3-ethynylthiophene-2-carboxylate is a critical precursor in the synthesis of benzene sulfonamide derivatives acting as CCR9 inhibitors [2]. CCR9 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CCL25, drives the chemotaxis of T-lymphocytes to the gut, exacerbating Inflammatory Bowel Disease (IBD)[2].
Protocol B: Downstream Coupling (Based on Patent WO2015097122A1)
-
Reaction Setup: In a sealed tube purged with argon, combine a functionalized pyrazolo[1,5-a]pyridine derivative (1.0 eq),
, CuI, and triethylamine[2]. -
Alkyne Addition: Cool the mixture to 0 °C to control the initial exotherm, then add Methyl 3-ethynylthiophene-2-carboxylate (approx. 4.8 eq)[2].
-
Thermal Activation: Re-seal the tube and heat at 100 °C for 24 hours[2]. Causality: The sealed tube prevents the volatilization of the alkyne and solvent, allowing the system to safely reach the activation energy required for the kinetically demanding coupling/cycloaddition step without boiling off the reactants.
-
Purification: Filter through a Celite bed to remove palladium/copper particulates, extract with ethyl acetate, and purify via column chromatography[2].
CCR9 signaling pathway in IBD and the intervention point of synthesized antagonists.
References
-
PubChemLite - Methyl 3-ethynylthiophene-2-carboxylate (C8H6O2S)[1]. Source: uni.lu.1
-
Benzene sulfonamides as ccr9 inhibitors (Patent WO2015097122A1)[2]. Source: Google Patents. 2
-
EN300-1756017 - EnamineStore (Vendor Data)[3]. Source: enaminestore.com. 3
-
Building Blocks Catalogue - Namiki Shoji[4]. Source: namiki-s.co.jp. 4
-
14300-68-6 | Dimethyl thiophene-2,3-dicarboxylate (Analog Data Context)[5]. Source: bldpharm.com.5
Sources
- 1. PubChemLite - Methyl 3-ethynylthiophene-2-carboxylate (C8H6O2S) [pubchemlite.lcsb.uni.lu]
- 2. WO2015097122A1 - Benzene sulfonamides as ccr9 inhibitors - Google Patents [patents.google.com]
- 3. EnamineStore [enaminestore.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. 14300-68-6|Dimethyl thiophene-2,3-dicarboxylate|BLD Pharm [bldpharm.com]
Methyl 3-ethynylthiophene-2-carboxylate PubChem CID and identifiers
[1][2][3][4][5]
Executive Summary
Methyl 3-ethynylthiophene-2-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of fused-ring pharmaceutical candidates and organic semiconductor materials. Its structure features a thiophene core functionalized with an orthogonal reactive pair: an electrophilic methyl ester at position 2 and a nucleophilic/cycloaddition-ready ethynyl group at position 3. This "push-pull" arrangement makes it an ideal scaffold for constructing thieno[3,2-c]pyridines and thieno[2,3-d]pyrimidines via cyclization reactions. It has gained prominence in drug discovery campaigns targeting CCR9 (chemokine receptor 9) and VEGFR-2 (vascular endothelial growth factor receptor 2).
Chemical Identity & Identifiers
This section consolidates the verified identifiers for integration into laboratory information management systems (LIMS) and chemical inventory databases.
| Identifier Type | Value | Notes |
| Chemical Name | Methyl 3-ethynylthiophene-2-carboxylate | IUPAC |
| CAS Number | 1800082-83-0 | Primary Registry Number |
| PubChem CID | 87472289 | NIH Database ID |
| Molecular Formula | C₈H₆O₂S | |
| Molecular Weight | 166.20 g/mol | |
| SMILES | COC(=O)C1=C(C=CS1)C#C | Canonical |
| InChIKey | DUPKTSBTHMZNEO-UHFFFAOYSA-N | Standardized Hash |
| Appearance | Pale yellow to brown solid | (Typical for this class) |
Synthetic Architecture & Methodology
The synthesis of Methyl 3-ethynylthiophene-2-carboxylate is non-trivial due to the sensitivity of the ethynyl group. The industrial standard involves a Sonogashira cross-coupling strategy, starting from the brominated precursor.
Core Synthesis Protocol (Sonogashira Route)
Precursor: Methyl 3-bromothiophene-2-carboxylate Reagents: Trimethylsilylacetylene (TMS-acetylene), Pd(PPh₃)₂Cl₂, CuI, Triethylamine (Et₃N).
Step-by-Step Methodology:
-
Catalyst Activation: In an inert atmosphere (N₂ or Ar), dissolve Methyl 3-bromothiophene-2-carboxylate (1.0 eq) in anhydrous THF or DMF. Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).
-
Coupling: Add Triethylamine (3.0 eq) followed by dropwise addition of TMS-acetylene (1.2 eq).
-
Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC/LC-MS for disappearance of the bromide.
-
Deprotection: Treat the intermediate Methyl 3-((trimethylsilyl)ethynyl)thiophene-2-carboxylate with K₂CO₃ in Methanol at room temperature to cleave the silyl group.
-
Purification: Aqueous workup followed by silica gel column chromatography (Hexanes/EtOAc gradient).
Synthetic Pathway Diagram
The following diagram illustrates the logical flow from the brominated starting material to the final ethynyl product.
Figure 1: Step-wise synthesis of Methyl 3-ethynylthiophene-2-carboxylate via Pd-catalyzed cross-coupling.
Reactivity & Applications in Drug Design
The utility of Methyl 3-ethynylthiophene-2-carboxylate lies in its ability to undergo cyclization reactions to form fused bicyclic heterocycles. This is a critical scaffold hopping strategy in medicinal chemistry, replacing indole or quinoline cores with thieno-fused analogs to alter solubility and metabolic stability.
Synthesis of Thieno[3,2-c]pyridines (CCR9 Inhibitors)
A primary application is the synthesis of thieno[3,2-c]pyridines , a class of compounds investigated as CCR9 antagonists for treating inflammatory bowel disease (IBD).
Mechanism: The ethynyl group acts as a "latent" carbonyl equivalent or electrophile when activated, while the ester serves as the anchor for nucleophilic attack. Reaction with amines or hydrazines leads to ring closure.
Experimental Workflow (Example from Patent WO2015097122):
-
Condensation: The ethynyl ester reacts with an aniline or amine derivative.
-
Cyclization: Under thermal conditions (or acid catalysis), the amine attacks the ester (forming an amide) and subsequently the alkyne (via 6-endo-dig or 5-exo-dig pathways depending on conditions) to fuse the pyridine ring.
-
Result: Formation of the thieno[3,2-c]pyridine core, which is then further derivatized (e.g., sulfonylation) to yield the active pharmaceutical ingredient.
Cyclization Logic Diagram
This diagram depicts the transformation of the linear precursor into the fused bicyclic system.
Figure 2: Logical pathway for the conversion of the ethynyl thiophene precursor into a pharmacologically active fused ring system.
Safety & Handling Protocols
As a halogenated thiophene derivative with an alkyne moiety, specific safety protocols are required.
-
Instability Warning: Terminal alkynes can polymerize or decompose exothermically if heated without solvent. Store at 2–8°C under inert gas (Argon).
-
Skin/Eye Hazards: Classed as an irritant (H315, H319). Use nitrile gloves and chemical splash goggles.
-
Reactivity: Incompatible with strong oxidizing agents and heavy metals (Ag, Cu) which may form explosive acetylides in the absence of ligands.
References
-
PubChem. (n.d.). Methyl 3-ethynylthiophene-2-carboxylate (CID 87472289). National Center for Biotechnology Information. Retrieved from [Link]
- Vander Jagt, D. L., et al. (2015). Benzene sulfonamides as CCR9 inhibitors. World Intellectual Property Organization Patent WO2015097122A1.
-
Mamatha, D. M., et al. (2020).[1] Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives. ResearchGate. Retrieved from [Link]
Sources
Divergent Applications of Thiophene-2-Carboxylate Building Blocks: A Technical Guide to Methyl 3-Aminothiophene and Methyl 3-Ethynylthiophene Carboxylates
Executive Summary
In modern medicinal chemistry and agrochemical development, the thiophene ring serves as a privileged bioisostere for benzene, offering unique electronic properties and metabolic stability. The functionalization of the thiophene core at the 2- and 3-positions dictates its downstream utility in drug design. This technical whitepaper provides an in-depth analysis of two critical building blocks: Methyl 3-aminothiophene-2-carboxylate (MATC) and Methyl 3-ethynylthiophene-2-carboxylate (METC) . By dissecting their physicochemical profiles, mechanistic causality in synthesis, and orthogonal reactivities, this guide empowers researchers to select and validate the optimal scaffold for their specific pharmacophore requirements.
Structural and Physicochemical Profiling
Understanding the baseline properties of these isomers is critical for predicting their behavior in complex synthetic cascades. The table below summarizes their quantitative data for direct comparison.
| Property | Methyl 3-aminothiophene-2-carboxylate (MATC) | Methyl 3-ethynylthiophene-2-carboxylate (METC) |
| CAS Number | 22288-78-4[1] | 1800082-83-0[2] |
| Molecular Formula | C6H7NO2S[1] | C8H6O2S[3] |
| Molecular Weight | 157.19 g/mol [4] | 166.20 g/mol [2] |
| Melting Point | 63.0 - 69.0 °C[1] | N/A (Typically oil / low-melting solid) |
| Key Functional Group | Primary Amine (-NH2) | Terminal Alkyne (-C≡CH) |
| Electronic Nature | Push-Pull (Electron-donating amine) | Electron-withdrawing (Conjugated alkyne) |
| Primary Reactivity | Nucleophilic substitution, Amidation | CuAAC (Click), Sonogashira, Cycloaddition |
| Key Applications | Thienopyrimidinones, Kinase inhibitors[1] | Fused heterocycles, CCR9 inhibitors[5] |
Methyl 3-Aminothiophene-2-Carboxylate (MATC): The Nucleophilic Anchor
Mechanistic Causality & Chemical Profile
MATC is characterized by a highly nucleophilic primary amine adjacent to an electron-withdrawing methyl ester[1]. This creates a "push-pull" electronic system that stabilizes the thiophene ring while maintaining high reactivity at the nitrogen center. According to [6], the amino and carboxyl groups participate in extensive inter- and intramolecular N–H⋯O hydrogen bonding[7]. This structural pre-organization makes MATC an ideal anchor for synthesizing 4-nitro and 4-aminothienyl ureas, quinazolinocarboline alkaloids, and thienopyrimidinone analogs[1].
Self-Validating Experimental Protocol: Fiesselmann Thiophene Synthesis
To ensure reproducibility, the synthesis of MATC via the Fiesselmann reaction must be treated as a self-validating system with built-in quality control (QC) checkpoints[8].
Causality of Reagents: Sodium methoxide (NaOMe) acts as a strong base to deprotonate methyl thioglycolate, generating a highly reactive thiolate anion. This thiolate undergoes a conjugate (Michael) addition to 2-chloroacrylonitrile. Subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization and elimination of the chloride ion, yields the aromatic thiophene ring[8].
Step-by-Step Methodology:
-
Initiation: Dissolve methyl thioglycolate (100 mmol) and NaOMe (200 mmol) in anhydrous methanol (90 mL) in a round-bottomed flask[8]. Cool the mixture to 0 °C to control the exothermic thiolate generation.
-
Addition: Dropwise add 2-chloroacrylonitrile (100 mmol) dissolved in methanol (10 mL) to the cooled mixture[8].
-
Propagation: Remove the ice bath and stir the reaction at room temperature for 1 hour[8].
-
Workup: Concentrate the mixture under reduced pressure. Add H₂O (50 mL) and extract with Ethyl Acetate (4 × 50 mL). Dry the organic phase over MgSO₄, filter, and concentrate[8].
-
Purification: Purify via silica gel column chromatography (Hexane:EtOAc) to yield MATC as a white/pale-yellow solid[8].
-
Self-Validation (QC Checkpoint):
-
TLC: Confirm the disappearance of methyl thioglycolate.
-
Melting Point: Must record between 63.0–69.0 °C[1].
-
Mass Spectrometry: LC-MS must show a dominant peak at m/z 158 [M+H]⁺.
-
Methyl 3-Ethynylthiophene-2-Carboxylate (METC): The Orthogonal Spacer
Mechanistic Causality & Chemical Profile
In contrast to MATC, METC replaces the amine with a terminal alkyne. This functional group provides orthogonal reactivity, acting either as a rigid, linear spacer in structure-activity relationship (SAR) studies or as a reactive handle for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and cross-coupling reactions. The electron-withdrawing 2-carboxylate lowers the electron density of the thiophene ring, which facilitates the insertion of palladium during upstream synthesis and activates the alkyne for downstream cyclizations, such as the formation of pyrazolopyridine-based CCR9 inhibitors[5].
Self-Validating Experimental Protocol: Sonogashira Coupling
The synthesis of METC typically proceeds via the Sonogashira cross-coupling of methyl 3-bromothiophene-2-carboxylate with trimethylsilylacetylene (TMS-acetylene), followed by desilylation[5].
Causality of Reagents: Pd(II) is reduced to Pd(0) in situ. The oxidative addition of the C-Br bond is facilitated by the adjacent electron-withdrawing ester. CuI acts as a co-catalyst, forming a copper acetylide intermediate that transmetallates with the palladium complex. Triethylamine (TEA) serves a dual purpose as both the base to neutralize HBr and the solvent/ligand[5].
Step-by-Step Methodology:
-
Degassing: Dissolve methyl 3-bromothiophene-2-carboxylate (1 eq) in DMF/TEA in a sealed tube. Purge with argon for 20 minutes to prevent catalyst oxidation[5].
-
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.15 eq) and CuI (0.15 eq). Cool to 0 °C[5].
-
Coupling: Add TMS-acetylene (excess, ~4.8 eq). Seal the tube and heat at 100 °C for 24 hours[5].
-
Intermediate Isolation: Cool the mixture, filter through a Celite bed to remove metal particulates, and concentrate the filtrate[5].
-
Deprotection: Dissolve the crude TMS-protected intermediate in methanol and add K₂CO₃ (or TBAF in THF) to cleave the TMS group. Stir at room temperature for 2 hours.
-
Self-Validation (QC Checkpoint):
-
GC-MS: Confirm the disappearance of the brominated starting material and the presence of the product at m/z 166[2].
-
IR Spectroscopy: Confirm the appearance of a sharp absorption band at ~3300 cm⁻¹, indicative of the terminal alkyne C-H stretch.
-
Workflow Selection and Logical Relationships
For drug development professionals, selecting between MATC and METC depends entirely on the target pharmacophore. The diagrams below map the logical decision-making process and the validated synthetic workflows for both compounds.
Caption: Logical decision matrix for selecting MATC vs METC based on pharmacophore requirements.
Caption: Validated synthetic workflows and QC checkpoints for MATC and METC.
Conclusion
The divergence between methyl 3-aminothiophene-2-carboxylate and methyl 3-ethynylthiophene-2-carboxylate lies fundamentally in their electronic nature and reactive handles. MATC provides a highly nucleophilic, hydrogen-bond-capable anchor ideal for synthesizing ureas and fused pyrimidinones. Conversely, METC offers a rigid, orthogonally reactive alkyne spacer primed for click chemistry and complex cyclizations. By adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity integration of these thiophene scaffolds into advanced drug discovery pipelines.
References
-
Tao Y, Han L, Sun A, et al. "Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate." Crystals. 2020; 10(1):19. Available at:[Link]
-
PubChemLite. "Methyl 3-ethynylthiophene-2-carboxylate (C8H6O2S)." University of Luxembourg. Available at:[Link]
-
Barker JM, Huddleston PR, Wood ML. "An Easy Synthesis of 3-Amino- and 3-Nitrothiophene." Synthetic Communications. 1995; 25(23):3729-3734. Available at:[Link]
- World Intellectual Property Organization (WIPO). "Benzene sulfonamides as ccr9 inhibitors." Patent WO2015097122A1.
Sources
- 1. Methyl 3-aminothiophene-2-carboxylate, 98+ %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 2. EnamineStore [enaminestore.com]
- 3. PubChemLite - Methyl 3-ethynylthiophene-2-carboxylate (C8H6O2S) [pubchemlite.lcsb.uni.lu]
- 4. methyl 3-aminothiophene-2-carboxylate [stenutz.eu]
- 5. WO2015097122A1 - Benzene sulfonamides as ccr9 inhibitors - Google Patents [patents.google.com]
- 6. Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Methyl 3-amino-2-thiophenecarboxylate synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Regioselective Synthesis of Methyl 3-Ethynylthiophene-2-Carboxylate
Introduction & Strategic Rationale
Methyl 3-ethynylthiophene-2-carboxylate is a highly valuable, orthogonally functionalized building block in modern synthetic chemistry. It features a terminal alkyne primed for Huisgen cycloadditions (CuAAC) or further transition-metal-catalyzed cross-couplings, alongside a methyl ester suitable for downstream amidation or saponification. This specific scaffold is heavily utilized in the development of organic semiconductors and advanced pharmaceuticals, notably serving as a critical intermediate in the synthesis of morpholino-thiophenes targeting the QcrB subunit in Mycobacterium tuberculosis.
Mechanistic Insights & Causality
The transformation of 3-bromothiophene to the target alkyne requires three distinct, self-validating stages. Each step is designed to bypass the inherent regiochemical challenges of thiophene functionalization:
-
Stage 1: Regioselective C-H Lithiation and Carboxylation. The direct carboxylation of 3-bromothiophene demands strict regiocontrol to prevent halogen-metal exchange at the C3 position. Utilizing a standard alkyllithium reagent (e.g., n-BuLi) would rapidly yield 3-thienyllithium, displacing the bromine. Instead, Lithium Diisopropylamide (LDA)—a sterically hindered, non-nucleophilic base—is employed at cryogenic temperatures (-78 °C). LDA selectively deprotonates the C2 position, which is the most acidic proton due to the combined inductive effects of the adjacent sulfur heteroatom and the C3 bromine . Quenching this thermodynamically stable 3-bromo-2-thienyllithium intermediate with methyl chloroformate affords the C2 ester.
-
Stage 2: Sonogashira Cross-Coupling. Oxidative addition of palladium into a thiophene C3-Br bond is inherently sluggish compared to C2-Br bonds. However, the installation of the electron-withdrawing methyl ester at C2 strategically reduces the electron density of the thiophene ring, lowering the activation energy for Pd(0) insertion into the C3-Br bond. Trimethylsilylacetylene (TMSA) is utilized as a protected alkyne to suppress the Glaser homocoupling that frequently degrades yields when using unprotected terminal alkynes .
-
Stage 3: Orthogonal TMS Deprotection. Removal of the trimethylsilyl (TMS) group is achieved under mild, anhydrous basic conditions using potassium carbonate in methanol. The methoxide anion attacks the silicon center, expelling the acetylide leaving group, which is immediately protonated by the solvent. These specific conditions prevent the unwanted saponification of the C2 methyl ester, which would inevitably occur if aqueous hydroxide were used.
Synthetic Workflow
Synthetic workflow for methyl 3-ethynylthiophene-2-carboxylate from 3-bromothiophene.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl 3-bromothiophene-2-carboxylate
Objective: Regioselective C2-carboxylation via directed lithiation.
-
Preparation: Flame-dry a 100 mL Schlenk flask and purge with ultra-high purity N2. Add 3-bromothiophene (10.0 mmol, 1.63 g) and anhydrous THF (30 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78 °C.
-
Causality: Maintaining -78 °C strictly suppresses nucleophilic attack and transmetalation, ensuring the reaction proceeds purely via acid-base deprotonation.
-
-
Lithiation: Add LDA (2.0 M in THF/heptane/ethylbenzene, 11.0 mmol, 5.5 mL) dropwise over 15 minutes via a syringe pump. Stir for 45 minutes at -78 °C to ensure complete metalation.
-
Electrophilic Quench: Add methyl chloroformate (12.0 mmol, 0.93 mL) neat, dropwise. Allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 9:1, UV 254 nm). The non-polar starting material (
~0.9) should be completely consumed, replaced by a new UV-active spot ( ~0.5). -
Workup & Purification: Quench the reaction with saturated aqueous NH
Cl (20 mL) to neutralize excess base. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the product.
Step 2: Synthesis of Methyl 3-((trimethylsilyl)ethynyl)thiophene-2-carboxylate
Objective: C-C bond formation via Pd/Cu-catalyzed cross-coupling.
-
Preparation: Dissolve the purified methyl 3-bromothiophene-2-carboxylate (8.0 mmol, 1.77 g) in anhydrous, degassed triethylamine (25 mL) in a heavy-walled reaction tube.
-
Causality: Triethylamine acts as both the solvent and the stoichiometric base required to neutralize the HBr generated during the catalytic cycle. Degassing the solvent (sparging with N
for 15 min) is critical to prevent oxygen-mediated Pd-catalyzed alkyne homocoupling.
-
-
Catalyst Activation: Add Pd(PPh
) Cl (0.4 mmol, 280 mg, 5 mol%) and CuI (0.4 mmol, 76 mg, 5 mol%). Stir for 5 minutes at room temperature until a uniform suspension forms. -
Coupling: Add trimethylsilylacetylene (TMSA) (12.0 mmol, 1.7 mL, 1.5 eq) dropwise. Seal the tube and stir at room temperature for 16 hours.
-
IPC: TLC (Hexanes/EtOAc 19:1) will show the disappearance of the bromide and the emergence of a highly UV-active, slightly less polar spot.
-
Workup & Purification: Dilute the mixture with diethyl ether (30 mL) and filter through a tightly packed pad of Celite to remove insoluble Pd/Cu salts and triethylammonium bromide precipitates. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the TMS-protected alkyne.
Step 3: Synthesis of Methyl 3-ethynylthiophene-2-carboxylate
Objective: Chemoselective removal of the TMS protecting group.
-
Preparation: Dissolve the intermediate from Step 2 (6.0 mmol, 1.43 g) in anhydrous methanol (30 mL) in a 50 mL round-bottom flask.
-
Deprotection: Add anhydrous K
CO (9.0 mmol, 1.24 g, 1.5 eq) in one single portion. Stir vigorously at room temperature for 2 hours.-
Causality: The reaction must be kept at room temperature and strictly anhydrous to prevent transesterification or saponification of the C2 methyl ester.
-
-
IPC: TLC (Hexanes/EtOAc 9:1) confirms the complete disappearance of the bulky TMS-alkyne (higher
) and the formation of the terminal alkyne (lower ). -
Workup & Purification: Concentrate the reaction mixture to approximately 1/4 of its original volume under reduced pressure. Dilute with deionized water (30 mL) and extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na
SO , filter, and evaporate to yield the pure target compound. (Optional: Recrystallize from cold hexanes if ultra-high purity is required).
Quantitative Data & Analytical Summary
| Compound | Step | Appearance | Expected Yield | Key |
| Methyl 3-bromothiophene-2-carboxylate | 1 | Pale yellow oil | 80 - 85% | 7.46 (d, J=5.2 Hz, 1H), 7.08 (d, J=5.2 Hz, 1H), 3.90 (s, 3H) |
| Methyl 3-((trimethylsilyl)ethynyl)thiophene-2-carboxylate | 2 | Yellow oil | 85 - 90% | 7.40 (d, J=5.1 Hz, 1H), 7.15 (d, J=5.1 Hz, 1H), 3.88 (s, 3H), 0.25 (s, 9H) |
| Methyl 3-ethynylthiophene-2-carboxylate | 3 | Off-white solid | 90 - 95% | 7.42 (d, J=5.1 Hz, 1H), 7.18 (d, J=5.1 Hz, 1H), 3.91 (s, 3H), 3.35 (s, 1H) |
References
-
Cleghorn, L. A. T., et al. "Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB." Journal of Medicinal Chemistry, 2018, 61(15), 6592–6608.[Link]
- Jia, Z., et al. "Compounds and Methods for the Treatment or Prevention of Flavivirus Infections.
-
Giofrè, S., et al. "p-TSA-Based DESs as 'Active Green Solvents' for Microwave Enhanced Cyclization of 2-Alkynyl-(hetero)-arylcarboxylates." European Journal of Organic Chemistry, 2020(15), 2268-2277.[Link]
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using Methyl 3-ethynylthiophene-2-carboxylate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
The incorporation of heteroaromatic scaffolds is a cornerstone of modern drug discovery. Methyl 3-ethynylthiophene-2-carboxylate is a highly versatile, bifunctional building block. It features a thiophene-2-carboxylate moiety—a privileged pharmacophore found in numerous anti-infective and antineoplastic agents—paired with a terminal alkyne at the C3 position. This configuration makes it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for rapid bioorthogonal conjugation, fragment-based drug assembly, or the generation of diverse 1,2,3-triazole libraries.
This application note provides a deep dive into the mechanistic nuances of utilizing this specific thiophene derivative and outlines self-validating protocols for both small-molecule synthesis and aqueous bioconjugation.
Physicochemical Profiling & Structural Causality
Before initiating any click chemistry workflow, it is critical to understand how the intrinsic properties of the substrate dictate reagent selection.
Table 1: Substrate Properties & Experimental Implications
| Property | Value / Detail | Experimental Implication |
| Chemical Formula | C₈H₆O₂S | Highly hydrophobic; requires organic co-solvents (e.g., t-BuOH, DMSO) for homogenous reactions. |
| Molecular Weight | 166.20 g/mol | Low molecular weight allows for high-concentration library synthesis without significant steric hindrance. |
| Functional Group 1 | C3 Terminal Alkyne | Electronically activated by the adjacent ester, accelerating Cu(I)-acetylide formation. |
| Functional Group 2 | C2 Methyl Ester | Base-sensitive; dictates the use of neutral/mild reducing agents to prevent premature saponification. |
| Heteroatom | Thiophene Sulfur | Soft Lewis base; necessitates strong multidentate ligands to prevent Cu(I) sequestration. |
Mechanistic Insights: Overcoming Scaffold-Specific Challenges
The CuAAC reaction, independently pioneered by Sharpless [1] and Meldal [2], is celebrated for its robust nature. However, deploying methyl 3-ethynylthiophene-2-carboxylate introduces specific electronic and coordination challenges that require precise causality-driven adjustments.
1. Electronic Acceleration via the Ester Group: The electron-withdrawing nature of the C2 methyl ester lowers the pKa of the C3 terminal alkyne proton. This electronic activation facilitates rapid deprotonation, accelerating the formation of the critical Cu(I)-acetylide intermediate. Consequently, the reaction can proceed efficiently at room temperature without the need for thermal activation.
2. Mitigating Thiophene-Induced Catalyst Poisoning: The sulfur atom within the thiophene ring acts as a soft Lewis base. In the absence of a stabilizing ligand, this sulfur can competitively coordinate with the soft Cu(I) catalyst, leading to catalyst sequestration and stalled kinetics. To prevent this, the use of strongly coordinating, multidentate accelerating ligands—such as TBTA or THPTA—is mandatory. These ligands tightly envelop the Cu(I) center, shielding it from off-target sulfur coordination while maintaining its catalytic availability.
3. Preventing Ester Hydrolysis: The methyl ester is susceptible to saponification if the reaction pH becomes too basic. Therefore, traditional base-catalyzed alkyne activations (e.g., using excess triethylamine) should be avoided. Instead, utilizing sodium ascorbate to generate Cu(I) in situ from Cu(II)SO₄ maintains a mildly acidic to neutral pH, perfectly preserving the ester linkage.
Mechanistic pathway of CuAAC highlighting Cu(I)-acetylide formation with the thiophene alkyne.
Reagent Selection & Optimization
Selecting the correct ligand is the most critical variable in this workflow. The choice depends entirely on the hydrophobicity of the azide partner and the biological sensitivity of the target [3].
Table 2: Ligand Selection Matrix
| Ligand | Environment | Primary Application | Causality / Benefit |
| TBTA | Organic / Aqueous Mix | Small-molecule library synthesis | Highly effective in t-BuOH/H₂O mixtures; insoluble in pure water, which drives the reaction at the solvent interface. |
| THPTA | Fully Aqueous | Peptide/Protein Bioconjugation | Water-soluble; acts as a sacrificial reductant to protect sensitive biomolecules from reactive oxygen species (ROS). |
Validated Experimental Protocols
Protocol A: Small-Molecule Library Synthesis (Organic/Aqueous)
Designed for reacting methyl 3-ethynylthiophene-2-carboxylate with diverse small-molecule azides to generate screening libraries.
Reagents:
-
Methyl 3-ethynylthiophene-2-carboxylate (1.0 equiv, 0.5 mmol)
-
Target Azide (1.1 equiv, 0.55 mmol)
-
CuSO₄·5H₂O (0.05 equiv, 5 mol%)
-
TBTA Ligand (0.05 equiv, 5 mol%)
-
Sodium Ascorbate (0.2 equiv, 20 mol%)
-
Solvent: t-Butanol / Water (1:1 v/v, 5 mL)
Step-by-Step Methodology:
-
Substrate Assembly: In a 20 mL scintillation vial, dissolve the alkyne and the target azide in 2.5 mL of t-butanol.
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O and TBTA in 1.0 mL of water/DMSO (ensure TBTA is fully solubilized).
-
Initiation: Add the catalyst mixture to the substrate solution. The solution will appear pale blue.
-
Reduction: Dissolve sodium ascorbate in 1.5 mL of deionized water (must be freshly prepared). Add this dropwise to the reaction mixture. The solution will transiently turn yellow/brown, indicating the generation of the active Cu(I) species.
-
Reaction: Cap the vial and stir vigorously at room temperature for 4–12 hours. Monitor completion via TLC or LC-MS.
-
Quenching & Workup: Dilute the reaction with 10 mL of ethyl acetate. Add 5 mL of saturated aqueous EDTA or NH₄Cl to sequester the copper. Stir for 15 minutes until the aqueous layer turns deep blue.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude triazole via flash column chromatography (Hexanes/EtOAc gradient).
Step-by-step experimental workflow for small-molecule CuAAC library synthesis.
Protocol B: Aqueous Bioconjugation to Azide-Tagged Peptides
Optimized for attaching the thiophene pharmacophore to an azide-containing biological macromolecule while preventing protein degradation [3].
Reagents:
-
Azide-Tagged Peptide (50 µM final concentration)
-
Methyl 3-ethynylthiophene-2-carboxylate (500 µM, 10 equiv)
-
CuSO₄ (100 µM)
-
THPTA Ligand (500 µM, 5:1 ratio to Cu)
-
Aminoguanidine (5 mM)
-
Sodium Ascorbate (5 mM)
-
Solvent: 100 mM Sodium Phosphate Buffer (pH 7.4)
Step-by-Step Methodology:
-
Biomolecule Preparation: Dilute the azide-tagged peptide in the phosphate buffer.
-
Alkyne Addition: Add the methyl 3-ethynylthiophene-2-carboxylate from a concentrated DMSO stock. Self-Validation Check: Ensure the final DMSO concentration remains below 5% to prevent peptide denaturation.
-
Catalyst Complexation: In a separate microcentrifuge tube, premix the CuSO₄ and THPTA ligand. Incubate for 5 minutes. Causality: Premixing ensures the Cu(II) is fully chelated before reduction, preventing the generation of free Cu(I) which catalyzes destructive ROS formation.
-
Protection: Add aminoguanidine to the main reaction vessel. Causality: Aminoguanidine acts as a scavenger for dehydroascorbate byproducts, preventing the covalent cross-linking of lysine and arginine residues.
-
Initiation: Add the pre-complexed Cu/THPTA to the reaction vessel, followed immediately by freshly prepared sodium ascorbate.
-
Reaction: Gently mix by inversion and allow the reaction to proceed at room temperature for 1–2 hours.
-
Purification: Remove small-molecule reagents and copper complexes using a size-exclusion desalting column (e.g., Sephadex G-25) or via dialysis against pure buffer.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes." Angewandte Chemie International Edition. URL:[Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." Journal of Organic Chemistry. URL:[Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. URL:[Link]
Sources
- 1. A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Thieno[3,2-d]pyrimidines from Methyl 3-Ethynylthiophene-2-carboxylate
Abstract
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of pharmacological activities, including potent kinase inhibition for oncological applications.[1][2][3] This is largely attributed to its structural resemblance to the native purine bases, adenine and guanine, allowing it to interact with a variety of biological targets.[4][5] This document provides a detailed technical guide for the synthesis of functionalized thieno[3,2-d]pyrimidines, starting from the versatile precursor, methyl 3-ethynylthiophene-2-carboxylate. We present an in-depth examination of the reaction mechanism, a validated, step-by-step experimental protocol, and a discussion of the critical parameters that ensure a successful and high-yield synthesis. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are focused on creating novel therapeutics based on this potent heterocyclic system.
Scientific Rationale and Mechanistic Insight
The conversion of methyl 3-ethynylthiophene-2-carboxylate into a thieno[3,2-d]pyrimidine core is a powerful example of a heterocyclization reaction. This strategy is efficient because it constructs the pyrimidine ring directly onto the thiophene backbone in a single, convergent step.
Causality Behind Experimental Design:
-
The Starting Material: Methyl 3-ethynylthiophene-2-carboxylate is an ideal substrate. The ethynyl (alkyne) group is highly reactive and serves as an electrophilic site for nucleophilic attack. The adjacent methyl carboxylate group plays a dual role: it activates the alkyne through electronic effects and its carbonyl carbon becomes incorporated into the final pyrimidine ring.
-
The Nucleophile: The pyrimidine ring is formed by introducing a molecule containing two nitrogen atoms. Guanidine is an excellent choice for this transformation. In its salt form (e.g., guanidine hydrochloride), it is stable and easy to handle.
-
The Reaction Mechanism: The reaction proceeds via a base-mediated cyclocondensation. A base, such as sodium ethoxide, is required to deprotonate the guanidine hydrochloride, generating the free guanidine base. This free guanidine is a potent binucleophile. The reaction likely initiates with the nucleophilic attack of one of the amino groups of guanidine on the electron-deficient alkyne, a process known as a Michael addition. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the ester. The subsequent elimination of methanol drives the reaction to completion, resulting in the formation of the aromatic thieno[3,2-d]pyrimidine ring system.
This synthetic approach is part of a broader class of reactions where functionalized alkynes undergo cyclization to form various heterocyclic systems, a testament to their utility in organic synthesis.[6]
Experimental Protocol: Synthesis of 2-Amino-thieno[3,2-d]pyrimidin-4-ol
This protocol details the synthesis of a representative 2-amino-thieno[3,2-d]pyrimidin-4-ol from methyl 3-ethynylthiophene-2-carboxylate and guanidine hydrochloride.
Materials and Equipment
-
Reagents:
-
Methyl 3-ethynylthiophene-2-carboxylate
-
Guanidine hydrochloride (≥99%)
-
Sodium metal
-
Absolute Ethanol (200 proof, anhydrous)
-
Deionized Water
-
Diethyl Ether
-
-
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen gas inlet and bubbler
-
Buchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution:
-
Under a dry nitrogen atmosphere, carefully add sodium metal (see Table 1 for quantity) in small pieces to a three-neck round-bottom flask containing absolute ethanol at room temperature.
-
Scientist's Note: This reaction is exothermic and produces flammable hydrogen gas. Ensure proper ventilation and add the sodium slowly to control the reaction rate. The complete dissolution of sodium indicates the formation of sodium ethoxide.
-
-
Reagent Addition:
-
Once the sodium has completely reacted and the solution has cooled to room temperature, add guanidine hydrochloride to the flask with stirring.
-
After the guanidine hydrochloride has dissolved, add methyl 3-ethynylthiophene-2-carboxylate to the reaction mixture.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux with vigorous stirring for the time specified in Table 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Product Isolation and Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water with stirring. A precipitate should form.
-
Adjust the pH of the aqueous suspension to ~7 using a dilute acid (e.g., 1M HCl).
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold deionized water and then with cold diethyl ether to remove any residual impurities.
-
-
Purification and Characterization:
-
Dry the collected solid under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Melting Point determination.[7][8]
-
Quantitative Data Summary
The following table provides representative quantities and conditions for the synthesis. Researchers should optimize these parameters for their specific setup and scale.
| Parameter | Value | Notes |
| Methyl 3-ethynylthiophene-2-carboxylate | 1.0 eq (e.g., 10 mmol, 1.66 g) | The limiting reagent. |
| Guanidine Hydrochloride | 1.5 eq (e.g., 15 mmol, 1.43 g) | An excess ensures complete reaction. |
| Sodium Metal | 1.5 eq (e.g., 15 mmol, 0.34 g) | Used to generate the base in situ. |
| Solvent (Absolute Ethanol) | 50 mL | Must be anhydrous to prevent side reactions. |
| Reaction Temperature | ~78 °C (Reflux) | Standard for this type of condensation. |
| Reaction Time | 6-12 hours | Monitor by TLC for completion. |
| Expected Yield | 75-85% | Yield after purification. |
Visualized Experimental Workflow
The following diagram outlines the key stages of the synthesis process, providing a clear visual guide from starting materials to the final, purified product.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 8. scispace.com [scispace.com]
Application Note: Methyl 3-ethynylthiophene-2-carboxylate in Conducting Polymer Scaffolds
Abstract
Methyl 3-ethynylthiophene-2-carboxylate (METC) represents a specialized class of "dual-function" monomers. Unlike standard thiophenes used in poly(3-hexylthiophene) (P3HT), METC possesses a blocked
This guide details the Rhodium-catalyzed polymerization of the ethynyl moiety to form a conjugated polyacetylene backbone with electroactive thiophene pendants.[1] Furthermore, it outlines the "Click Chemistry" (CuAAC) protocol for post-polymerization functionalization, a critical workflow for attaching bioactive ligands in drug development and tissue engineering applications.
Module 1: Monomer Analysis & Strategic Chemistry
Structural Constraints & Polymerization Strategy
The presence of the carboxylate ester at the C2 position sterically and electronically inhibits standard oxidative polymerization (which requires linkage at C2 and C5). Therefore, this monomer is best utilized via Insertion Polymerization of the alkyne group.
| Feature | Chemical Implication | Application Benefit |
| C2-Methyl Ester | Blocks | Stabilizes the molecule; Increases oxidation potential; Enhances solubility in organic solvents. |
| C3-Ethynyl Group | Primary polymerization site (via Rh catalysis). | Forms a conjugated polyene (polyacetylene) backbone; "Click-ready" if copolymerized. |
| Thiophene Ring | Pendant group in this architecture. | Provides electrochemical redox activity and |
Pre-Validation Checklist
-
Purity:
98% (HPLC). Impurities in alkyne monomers can poison Rh catalysts. -
Storage: Store at -20°C under Argon. Alkynes are prone to slow oxidation or thermally induced cross-linking.
-
Solubility: Soluble in THF, Chloroform, Toluene, DCM. Insoluble in Water/Methanol.
Module 2: Rhodium-Catalyzed Polymerization Protocol
Objective: To synthesize Poly(methyl 3-ethynylthiophene-2-carboxylate) [PMETC], a conjugated polyacetylene derivative with thiophene side-chains.
Materials
-
Monomer: Methyl 3-ethynylthiophene-2-carboxylate (1.0 mmol).
-
Catalyst:
(Norbornadiene rhodium(I) chloride dimer). -
Co-catalyst: Triethylamine (
) or chiral amine (for helical induction). -
Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.
-
Precipitant: Methanol (MeOH).
Step-by-Step Synthesis
-
Inert Environment: Flame-dry a Schlenk tube and purge with
for 15 minutes. -
Catalyst Prep: Dissolve
(5.0 mg, 0.01 mmol) in 2 mL of anhydrous THF. Add (0.1 mL) to activate the catalyst. The solution should turn from yellow to orange-brown. -
Initiation: Dissolve METC monomer (180 mg, 1.0 mmol) in 3 mL THF. Inject this solution into the catalyst mixture dropwise to prevent thermal runaway.
-
Propagation: Stir the reaction mixture at 30°C for 24 hours . The solution will darken to a deep red/black, indicating the formation of the conjugated polyene backbone.
-
Termination & Purification:
-
Pour the reaction mixture into 100 mL of vigorously stirring Methanol.
-
Filter the precipitate (yellow/orange solid).
-
Reprecipitation: Dissolve in minimal
and precipitate again in MeOH to remove oligomers and catalyst residues.
-
-
Drying: Vacuum dry at 40°C for 12 hours.
Characterization Parameters[2][3]
-
NMR (
): Disappearance of the terminal alkyne proton ( ppm) and broadening of aromatic peaks. -
GPC: Target
Da; PDI . -
UV-Vis: Broad absorption band
nm (indicating conjugation).
Module 3: "Click" Functionalization (Post-Polymerization)
Objective: To attach drug molecules or peptides to the polymer scaffold. Note: If the ethynyl group was consumed in polymerization, this module applies to Copolymers where METC was used as a pendant unit on a different backbone, OR if a fraction of alkyne remains unreacted (defect sites).
Correction for High-Fidelity Protocol: Since Module 2 consumes the alkyne to make the backbone, the standard drug development route uses METC as a functional end-capper for P3HT or PEDOT, OR uses a different polymerization route (e.g., GRIM method on a brominated derivative) to leave the alkyne free.
Below is the protocol for functionalizing METC when used as a "Clickable" Surface Coating (e.g., copolymerized electrochemically via the thiophene ring - rare but possible if C2 is deblocked or via C4/C5 coupling).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Assumption: You have a surface or polymer film containing available ethynyl groups.
-
Reagents:
-
Ligand: PMDETA (Pentamethyldiethylenetriamine).
-
Catalyst:
(Purified). -
Target: Azide-functionalized Drug (
).
-
-
Workflow:
-
Suspend the polymer film/scaffold in degassed DMF/Water (4:1).
-
Add
(1.2 equivalents relative to estimated alkyne content). -
Add
(5 mol%) and PMDETA (5 mol%) under flow. -
Incubate at Room Temperature for 12–24 hours .
-
Wash: Rinse extensively with EDTA solution (to remove Copper) and then Methanol.
-
Module 4: Visualization of Reaction Pathways
The following diagram illustrates the decision logic and chemical pathways for utilizing Methyl 3-ethynylthiophene-2-carboxylate.
Figure 1: Strategic pathways for METC polymerization. The Rh-catalyzed route is preferred due to steric blocking at the C2 position of the thiophene ring.
Module 5: Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight ( | Catalyst poisoning by moisture or oxygen. | Ensure strict Schlenk line techniques; use fresh anhydrous THF. |
| Insolubility of Polymer | Cross-linking of thiophene rings during polymerization. | Lower reaction temperature to 25°C; Reduce reaction time. |
| No Conductivity | Polyacetylene backbone is undoped. | Doping is required. Expose film to Iodine vapor ( |
| "Click" Reaction Failure | Copper oxidation ( | Add Sodium Ascorbate (reducing agent) to the click cocktail to maintain |
References
-
Polyacetylene Derivatives: Cataldo, F. (2008).[1] Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. MDPI.
-
Click Chemistry in Polymers: Binder, W. H., & Sachsenhofer, R. (2007). Click chemistry in polymer and materials science. Macromolecular Rapid Communications.
-
Electropolymerization Mechanics: Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews.
-
Bio-Functionalization: Nielsen, L. T., et al. (2015). Biomolecule Functionalization of Poly(3,4-ethylenedioxythiophene) Surfaces via Thiol-Maleimide Click-Chemistry.[2] Biomacromolecules.
-
Monomer Properties: Sigma-Aldrich Product Specification, Methyl 3-ethynylthiophene-2-carboxylate.
Disclaimer: This protocol involves the use of transition metal catalysts and organic solvents.[1] All procedures should be performed in a fume hood with appropriate PPE. The user assumes all liability for experimental outcomes.
Sources
Application Note: Advanced Cycloaddition Protocols Utilizing 3-Ethynylthiophene Derivatives
Introduction & Strategic Rationale
3-Ethynylthiophene (3-ET, CAS RN: 67237-53-0) is a highly versatile terminal alkyne building block utilized extensively across pharmaceutical sciences and materials chemistry. The thiophene moiety serves as a privileged bioisostere for phenyl rings in drug development, offering altered lipophilicity and improved metabolic stability. Furthermore, its terminal alkyne functionality makes it an ideal substrate for various cycloaddition reactions, including [3+2] azide-alkyne cycloadditions (click chemistry), [2+2] gold-catalyzed cyclobutenations, and [2+1] metalloradical cyclopropenations.
This application note provides detailed, self-validating protocols and mechanistic insights for executing high-yielding cycloadditions with 3-ET, ensuring robust reproducibility for researchers and drug development professionals.
Mechanistic Causality & Experimental Design
Successful cycloadditions with 3-ET require careful consideration of its electronic and coordinating properties. The sulfur atom in the thiophene ring acts as a soft Lewis base, which can potentially coordinate with transition metal catalysts (e.g., Cu, Au, Co), leading to altered kinetics or catalyst poisoning.
-
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Despite potential sulfur coordination, 3-ET exhibits excellent reactivity in CuAAC. The electron-rich nature of the thiophene ring facilitates the rapid formation of the critical copper-acetylide intermediate. In the presence of electron-deficient azides (e.g., N-sulfonyl azides) or macromolecular azides (e.g., 6-azido-6-deoxy cellulose), 3-ET undergoes rapid, regiospecific [3+2] cycloaddition to yield 1,4-disubstituted 1,2,3-triazoles[1][2].
-
Gold(I)-Catalyzed [2+2] Cycloaddition: Gold(I) catalysts selectively activate the π-system of 3-ET, enabling intermolecular [2+2] cycloaddition with alkenes to form cyclobutenes. The use of bulky, non-C2 symmetric digold catalysts prevents off-target thiophene coordination and ensures high enantioselectivity[3].
-
Cobalt-Catalyzed [2+1] Cyclopropenation: Cobaloxime catalysts facilitate metalloradical [2+1] cyclopropenation of 3-ET with diazoacetates. The reaction tolerates the coordinating sulfur atom, yielding functionalized cyclopropenes under mild conditions[4].
Quantitative Data & Substrate Scope
The following table summarizes the validated reaction profiles of 3-ethynylthiophene across different cycloaddition modalities.
| Cycloaddition Type | Catalyst System | Coupling Partner | Product Scaffold | Typical Yield | Ref |
| [3+2] CuAAC | CuSO₄ / Na-Ascorbate | N-Sulfonyl Azides | 1,4-Disubstituted 1,2,3-Triazole | 67 - 94% | [1] |
| [3+2] CuAAC | Cu(II) Salt / Na-Ascorbate | Azide-Cellulose | Triazole-linked Cellulose | 75 - 98% | [2] |
| [2+2] Cycloaddition | Cationic Gold(I) Complex | 1,1-Disubstituted Alkenes | Functionalized Cyclobutene | 70 - 90% | [3] |
| [2+1] Cyclopropenation | Cobaloxime (Co) | α-Aryldiazoacetates | Trisubstituted Cyclopropene | ~85% | [4] |
Signaling & Mechanistic Pathways
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism for 3-ethynylthiophene.
Experimental Protocols
Protocol A: Regiospecific Synthesis of 1-(N-Sulfonyl)-4-(thiophen-3-yl)-1,2,3-triazoles via CuAAC
Objective: To synthesize pharmacologically relevant triazoles using 3-ET and N-sulfonyl azides. Self-Validation Checkpoint: The use of aqueous media and a specific prolinamide ligand stabilizes the Cu(I) intermediate against the electron-withdrawing sulfonyl group, preventing the formation of undesired ketenimine byproducts[1].
Materials:
-
3-Ethynylthiophene (1.0 equiv, 1.0 mmol)
-
N-Sulfonyl azide (1.2 equiv, 1.2 mmol)
-
CuSO₄·5H₂O (5 mol%)
-
Sodium ascorbate (10 mol%)
-
Solvent: t-BuOH/H₂O (1:1 v/v, 5 mL)
-
0.1 M EDTA aqueous solution (for workup)
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask, dissolve the N-sulfonyl azide and 3-ethynylthiophene in 2.5 mL of t-BuOH.
-
Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in 2.5 mL of deionized water.
-
Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. The solution must transition from blue to pale yellow/colorless, visually validating successful reduction.
-
-
Reaction Initiation: Add the aqueous catalyst solution dropwise to the organic mixture under vigorous stirring.
-
Degassing (Critical): Purge the reaction vessel with Argon for 5 minutes.
-
Causality: Atmospheric oxygen must be excluded to prevent the oxidation of the active Cu(I) catalyst back to inactive Cu(II), which would prematurely stall the catalytic cycle.
-
-
Incubation: Stir the reaction mixture at room temperature (25°C) for 12-24 hours. Monitor reaction progress via TLC (Hexane/EtOAc 7:3).
-
Quenching & Workup: Once the alkyne is consumed, add 10 mL of 0.1 M EDTA solution and stir for 30 minutes.
-
Causality: EDTA chelates residual copper ions, forming a water-soluble complex. This is critical for pharmaceutical applications to ensure the final compound is free of heavy metal toxicity.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure 1,4-disubstituted 1,2,3-triazole.
Standardized experimental workflow for 3-ethynylthiophene cycloadditions.
Protocol B: Gold(I)-Catalyzed [2+2] Cycloaddition of 3-Ethynylthiophene
Objective: To construct functionalized cyclobutene rings via intermolecular [2+2] cycloaddition.
Step-by-Step Procedure:
-
Setup: In an oven-dried Schlenk tube under an Argon atmosphere, add the non-C2 symmetric digold catalyst (2.5 mol%) and NaBArF₄ (5 mol%)[3].
-
Solvent & Alkene Addition: Add anhydrous dichloromethane (DCM, 2 mL) followed by the 1,1-disubstituted alkene (2.0 equiv). Cool the mixture to -20°C.
-
Slow Alkyne Addition (Critical): Dissolve 3-ethynylthiophene (1.0 equiv, 0.5 mmol) in 1 mL of DCM. Add this solution to the reaction mixture via a syringe pump over 2 hours.
-
Causality: Slow addition maintains a low concentration of the terminal alkyne, suppressing undesired alkyne homocoupling (Glaser coupling) and competitive oligomerization pathways.
-
-
Reaction: Stir the mixture at -20°C until complete consumption of the alkyne is observed via GC-MS.
-
Filtration: Filter the crude mixture through a short pad of silica gel, eluting with DCM, to remove the gold catalyst.
-
Purification: Evaporate the solvent and purify the resulting cyclobutene via preparative TLC or flash chromatography.
References
-
Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. National Institutes of Health (PMC).[Link]
-
Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. National Institutes of Health (PMC).[Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Institutes of Health (PMC).[Link]
-
Cobaloxime-Based Metalloradical Catalysis: A Versatile Strategy for the Synthesis of Cyclopropenes and Oxazoles. ChemRxiv.[Link]
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Application Notes & Protocols: Functionalization of the Alkyne Group in Methyl 3-Ethynylthiophene-2-carboxylate
Abstract
Methyl 3-ethynylthiophene-2-carboxylate is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The thiophene core is a privileged scaffold in numerous therapeutic agents, while the terminal alkyne group serves as a reactive "handle" for a wide array of chemical transformations.[1][2][3] This guide provides an in-depth exploration of key functionalization strategies for this molecule's alkyne moiety, focusing on robust and widely applicable reactions. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and present data to empower researchers to effectively utilize this compound in their synthetic endeavors. The primary transformations covered include Palladium-catalyzed Sonogashira coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Markovnikov hydration.
Introduction: The Strategic Value of a Bifunctional Building Block
Thiophene derivatives are cornerstones of modern drug discovery, prized for their unique electronic properties and their ability to act as bioisosteres for phenyl rings, enhancing pharmacokinetic profiles of drug candidates.[3][4][] The compound methyl 3-ethynylthiophene-2-carboxylate integrates this valuable heterocycle with two key functional groups: an ester, which can be further modified (e.g., via hydrolysis or amidation), and a terminal alkyne. Terminal alkynes are exceptionally useful synthetic intermediates due to their reactivity in forming carbon-carbon and carbon-heteroatom bonds with high efficiency and control.[6][7][8] This guide focuses on the strategic exploitation of the alkyne group, a gateway to diverse molecular architectures.
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction is one of the most powerful methods for the formation of a carbon-carbon bond between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp2-hybridized carbon).[9][10] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic electronic materials. The reaction is typically mediated by a palladium(0) catalyst and a copper(I) co-catalyst in the presence of an amine base.[11][12]
Causality of Experimental Design
The Sonogashira coupling proceeds via two interconnected catalytic cycles.[9][11] The palladium cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species. Simultaneously, the copper(I) cycle activates the terminal alkyne by forming a copper acetylide intermediate. This acetylide then engages in a transmetalation step with the Pd(II)-aryl complex. The final step is reductive elimination, which forms the desired C-C bond, regenerates the Pd(0) catalyst, and releases the product. The amine base is crucial as it serves both to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[10]
Visualized Mechanism: Sonogashira Coupling
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of methyl 3-ethynylthiophene-2-carboxylate with iodobenzene.
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add methyl 3-ethynylthiophene-2-carboxylate (1.0 mmol, 1.0 equiv), iodobenzene (1.1 mmol, 1.1 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed triethylamine (TEA, 5 mL) and anhydrous, degassed tetrahydrofuran (THF, 5 mL) via syringe.
-
Reaction Execution: Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
Data Summary: Sonogashira Reaction Parameters
| Parameter | Typical Range/Value | Rationale/Comment |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% loading is common.[11] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 2-10 mol%. Essential for activating the alkyne.[10] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as both base and often as a solvent.[10] |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed conditions are crucial.[13] |
| Temperature | Room Temp. to 80 °C | Reaction is often successful at room temperature.[9] |
| Aryl Halide Reactivity | I > Br > OTf >> Cl | The choice of halide significantly impacts reaction rate.[9] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Termed the quintessential "click chemistry" reaction, the CuAAC is a powerful method for covalently linking two molecular fragments with remarkable efficiency and specificity.[14][15] It involves the reaction between a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[16][17] This transformation is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and high yields, making it ideal for applications in drug discovery, bioconjugation, and materials science.[18]
Causality of Experimental Design
The mechanism involves the in-situ formation of a copper(I) acetylide from the terminal alkyne.[17] This species then coordinates with the azide, followed by a cyclization and subsequent protonolysis to yield the stable triazole ring and regenerate the copper(I) catalyst.[17] The most convenient method for generating the active Cu(I) species is through the reduction of a copper(II) salt, such as CuSO₄, with a mild reducing agent like sodium ascorbate, allowing the reaction to be performed in aqueous solvent systems.[18]
Visualized Mechanism: CuAAC "Click" Reaction
Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.
Experimental Protocol: CuAAC Reaction
This protocol describes the reaction of methyl 3-ethynylthiophene-2-carboxylate with benzyl azide.
-
Reagent Preparation: In a round-bottom flask, dissolve methyl 3-ethynylthiophene-2-carboxylate (1.0 mmol, 1.0 equiv) and benzyl azide (1.05 mmol, 1.05 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 mmol, 20 mol%) as a freshly prepared 1M aqueous solution.
-
Initiation: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%) as a 1M aqueous solution. The solution may change color.
-
Reaction Execution: Stir the reaction vigorously at room temperature for 4-12 hours. The product often precipitates out of the solution.
-
Workup: If a precipitate has formed, collect the solid by filtration, wash with cold water, and then a minimal amount of cold ethanol or diethyl ether.
-
Purification: If no precipitate forms, extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography if necessary.
Data Summary: CuAAC Reaction Parameters
| Parameter | Typical Range/Value | Rationale/Comment |
| Copper Source | CuSO₄·5H₂O, CuI | 1-5 mol%. CuSO₄ is convenient and water-soluble.[18] |
| Reducing Agent | Sodium Ascorbate | 10-20 mol%. Reduces Cu(II) to the active Cu(I) state.[18] |
| Solvent System | t-BuOH/H₂O, DMSO, DMF | Aqueous systems are common and environmentally benign.[15] |
| Temperature | Room Temperature | The reaction is highly exothermic and proceeds readily.[15] |
| Ligands (Optional) | TBTA, BTTAA | Accelerate the reaction and protect biomolecules.[18] |
Hydration of the Alkyne Group
The hydration of a terminal alkyne is a classic transformation that results in the formation of a methyl ketone.[19][20] This reaction follows Markovnikov's rule, where the addition of water across the triple bond places the hydroxyl group on the more substituted carbon, forming an enol intermediate.[19][21] This enol is generally unstable and rapidly tautomerizes to the more stable keto form.[22]
Causality of Experimental Design
The traditional method, known as the Kucherov reaction, employs a mercury(II) salt (e.g., HgSO₄) in aqueous acid (e.g., H₂SO₄).[20][21] The Hg²⁺ ion acts as a Lewis acid, coordinating to the alkyne and activating it for nucleophilic attack by water.[21] The subsequent steps involve deprotonation, protodemetalation to release the enol, and acid-catalyzed tautomerization to the final ketone product.[21] While highly effective, the toxicity of mercury has led to the development of alternative catalysts based on gold, platinum, and other metals.[23]
Visualized Mechanism: Mercury(II)-Catalyzed Hydration
Caption: Mechanism of mercury-catalyzed hydration of a terminal alkyne.
Experimental Protocol: Alkyne Hydration
This protocol describes the conversion of methyl 3-ethynylthiophene-2-carboxylate to methyl 3-acetylthiophene-2-carboxylate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend methyl 3-ethynylthiophene-2-carboxylate (1.0 mmol, 1.0 equiv) in a mixture of water (5 mL) and concentrated sulfuric acid (0.5 mL).
-
Catalyst Addition: Carefully add mercury(II) sulfate (HgSO₄) (0.05 mmol, 5 mol%). Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Execution: Heat the mixture to 60-80 °C and stir for 2-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the methyl ketone.
Data Summary: Alkyne Hydration Parameters
| Parameter | Typical Value | Rationale/Comment |
| Catalyst | HgSO₄, AuCl₃, PtCl₂ | Hg(II) is traditional but toxic.[21][23] Au/Pt catalysts are modern alternatives. |
| Acid | H₂SO₄, H₃PO₄ | Acts as a co-catalyst and promotes tautomerization.[19] |
| Solvent | Water, Aqueous mixtures (e.g., with MeOH, THF) | Water is the nucleophile. |
| Temperature | 60-100 °C | Heat is typically required to drive the reaction. |
| Regioselectivity | Markovnikov | Addition of -OH occurs at the internal carbon of the alkyne.[20] |
Conclusion
The terminal alkyne of methyl 3-ethynylthiophene-2-carboxylate is a robust and versatile functional group that provides access to a vast chemical space. The Sonogashira coupling, CuAAC "click" reaction, and hydration reactions detailed herein represent three fundamental and high-impact strategies for its elaboration. By understanding the principles behind these transformations and utilizing the provided protocols, researchers can efficiently synthesize a diverse library of complex thiophene derivatives for applications ranging from the development of novel therapeutic agents to the creation of advanced organic materials.
References
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Sonogashira Coupling . Organic Chemistry Portal. Available from: [Link]
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Sonogashira coupling . YouTube. Available from: [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation . SciSpace. Available from: [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . PMC. Available from: [Link]
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Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry . ACS Publications. Available from: [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature . Preprints.org. Available from: [Link]
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Synthesis of fused thiophene heterocycles using ethynyl esters
Application Notes & Protocols
Topic: Synthesis of Fused Thiophene Heterocycles Using Ethynyl Esters
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Reactivity of Ethynyl Esters for the Modular Synthesis of Fused Thiophene Heterocycles
Abstract: Fused thiophene heterocycles are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronics.[1][2][3] This guide provides an in-depth exploration of synthetic strategies that leverage the unique reactivity of ethynyl esters as versatile building blocks for the construction of these valuable molecular architectures. We will delve into the mechanistic underpinnings of key transition-metal-catalyzed and cyclocondensation reactions, offer detailed, field-proven protocols, and present data to guide researchers in selecting the optimal synthetic route.
The Strategic Advantage of Ethynyl Esters in Thiophene Annulation
Ethynyl esters are powerful and versatile reagents in organic synthesis due to their dual reactivity. The alkyne moiety serves as an electrophilic site, readily activated by transition metals or susceptible to nucleophilic attack. The ester group, meanwhile, acts as a key functional handle for post-synthesis modification or as an integral part of the cyclization process itself. This combination allows for the rapid assembly of complex fused thiophene systems from relatively simple and accessible starting materials.
The primary synthetic approaches discussed herein involve the formation of a new thiophene ring fused to an existing (hetero)aromatic system. The causality behind choosing a specific method often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials.
Key Mechanistic Pathways Include:
-
Palladium-Catalyzed Annulation: These reactions often proceed through a domino or cascade sequence involving C-S bond formation and subsequent cyclization.[4][5] Palladium catalysts are particularly effective in mediating cross-coupling and C-H activation steps, enabling the fusion of thiophene rings onto aryl halides or other pre-functionalized substrates.[4][6]
-
Gold-Catalyzed Cyclization: Gold(I) and Gold(III) complexes act as potent π-acids, activating the alkyne of the ethynyl ester towards intramolecular attack by a tethered sulfur nucleophile.[1][2][7] This methodology is known for its high efficiency, mild reaction conditions, and excellent functional group tolerance.[1][2]
-
Base-Mediated Cyclocondensation: Classic methods like the Fiesselmann thiophene synthesis involve the base-mediated reaction of a sulfur nucleophile (e.g., a thioglycolate derivative) with the ethynyl ester.[8][9] The reaction proceeds via a conjugate addition followed by an intramolecular condensation to form the thiophene ring.[9]
Below is a generalized diagram illustrating a transition-metal-catalyzed annulation pathway, a common strategy for constructing benzo[b]thiophenes.
Caption: Generalized catalytic cycle for Palladium-catalyzed synthesis of fused thiophenes.
Experimental Protocols: From Theory to Practice
The trustworthiness of a synthetic method lies in its reproducibility. The following protocols are designed to be self-validating systems, providing detailed, step-by-step instructions for key transformations.
This protocol details the efficient cyclization of 2-alkynyl thioanisoles, which can be readily prepared from the corresponding thiophenols and ethynyl esters, using a gold(I)-N-heterocyclic carbene (NHC) catalyst.[1][2] This method is valued for its mild conditions and broad substrate applicability.
Materials & Reagents:
-
2-Alkynyl thioanisole derivative (1.0 equiv)
-
[IPrAu(CH3CN)]SbF6 (Gold(I) catalyst, 5 mol %)
-
Trifluorotoluene (PhCF3), anhydrous (to make 0.1 M solution)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-alkynyl thioanisole substrate (e.g., 0.2 mmol, 1.0 equiv).
-
Add the gold(I) catalyst, [IPrAu(CH3CN)]SbF6 (0.01 mmol, 0.05 equiv).
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous trifluorotoluene to achieve a final concentration of 0.1 M.
-
Seal the vial tightly with a screw cap.
-
Place the vial on a preheated heating block set to 80 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure 2-substituted benzo[b]thiophene product.
Causality Behind Choices:
-
Catalyst: The gold(I)-NHC complex is a powerful π-acid that is stable to air and moisture, yet highly active for alkyne activation.[1][2] The NHC ligand (IPr) provides steric bulk and electron-donating character, enhancing catalyst stability and turnover.
-
Solvent: Trifluorotoluene is a relatively non-coordinating solvent that effectively solubilizes the reactants without interfering with the catalyst.
-
Inert Atmosphere: While the catalyst shows good stability, performing the reaction under an inert atmosphere is best practice to prevent potential oxidative side reactions, especially with sensitive substrates.
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times, improved yields, and enhanced reproducibility.[10][11] This protocol describes a rapid, solvent-free synthesis of a fused thieno[2,3-b]pyridine system, a scaffold of interest in medicinal chemistry.[12][13]
Caption: Experimental workflow for microwave-assisted fused thiophene synthesis.
Materials & Reagents:
-
Substituted 2-halonicotinonitrile (e.g., 2-chloronicotinonitrile) (1.0 equiv)
-
Methyl thioglycolate (1.2 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Dimethyl sulfoxide (DMSO) (minimal amount, if not solvent-free)
-
Microwave reactor vials (10 mL) with caps
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reaction vial, add the 2-halonicotinonitrile (1.0 mmol, 1.0 equiv), methyl thioglycolate (1.2 mmol, 1.2 equiv), and triethylamine (2.5 mmol, 2.5 equiv).
-
Add a minimal amount of DMSO (e.g., 2 mL) to ensure homogeneity, if needed. Many similar reactions can also be run under solvent-free conditions.[10][11]
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters: temperature at 130 °C, hold time of 15 minutes, and maximum power of 300 W.
-
After the irradiation cycle is complete, allow the vial to cool to room temperature (typically with forced air cooling within the instrument).
-
Once cooled, carefully open the vial. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo. The resulting crude solid is the 3-aminothieno[2,3-b]pyridine-2-carboxylate.
-
Purify the product by recrystallization from ethanol or by flash chromatography to yield the final product.
Causality Behind Choices:
-
Microwave Irradiation: This technique uses dielectric heating to rapidly and uniformly raise the temperature of the reaction mixture, drastically accelerating the rate of the nucleophilic aromatic substitution and subsequent intramolecular cyclization.[14][15]
-
Base: Triethylamine acts as both a base to deprotonate the methyl thioglycolate, forming the active sulfur nucleophile, and as a scavenger for the HCl generated during the reaction.
-
Solvent: DMSO is a high-boiling polar aprotic solvent that is highly efficient at absorbing microwave energy and promoting SNAr-type reactions.[13]
Data Summary and Scope
The use of ethynyl esters is compatible with a wide range of synthetic strategies for accessing diverse fused thiophene cores. The table below summarizes representative examples, highlighting the versatility of these methods.
| Fused Heterocycle | Key Starting Materials | Catalyst / Conditions | Typical Yield (%) | Reference(s) |
| Benzo[b]thiophene | 2-Iodothiophenol, Ethynyl Ester | Pd₂(dba)₃, Triphos, Cs₂CO₃ | 70-95% | [4] |
| Benzo[b]thiophene | 2-Alkynyl Thioanisole | [IPrAu(CH₃CN)]SbF₆, PhCF₃, 80 °C | 60-92% | [1][2] |
| Thieno[3,2-b]thiophene | 3-Bromothiophene, Ethynyl Ester | Pd-catalyzed domino reaction | 65-88% | [4] |
| Thieno[2,3-b]pyridine | 2-Chloronicotinonitrile, Thioglycolate | TEA, DMSO, Microwave (130 °C) | 58-96% | [13] |
| Pyrrolo[1,2-a]thieno[3,2-e]pyrazine | Thiophene Precursor, Ethynyl Ester | Multi-step synthesis | 40-60% (overall) | N/A |
| Thieno[3,2-c]coumarin | 3-Hydroxythiophene, β-Ketoester | Acid catalyst (Pechmann Condensation) | 75-90% | [16][17][18] |
References
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Al-Zaydi, K. M. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. MDPI. [Link]
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Kuhn, M., Falk, F. C., & Paradies, J. (2011). Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Letters, 13(15), 4100–4103. [Link]
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Reddy, T., et al. (2025). Palladium-Catalyzed Modular Synthesis of Thiophene-Fused Polycyclic Aromatics via Sequential C-H Activation. Organic Letters. [Link]
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Couture, A., et al. (2003). Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. ResearchGate. [Link]
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Hafez, H. N., & El-Gazzar, A. R. B. A. (2014). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine. Molecules, 19(9), 15036–15050. [Link]
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Kato, H., & Tsukada, N. (2021). Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes. Tetrahedron Letters. [Link]
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Ye, Z., et al. (2018). Synthesis of 2-substituted benzo[b]thiophenes via gold(i)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry, 16(40), 7458–7462. [Link]
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Inamoto, K., Arai, Y., Hiroya, K., & Doi, T. (2011). Palladium-catalysed direct synthesis of benzo[b]thiophenes from thioenols. Chemical Communications, 47(28), 8049-8051. [Link]
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SciSpace. (n.d.). Synthesis of 2-substituted benzo[b]thiophenes via gold(i)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles. SciSpace. [Link]
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Garcı́a, P., et al. (2015). Gold superacid-catalyzed preparation of benzo[c]thiophenes. Organic Letters, 17(3), 632–635. [Link]
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Barancelli, D. A., et al. (2018). Methods for the synthesis of thieno[2,3-b]pyridines. Journal of the Brazilian Chemical Society, 29(10), 2055-2076. [Link]
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Mishra, R., & Ke, S. (2012). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 4(1), 299-312. [Link]
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Al-Omran, F., et al. (2009). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3-c][1][4]naphthyridinones and pyrazolo[3,4-c][1][4]. ARKIVOC. [Link]
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Davies, H. M., & Nolan, L. A. (2020). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. The Journal of Organic Chemistry, 85(24), 16062–16075. [Link]
-
Al-dujaili, L. J., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 14(1), 127-137. [Link]
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Terpetschnig, E. A., et al. (2009). Microwave-assisted synthesis of thiophene fluorophores, labeling and multilabeling of monoclonal antibodies, and long lasting staining of fixed cells. Journal of the American Chemical Society, 131(31), 10892–10900. [Link]
-
ResearchGate. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Wikipedia. [Link]
-
Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. Encyclopedia.pub. [Link]
-
Neves, A. C., & Wirth, T. (2023). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition, 62(4). [Link]
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Medicinal & Organic Chemistry, 9(4). [Link]
-
Scott, K. A., et al. (2018). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 16(24), 4437–4444. [Link]
-
Beilstein Journals. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journals. [Link]
-
Ghorab, M. M., et al. (2005). Synthesis of Some New Pyridines, Thienopyridines and Pyrido[2,3:4',5']thieno[3',2'-d]pyrimidines of Potential Biological Activity. Croatica Chemica Acta, 78(1), 63-70. [Link]
-
Al-haj Hussien, F., Merza, J., & Karam, A. (2016). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. IISTE. [Link]
-
Dandia, A., et al. (2018). Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles. Green Chemistry, 20(10), 2335–2343. [Link]
-
Khalifa, M. E. (2020). Synthetic strategies and functional reactivity of versatile thiophene synthons. Synthetic Communications, 50(23), 3649-3683. [Link]
-
Lo, H., et al. (2005). Microwave-assisted synthesis of polythiophenes via the Stille coupling. Princeton University. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rroij.com [rroij.com]
- 4. Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes [organic-chemistry.org]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Palladium-Catalyzed Modular Synthesis of Thiophene-Fused Polycyclic Aromatics via Sequential C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Microwave-assisted synthesis of thiophene fluorophores, labeling and multilabeling of monoclonal antibodies, and long lasting staining of fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. collaborate.princeton.edu [collaborate.princeton.edu]
- 16. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 17. iiste.org [iiste.org]
- 18. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Methyl 3-ethynylthiophene-2-carboxylate as a Linchpin Scaffold in Medicinal Chemistry
Abstract
Methyl 3-ethynylthiophene-2-carboxylate is a high-value "ortho-disposed" bifunctional scaffold. Its structural geometry—placing a reactive electrophile (ester) adjacent to a reactive nucleophile/dipole (alkyne)—makes it a premier candidate for divergent synthesis . This guide details the protocols for synthesizing this core unit and deploying it to generate thieno[3,2-c]pyridin-4-ones (bioisosteres of isoquinolinones) and 1,2,3-triazole conjugates . These protocols are optimized for reproducibility and scalability in early-phase drug discovery.
Part 1: Structural Utility & Scaffold Analysis
In medicinal chemistry, "scaffold hopping" often requires replacing a phenyl ring with a heteroaromatic core to improve solubility or metabolic stability. The thiophene core of M3ET2C serves as a bioisostere for the benzene ring in isoquinoline-based drugs.
The "Linchpin" Reactivity
The 2,3-substitution pattern allows for rapid annulation. The ester at C2 and the alkyne at C3 interact in two primary modes:
-
Nucleophilic Acyl Substitution followed by Cyclization: Reaction with amines yields thieno[3,2-c]pyridines (kinase inhibitor scaffolds).
-
Cycloaddition: The alkyne serves as a dipolarophile in Click chemistry, linking the thiophene core to solubility-enhancing fragments.
Diagram 1: Divergent Synthesis Strategy
This diagram illustrates the central role of M3ET2C in generating diverse pharmacophores.
Caption: Divergent synthetic pathways from the M3ET2C core. Blue: Starting material; Green/Red/Yellow: Target scaffolds.
Part 2: Synthesis of the Core Building Block
Commercially available methyl 3-bromo-2-thiophenecarboxylate is the standard precursor. The ethynyl group is installed via a Sonogashira coupling followed by deprotection.
Protocol A: Preparation of Methyl 3-ethynylthiophene-2-carboxylate
Reagents:
-
Methyl 3-bromo-2-thiophenecarboxylate (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.02 equiv)
-
Triethylamine (Et₃N) / THF (1:1 v/v)
-
TBAF (1.0 M in THF) or K₂CO₃/MeOH for deprotection.
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask. Cool under Argon flow. Add Pd(PPh₃)₂Cl₂ and CuI.
-
Solvation: Add degassed THF and Et₃N. Add the bromothiophene substrate.[1][2]
-
Coupling: Add TMSA dropwise via syringe. Heat to 60°C for 4–6 hours. Monitoring: TLC (Hexane/EtOAc 9:1) should show consumption of the bromide.
-
Workup 1: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.
-
Deprotection: Dissolve the TMS-intermediate in MeOH. Add K₂CO₃ (1.5 equiv). Stir at RT for 30 mins.
-
Purification: Dilute with water, extract with DCM. Dry over Na₂SO₄.[3][4][5] Flash chromatography (Silica, 0-10% EtOAc in Hexanes).
Yield Expectation: 75–85% (2 steps). QC Check: ¹H NMR should show the alkyne proton singlet at ~3.3 ppm (depending on solvent).
Part 3: Divergent Synthesis Protocols
Protocol B: Annulation to Thieno[3,2-c]pyridin-4-ones
This is the primary medicinal chemistry application, generating a scaffold mimicking the isoquinolinone core found in PARP inhibitors and various kinase inhibitors.
Mechanism: The amine attacks the ester (nucleophilic acyl substitution) to form an amide intermediate. The amide nitrogen then attacks the activated alkyne (6-endo-dig cyclization) to close the ring.
Reagents:
-
M3ET2C (1.0 equiv)
-
Primary Amine (R-NH₂, e.g., Benzylamine, Aniline) (1.2 equiv)
-
K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for less reactive amines)
-
Solvent: Ethanol (for aliphatic amines) or DMF (for anilines)
-
Catalyst (Optional): AgOTf or AuCl₃ (5 mol%) can accelerate the ring closure if thermal cyclization is slow.
Workflow Diagram:
Caption: Workflow for the conversion of M3ET2C to thienopyridinone scaffolds.
Detailed Procedure:
-
Dissolve M3ET2C (0.5 mmol) in Ethanol (3 mL).
-
Add the primary amine (0.6 mmol).
-
Heat to reflux (80°C) for 2–4 hours.
-
Note: Electron-rich amines react faster. Aniline derivatives may require DMF at 100°C.
-
-
Critical Check: Analyze an aliquot by LCMS. You should see the mass of the open amide intermediate (
). -
If cyclization has not occurred spontaneously (common with bulky amines), add K₂CO₃ (1.0 mmol) and continue heating for 2 hours.
-
Isolation: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. If soluble, evaporate and purify via column chromatography (DCM/MeOH).
Protocol C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Used for linking the thiophene ester pharmacophore to other fragments (PROTAC linkers, solubility tags).
Reagents:
-
M3ET2C (1.0 equiv)
-
Organic Azide (R-N₃) (1.0 equiv)
-
CuSO₄·5H₂O (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Solvent: t-BuOH/H₂O (1:1)
Procedure:
-
Suspend M3ET2C and the azide in t-BuOH/H₂O.
-
Add freshly prepared sodium ascorbate solution, followed by copper sulfate solution.
-
Stir vigorously at RT for 12 hours.
-
Workup: Dilute with water. If the product precipitates, filter it.[5][6] If not, extract with EtOAc.
-
Result: 1,4-disubstituted 1,2,3-triazole linked to the thiophene ester.
Part 4: Data Summary & Troubleshooting
Reaction Optimization Table (Thienopyridinone Synthesis)
| Variable | Condition A (Standard) | Condition B (Difficult Substrates) | Condition C (High Speed) |
| Solvent | Ethanol | DMF or DMA | Toluene |
| Base | None (Thermal) | K₂CO₃ or Cs₂CO₃ | K₃PO₄ |
| Catalyst | None | None | CuI (10 mol%) |
| Temp | 80°C (Reflux) | 100–120°C | 110°C (Microwave) |
| Time | 4–12 h | 12–24 h | 30 min |
| Yield | 60–80% | 40–60% | 70–85% |
| Use Case | Aliphatic amines | Anilines, sterically hindered amines | High-throughput library gen |
Troubleshooting Guide
-
Problem: Reaction stops at the amide intermediate (Protocol B).
-
Solution: The ring closure (6-endo-dig) is the rate-limiting step. Add a Lewis acid (AuCl₃ or AgOTf) or switch to a stronger base (NaOEt) to force cyclization.
-
-
Problem: Black precipitate in Sonogashira (Protocol A).
-
Solution: "Palladium black" formation indicates catalyst decomposition. Ensure oxygen is rigorously excluded. Add more PPh₃ ligand to stabilize the Pd species.
-
References
-
Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Thienopyridine Scaffolds in Medicine: Chen, X., et al. (2016).[7] Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm.
-
General Thiophene Synthesis: Organic Chemistry Portal. Synthesis of Thiophenes.
-
Thienopyridine Patents: Maffrand, J. P., et al. (1985). Thieno[3,2-c]pyridine derivatives and their therapeutic application. US Patent 4,529,596.
-
Cyclization Methodologies: Godoi, B., et al. (2011). Synthesis of Heterocycles from Alkynyl Chalcogenides. Current Organic Synthesis.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-ethynylthiophene-2-carboxylate
Ticket ID: #THIO-ALKYNE-001 Subject: Optimizing Yield & Purity for C3-Ethynylation of Thiophene Esters Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of methyl 3-ethynylthiophene-2-carboxylate presents a unique set of challenges due to the electronic nature of the thiophene ring and the proximity of the reactive ethynyl group (C3) to the ester functionality (C2).
Users typically encounter three failure modes:
-
Catalyst Poisoning: Sulfur atoms in the thiophene ring coordinating to Palladium, arresting the catalytic cycle.
-
Glaser Homocoupling: Oxidative dimerization of the alkyne source, consuming reagents without product formation.
-
Unwanted Cyclization: The formation of thienopyranones (isocoumarin analogs) due to the interaction between the adjacent alkyne and ester groups.
This guide provides a validated, two-step protocol designed to mitigate these risks, moving from Sonogashira Coupling to Controlled Deprotection .
Validated Synthetic Workflow
The most robust route utilizes Methyl 3-bromothiophene-2-carboxylate as the starting material, coupled with Trimethylsilylacetylene (TMSA) , followed by protodesilylation.
Step 1: The Sonogashira Coupling
Goal: Install the protected alkyne without poisoning the catalyst.
Reaction Scheme:
Figure 1: Standard coupling pathway. Note the requirement for heat due to the lower reactivity of C3-bromide compared to iodides.
Step 2: The Chemoselective Deprotection
Goal: Remove the TMS group without hydrolyzing the C2-ester.
Reaction Scheme:
Figure 2: Mild deprotection strategy preventing ester saponification.
Troubleshooting & Optimization (FAQ Format)
Issue A: "My reaction turns black immediately and conversion is <10%."
Diagnosis: Catalyst Death (Palladium Black precipitation). Root Cause: Thiophene sulfur has high affinity for Pd, displacing labile ligands. Once the ligands are gone, Pd aggregates into inactive Pd(0) clusters (the black precipitate). Solution:
-
Switch Ligands: Move from simple
to bulky, electron-rich phosphines like XPhos or SPhos . These ligands bind tighter to Pd, preventing displacement by the thiophene sulfur. -
Increase Loading: Standard 1-2% loading is insufficient for sulfur-rich substrates. Increase Pd loading to 5-8 mol% .
Issue B: "I see a major side product, but my starting material is gone."
Diagnosis: Glaser Homocoupling.
Root Cause: Presence of Oxygen. Copper(I) catalyzes the dimerization of TMS-acetylene to a bis-alkyne diyne in the presence of
-
Strict Degassing: Do not just purge with a balloon. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for 20 minutes before adding the catalyst.
-
Slow Addition: Add the TMS-acetylene dropwise after the catalyst is established in the mixture.
Issue C: "I lost my methyl ester during deprotection (formed the carboxylic acid)."
Diagnosis: Saponification. Root Cause: Using hydroxide bases (NaOH, LiOH) or unbuffered TBAF. Solution:
-
The Golden Rule: Never use Hydroxide on this substrate.
-
Protocol: Use Potassium Carbonate (
) in Methanol.[1] It is basic enough to cleave the C-Si bond but too weak to hydrolyze the methyl ester at room temperature. -
Alternative: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in wet acetonitrile for even milder conditions if the substrate is highly sensitive [1].
Data & Logic: Optimization Matrix
Use this table to select conditions based on your specific lab constraints.
| Variable | Standard (Baseline) | High-Performance (Recommended) | Why? |
| Catalyst | Bidentate/Bulky ligands resist sulfur poisoning. | ||
| Base | Triethylamine ( | Diisopropylamine ( | Reduces steric clash; better solubility. |
| Solvent | THF | DMF or DMA | Higher boiling point allows overcoming the energy barrier of C3-Br activation. |
| Deprotection | TBAF / THF | TBAF is often basic/wet enough to hydrolyze esters; Carbonate is safer. |
Advanced Troubleshooting Logic Tree
Follow this decision tree to diagnose low yields in the coupling step.
Figure 3: Diagnostic logic for Sonogashira coupling failures.
Critical Safety & Stability Note
Risk of Cyclization: The product contains an alkyne at C3 and an ester at C2. Under strongly acidic conditions or high heat (>100°C), this molecule can undergo cyclization to form thienopyranone derivatives.
-
Storage: Store the final product at -20°C under Argon.
-
Handling: Avoid Lewis acids during downstream processing.
References
-
Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008).[2] DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565–568.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Carpita, A., Rossi, R. (1985). Palladium-catalyzed coupling of 3-bromothiophene-2-carboxylate with alkynes. Tetrahedron Letters, 26(31), 3737-3740. (Foundational methodology for halothiophene coupling).
Sources
Preventing polymerization of methyl 3-ethynylthiophene-2-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with methyl 3-ethynylthiophene-2-carboxylate. Here, we address the critical issue of preventing its unintended polymerization, a common challenge that can compromise experimental integrity and lead to material loss. This resource is structured to provide both immediate troubleshooting solutions and a deeper understanding of the underlying chemical principles.
Section 1: Troubleshooting Guide - Unintended Polymerization
Have you observed a sudden increase in viscosity, precipitation of solid material, or a change in color in your sample of methyl 3-ethynylthiophene-2-carboxylate? These are all potential indicators of polymerization. This section provides a systematic approach to diagnosing and resolving these issues.
Problem: Sample has become viscous, cloudy, or solidified during storage or reaction.
Probable Cause: Unintended polymerization of the terminal alkyne. Terminal alkynes, especially when activated by adjacent electron-withdrawing groups like the carboxylate and the thiophene ring, can be susceptible to various polymerization pathways.
Immediate Actions & Long-Term Solutions:
| Potential Trigger | Underlying Cause | Recommended Action & Preventative Measures |
| Contamination with Transition Metals | Trace amounts of transition metals, particularly copper, palladium, or rhodium, are highly effective catalysts for alkyne polymerization, including oxidative coupling and polyaddition reactions.[1][2][3][4] These can be introduced from glassware, spatulas, or cross-contamination from other reactions. | Action: If polymerization has occurred, the material is likely unusable. Prevention: Use acid-washed glassware (e.g., aqua regia or nitric acid bath followed by thorough rinsing with deionized water) to remove trace metal residues. Use non-metallic spatulas (e.g., PTFE) for handling. |
| Exposure to Air (Oxygen) | Oxygen can facilitate oxidative dimerization and polymerization of terminal alkynes, a process often catalyzed by trace metals like copper (similar to Glaser-Hay coupling).[1] | Action: If the sample is only slightly viscous, immediately purge with an inert gas (Argon or Nitrogen) and cool to recommended storage temperatures. Prevention: Always handle and store the compound under an inert atmosphere. Use techniques like Schlenk lines or a glovebox for transfers. |
| Elevated Temperatures | Heat provides the activation energy for polymerization. The rate of thermally induced polymerization increases significantly with temperature. | Action: Immediately cool the sample to 0-4 °C. Prevention: Store the compound at recommended low temperatures (see FAQ). Avoid direct heating of the neat compound. If heating is required for a reaction, do so in a dilute solution and in the presence of an inhibitor if possible. |
| Exposure to Light | UV or even ambient light can initiate radical polymerization pathways in some monomers. While less common for alkynes than for alkenes, it remains a potential risk. | Action: Protect the sample from light. Prevention: Store the compound in an amber vial or a vial wrapped in aluminum foil. Conduct experiments in a fume hood with the sash down to minimize light exposure. |
| Radical Initiators | Contamination with radical sources (e.g., peroxides from aged solvents like THF or diethyl ether) can trigger polymerization. | Action: Discard the polymerized material. Prevention: Use freshly distilled or inhibitor-free solvents that have been tested for peroxides. Ensure all reagents are free from radical initiators unless required for a specific reaction. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of methyl 3-ethynylthiophene-2-carboxylate to proactively prevent polymerization.
Q1: What is the primary mechanism that causes methyl 3-ethynylthiophene-2-carboxylate to polymerize?
A1: The primary drivers of unintended polymerization for this compound are transition-metal-catalyzed processes and oxidative coupling.[1][2][3] The terminal alkyne's C-H bond can be activated by metals, leading to chain growth.[3][4] The electron-withdrawing nature of the methyl carboxylate group and the aromatic thiophene ring can further activate the alkyne, making it more susceptible to nucleophilic attack and other polymerization pathways.
Q2: What are the ideal storage conditions for methyl 3-ethynylthiophene-2-carboxylate?
A2: To maximize shelf life and prevent degradation, the following storage conditions are critical:
-
Temperature: Store at low temperatures, typically between -20°C and 4°C . Avoid temperature cycling.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This minimizes exposure to oxygen and moisture.
-
Light: Protect from light by using an amber vial or by wrapping the container with aluminum foil.
-
Purity: Ensure the compound is free from impurities, especially transition metals, which can act as catalysts for polymerization.
Q3: Should I use a polymerization inhibitor? If so, which one and at what concentration?
A3: For long-term storage or for reactions conducted at elevated temperatures, adding a polymerization inhibitor is a prudent measure.[5] The choice of inhibitor depends on the subsequent application.
-
Radical Inhibitors: For preventing radical-initiated polymerization, compounds like butylated hydroxytoluene (BHT) or phenothiazine are effective.[5] A typical concentration is 100-500 ppm.
-
Metal Chelators: If trace metal contamination is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions, rendering them catalytically inactive.
It is crucial to ensure that the chosen inhibitor will not interfere with downstream reactions. For example, a radical inhibitor would be unsuitable if the subsequent step is a radical-mediated reaction.
Q4: I am planning a Sonogashira coupling reaction. How can I prevent homocoupling (Glaser coupling) of my methyl 3-ethynylthiophene-2-carboxylate?
A4: Sonogashira coupling itself uses a palladium and copper catalyst system, which can also promote the unwanted homocoupling of the terminal alkyne.[2] To minimize this side reaction:
-
Strictly Anaerobic Conditions: Ensure the reaction is set up and run under a rigorously oxygen-free atmosphere. Use degassed solvents and purge all glassware thoroughly with an inert gas.
-
Use of an Amine Base: The amine base (e.g., triethylamine or diisopropylethylamine) used in the Sonogashira reaction plays a role in suppressing homocoupling.
-
Controlled Copper Concentration: Use the minimal effective concentration of the copper(I) co-catalyst.
-
Add Reagents in Order: It is often beneficial to add the terminal alkyne slowly to the reaction mixture containing the aryl halide and catalysts.
Section 3: Experimental Workflow & Diagrams
Workflow for Safe Handling and Storage
The following diagram illustrates the decision-making process for the safe handling and storage of methyl 3-ethynylthiophene-2-carboxylate to prevent polymerization.
Caption: Simplified polymerization pathways.
References
-
All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. PMC. [Link]
-
Conjugated polymers developed from alkynes. National Science Review - Oxford Academic. [Link]
-
Advances in Transition-Metal-Catalyzed Synthesis of Alkyne Polymers. Acta Polymerica Sinica. [Link]
-
Advances in Transition-Metal-Catalyzed Synthesis of Alkyne Polymers. ResearchGate. [Link]
-
CHAPTER 2: Transition Metal-catalyzed Click Polymerization. Royal Society of Chemistry. [Link]
Sources
- 1. All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Advances in Transition-Metal-Catalyzed Synthesis of Alkyne Polymers [gfzxb.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
Technical Support: Stability & Reactivity of Methyl 3-ethynylthiophene-2-carboxylate
Case ID: #TH-3-ETY-Stab Status: Active Guide Subject: Troubleshooting base-mediated instability, hydrolysis failures, and unintended cyclization.
Critical Reactivity Alert: The "Ortho-Effect" Trap
The Core Issue: Methyl 3-ethynylthiophene-2-carboxylate is inherently unstable under standard basic conditions (e.g., NaOH, KOH, or strong amine bases at high heat).
Researchers often treat this molecule as a simple ester, expecting standard saponification to yield the carboxylic acid. This is a fatal error. The proximity of the nucleophilic alkyne (at C3) to the electrophilic ester (at C2) creates a "molecular trap." Under basic conditions, this molecule undergoes a 6-endo-dig cyclization , converting your desired linear product into a fused bicyclic lactone (4H-thieno[3,2-c]pyran-4-one ).
The Mechanism of Failure:
-
Deprotonation: The base deprotonates the terminal alkyne (
), forming a reactive acetylide anion. -
Intramolecular Attack: The acetylide attacks the adjacent ester carbonyl.
-
Cyclization: The methoxide is expelled, closing the ring to form the thermodynamically stable thienopyranone.
Troubleshooting Guide (FAQ & Diagnostics)
Scenario A: "I tried to saponify the ester with NaOH/MeOH, but the product is insoluble in water and not acidic."
-
Diagnosis: You have accidentally synthesized 4H-thieno[3,2-c]pyran-4-one .
-
Why it happened: Strong bases like NaOH in refluxing methanol trigger the cyclization described above faster than they hydrolyze the ester to the carboxylate. The resulting lactone is neutral and water-insoluble.
-
Solution: Switch to Protocol A (Mild Hydrolysis) below. You must avoid generating the free acetylide anion during hydrolysis.
Scenario B: "My Sonogashira coupling yield is low, and I see a fluorescent side product."
-
Diagnosis: Base-mediated oligomerization or cyclization during coupling.
-
Why it happened: Sonogashira couplings typically use amines (Et
N, diethylamine) as bases. If the reaction temperature is too high (>60°C), the amine can catalyze the cyclization of the product in situ. -
Solution:
-
Use a weaker base (e.g., diisopropylamine) or inorganic bases (Cs
CO ) which are less likely to trigger nucleophilic attack on the ester. -
Keep reaction temperatures below 50°C.
-
Best Practice: Perform the coupling on the acid form (if stable) or use a TMS-protected alkyne, then deprotect after hydrolysis.
-
Scenario C: "Can I use nucleophiles (amines/Grignards) on the ester?"
-
Diagnosis: High risk of double-addition or cyclization.
-
Technical Insight: Nucleophiles will not just attack the ester; they may trigger the cyclization sequence. For example, reacting with hydrazine often yields thienopyridinones rather than simple hydrazides.
Validated Experimental Protocols
Protocol A: Safe Hydrolysis (To obtain the Carboxylic Acid)
Objective: Hydrolyze the ester without triggering cyclization. Principle: Use a mild hydroxide source at low temperature to favor saponification over alkyne deprotonation.
-
Dissolution: Dissolve 1.0 eq of methyl 3-ethynylthiophene-2-carboxylate in THF (0.1 M concentration). Do not use MeOH alone.
-
Reagent Preparation: Prepare a solution of LiOH·H
O (2.5 eq) in water. -
Addition: Add the LiOH solution dropwise to the THF mixture at 0°C .
-
Reaction: Allow to warm to Room Temperature (20-25°C) . Monitor by TLC.[1] Do not heat.
-
Workup (Critical):
-
Dilute with water.
-
Wash with Et
O (to remove any cyclized neutral byproduct). -
Carefully acidify the aqueous layer to pH 3-4 with 1M HCl at 0°C.
-
Extract immediately with EtOAc. (Prolonged exposure to strong acid can also induce hydration of the alkyne).
-
Protocol B: Intentional Cyclization (To obtain Thieno[3,2-c]pyran-4-one)
Objective: Synthesize the fused lactone scaffold for medicinal chemistry libraries.
-
Reagents: Dissolve the ester in MeOH.
-
Base: Add 2.0 eq of NaOH or KOtBu .
-
Conditions: Reflux (65°C) for 2–4 hours.
-
Observation: The reaction will likely turn dark/fluorescent.
-
Workup: Pour into water. The product will precipitate as a solid. Filter and wash with water.[1][2]
Visualizing the Reactivity Pathways
The following diagram illustrates the bifurcation point between successful hydrolysis and the unwanted cyclization trap.
Figure 1: Reaction pathway divergence. Mild bases favor the green path (hydrolysis); strong bases/heat favor the red path (cyclization).
References
-
Mechanistic Insight on Thienopyranone Formation
-
Title: Rhodium(III)‐Catalyzed Formal Cycloaddition between Thienopyridine/Thienopyrazine Carboxylic Acids and Alkynes.[3]
- Relevance: Defines the "6-endo-dig lactonization" mechanism for thiophene carboxylic acids/esters reacting with alkynes.
-
Source:
-
-
Synthesis of Thieno[3,2-c]pyrans
-
General Saponification Protocols (LiOH vs NaOH)
- Title: Saponification - Typical Procedures and Mechanisms.
- Relevance: Provides the standard LiOH/THF protocol adapted in Protocol A to avoid harsh conditions.
-
Source:
Sources
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Sonogashira Coupling with Thiophene Carboxylates
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving thiophene carboxylates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during their experiments. The inherent nature of thiophene substrates, particularly those bearing electron-withdrawing groups like carboxylates, presents a unique set of obstacles that require careful consideration of reaction parameters.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing specific advice and the underlying scientific rationale for troubleshooting Sonogashira couplings with thiophene carboxylates.
Q1: My Sonogashira reaction with a thiophene carboxylate substrate shows low to no product yield. What are the primary factors to investigate?
A1: The combination of a sulfur-containing heterocycle and an electron-withdrawing carboxylate group can significantly impact the efficiency of the Sonogashira coupling. Here is a systematic approach to troubleshooting low or no conversion:
-
Catalyst System Integrity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect.
-
Catalyst Poisoning by Sulfur: Thiophene's sulfur atom can coordinate to the palladium center, leading to catalyst deactivation.[1][2] This is often exacerbated at elevated temperatures.
-
Palladium(0) State: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure your conditions facilitate its reduction to Pd(0).[3] This reduction is often accomplished by an amine base or phosphine ligands in the reaction mixture.[3]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting key steps in the catalytic cycle. For electron-deficient substrates like thiophene carboxylates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often more effective than traditional PPh₃.[4][5] These ligands can accelerate the rate-limiting oxidative addition step and stabilize the catalyst against decomposition.[4]
-
-
Reaction Conditions: Sub-optimal conditions can stall the reaction.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[6] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed.[7][8]
-
Solvent and Base: The choice of solvent and base is critical. Aprotic polar solvents like DMF or THF are common, but their purity is paramount.[8] The amine base (e.g., triethylamine, diisopropylethylamine) not only scavenges the HX byproduct but also participates in the catalytic cycle.[3] Ensure the amine is dry and free of impurities.[9]
-
Temperature: While many Sonogashira reactions proceed at room temperature, electron-deficient aryl halides may require heating.[10] However, be cautious, as higher temperatures can also accelerate catalyst decomposition.[6] A careful optimization of the temperature is often necessary.
-
-
Substrate Quality: Impurities in your starting materials can inhibit the catalyst.[11]
-
Purity of Thiophene Carboxylate: Ensure the purity of your thiophene halide. Recrystallization or chromatography may be necessary.
-
Alkyne Purity: The terminal alkyne should also be of high purity.
-
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can this side reaction be minimized?
A2: The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[3][7] Here’s how to address it:
-
Eliminate the Copper Co-catalyst: The most direct way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[7][12][13] Many modern methods utilize specialized palladium catalysts and ligands that do not require a copper co-catalyst.[14]
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of oxidative homocoupling.[8] Rigorous degassing of solvents and maintaining a robust inert atmosphere are crucial, even in copper-free systems, to prevent other oxidative side reactions.
-
Reduce Copper Loading: If a copper co-catalyst is necessary, reducing its loading to the minimum effective amount can help disfavor the homocoupling pathway.[7]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, which favors the desired cross-coupling over the bimolecular homocoupling.[7]
Q3: My reaction appears to start but then stalls, and I observe the formation of palladium black. What is happening and how can I prevent it?
A3: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium complexes aggregate into inactive, insoluble palladium metal.[6] This is a common failure mode in cross-coupling reactions.
-
Ligand Selection and Ratio: The ligand's role is to stabilize the palladium center.
-
Insufficient Ligand: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure an appropriate palladium-to-ligand ratio is used. For monodentate phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is common.
-
Ligand Stability: The phosphine ligand itself can be oxidized or otherwise degrade under the reaction conditions, especially at higher temperatures. Consider more robust, sterically hindered ligands like Buchwald-type biaryl phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs), which are known to form more stable palladium complexes.[4][5]
-
-
Temperature Control: High temperatures can accelerate the rate of catalyst decomposition.[6] Try running the reaction at a lower temperature. If heating is required to initiate the reaction, consider reducing the temperature once the reaction is underway.
-
Solvent Choice: The solvent can influence the stability of the catalytic species. In some cases, a change of solvent can mitigate catalyst decomposition.
Q4: The carboxylate group on my thiophene seems to be affecting the reaction. Are there specific considerations for this functional group?
A4: Yes, the electron-withdrawing nature of the carboxylate group has a significant electronic effect on the thiophene ring.
-
Impact on Oxidative Addition: An electron-withdrawing group like a carboxylate makes the aryl halide more electron-deficient, which generally accelerates the rate-limiting oxidative addition step of the catalytic cycle.[4][15] This is, in principle, beneficial.
-
Potential for Chelation: Depending on its position relative to the halide, the carboxylate (or the corresponding carboxylate anion formed in the basic reaction medium) could potentially chelate to the palladium center, which might alter the catalyst's reactivity in an unproductive manner.
-
Basicity Considerations: The choice of base can be critical. A very strong base could deprotonate other positions on the thiophene ring or interact with the carboxylate group. Screening different bases (e.g., organic amines like Et₃N vs. inorganic bases like K₂CO₃ or Cs₂CO₃) can be beneficial.[8]
II. Data Presentation & Experimental Protocols
Table 1: Recommended Starting Conditions for Sonogashira Coupling of Thiophene-2-carboxylates
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Commonly available and effective Pd(II) and Pd(0) sources.[3][8] |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphines. | Enhances catalyst stability and promotes oxidative addition for electron-deficient substrates.[4][5] |
| Catalyst Loading | 1-5 mol% Pd | A typical range for optimization. Higher loadings may be needed for challenging substrates.[11] |
| Pd:Ligand Ratio | 1:2 to 1:4 | Ensures sufficient ligand to stabilize the palladium center. |
| Copper Co-catalyst | Optional (CuI, 1-5 mol%) | Can increase reaction rate but also promotes homocoupling. Copper-free is often preferred.[3][7] |
| Base | Et₃N, i-Pr₂NEt, or K₂CO₃ (2-3 equivalents) | Organic amines are standard; inorganic bases can be effective in copper-free systems.[8] |
| Solvent | Anhydrous, degassed DMF, THF, or Toluene | Aprotic solvents are common. Ensure they are rigorously dried and deoxygenated.[8][10] |
| Temperature | Room Temperature to 80 °C | Start at room temperature and gently heat if the reaction is sluggish.[8][10] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and side reactions.[7] |
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of a Halothiophene Carboxylate
Materials:
-
Halothiophene carboxylate (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 8 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halothiophene carboxylate, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the desired temperature (start at room temperature and heat if necessary) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Visualizations
Diagram 1: The Sonogashira Catalytic Cycle
Caption: The palladium and copper catalytic cycles in a traditional Sonogashira coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-tree workflow for troubleshooting low-yielding Sonogashira reactions.
IV. References
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Retrieved from [Link]
-
Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update - Taylor & Francis. (2018, October 4). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. Retrieved from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Retrieved from [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC. Retrieved from [Link]
-
Cross-Coupling Reactions Guide. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl | ACS Omega. (2018, October 10). Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17). Retrieved from [Link]
-
(PDF) Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update - ResearchGate. (2025, October 26). Retrieved from [Link]
-
Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. (2025, February 17). Retrieved from [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. Retrieved from [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Retrieved from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. (2012, March 6). Retrieved from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. Retrieved from [Link]
-
Final Analysis: Sulfur as a Catalyst Poison | Request PDF - ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI. (2024, June 28). Retrieved from [Link]
-
An Easy Route to 2-(Z-Alkenyl)Thiophenes Via Sonogashira Coupling Followed by Stereoselective Alkyne Reduction - SciSpace. Retrieved from [Link]
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. (2019, December 25). Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved from [Link]
-
The Sonogashira Coupling. Retrieved from [Link]
-
Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. (2025, March 3). Retrieved from [Link]
-
Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. (2006, December 15). Retrieved from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (2023, November 22). Retrieved from [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. (2017, December 8). Retrieved from [Link]
-
Sonogashira Coupling Reaction Mechanism - YouTube. (2016, August 10). Retrieved from [Link]
-
Palladium‐Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temperature | Semantic Scholar. (2013, April 1). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jmcct.com [jmcct.com]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Optimizing reaction conditions for 3-ethynylthiophene synthesis
Technical Support Center: 3-Ethynylthiophene Synthesis
Ticket Subject: Optimization of reaction conditions for 3-ethynylthiophene synthesis. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division. Status: Open / Actionable.
Introduction: The Substrate Challenge
Welcome to the technical support hub for thiophene functionalization. You are likely here because you are encountering difficulties synthesizing 3-ethynylthiophene .
The Core Problem: Unlike its 2-isomer, 3-ethynylthiophene presents unique electronic challenges. The 3-position of the thiophene ring is less electron-rich than the 2-position, making oxidative addition (the first step of cross-coupling) slower. Furthermore, the resulting terminal alkyne is prone to rapid polymerization and oxidative decomposition (Glaser coupling) if not handled under strict exclusion of oxygen and light.
This guide prioritizes the Sonogashira Coupling route (via TMS-protection) as the industry "Gold Standard" for yield and reproducibility, while offering the Corey-Fuchs method as a contingency.
Module 1: Route Selection & Strategy
Before starting, confirm your precursor availability to select the correct workflow.
| Feature | Route A: Sonogashira (Recommended) | Route B: Corey-Fuchs |
| Starting Material | 3-Bromothiophene (or 3-Iodothiophene) | Thiophene-3-carboxaldehyde |
| Key Reagent | Ethynyltrimethylsilane (TMSA) | CBr₄ / PPh₃ |
| Step Count | 2 (Coupling | 2 (Olefination |
| Atom Economy | High | Low (Generates Ph₃PO waste) |
| Scalability | Excellent | Moderate (Column chromatography heavy) |
| Primary Risk | Homocoupling of alkyne | Handling of n-BuLi |
Module 2: The "Gold Standard" Protocol (Sonogashira)
Objective: Synthesis of 3-(trimethylsilylethynyl)thiophene followed by deprotection.
Step 1: The Coupling Reaction
-
Reagents: 3-Bromothiophene (1.0 eq), TMS-acetylene (1.2 eq).
-
Catalyst System: Pd(PPh₃)₂Cl₂ (2-5 mol%) + CuI (1-2 mol%).
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA). Can serve as both base and solvent, or use THF/Et₃N mix.
The Protocol:
-
Degassing (CRITICAL): The solvent/base mixture must be sparged with Argon/Nitrogen for at least 20 minutes before adding catalysts. Oxygen causes catalyst death (Pd black precipitation) and homocoupling.
-
Addition: Add Pd catalyst and CuI to the reaction vessel under inert flow. Add the halide.[1][2][3][4][5]
-
Initiation: Add TMS-acetylene last via syringe.
-
Temperature Control:
-
Note: 3-bromothiophene is less reactive than 2-bromothiophene.
-
Heat to 60–70°C . (Room temperature is often insufficient for the 3-bromo isomer, unlike the 3-iodo isomer).
-
-
Monitoring: Run TLC (Hexane). Look for the disappearance of the bromide.
Step 2: The Deprotection (The Danger Zone)
-
Reagent: K₂CO₃ (anhydrous).
-
Solvent: MeOH or MeOH/THF (1:1).
The Protocol:
-
Dissolve the TMS-intermediate in MeOH.[1]
-
Add K₂CO₃ (1.5 eq). Stir at Room Temperature .
-
Time: usually < 1 hour. Do not leave overnight; the product will polymerize.
-
Workup: Dilute with water, extract with cold pentane/ether. Keep solutions cold .
Module 3: Visualization of Workflows
The following diagrams illustrate the chemical pathways and decision logic.
Caption: Comparative workflow of Sonogashira (Solid lines) vs. Corey-Fuchs (Dashed) pathways.
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned black immediately, and conversion stalled. Why?
-
Diagnosis: "Pd-Black" precipitation.
-
Cause: Oxygen ingress. The active Pd(0) species oxidized and aggregated.
-
Fix: You cannot rescue this batch. For the next run, perform a "Freeze-Pump-Thaw" cycle on your solvent or sparge with Argon for 30 minutes. Ensure your Schlenk lines are tight.
Q2: I see a new spot on TLC that runs very close to my product, but the mass is double. What is it?
-
Diagnosis: Glaser Coupling (Homocoupling).[5]
-
Structure: 1,4-bis(thiophen-3-yl)buta-1,3-diyne.
-
Cause: Too much CuI or presence of Oxygen.
-
Fix: Reduce CuI loading to 0.5 mol%. Add a reducing agent like sodium ascorbate (rarely needed if anaerobic technique is good) or switch to a Copper-Free Sonogashira protocol (requires Pd(OAc)₂ + XPhos ligand).
Q3: The TMS-intermediate was pure, but after deprotection, I recovered a brown insoluble gum.
-
Cause: 3-ethynylthiophene is unstable in concentrated forms, especially with heat or light.
-
Fix:
-
Perform deprotection at 0°C if possible.
-
Do not remove all solvent on the rotary evaporator. Keep it as a concentrated solution in Hexane/Et₂O.
-
Store with a radical inhibitor (e.g., BHT) if not using immediately.
-
Q4: Can I use TBAF for deprotection?
-
Recommendation: Avoid if possible.
-
Reason: TBAF is basic and often contains water/impurities that can degrade sensitive thiophene alkynes. The fluoride ion can also induce polymerization in electron-rich alkynes.
-
Alternative: Stick to K₂CO₃/MeOH or NaOMe/MeOH.
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose reaction failures in real-time.
Caption: Decision matrix for diagnosing common Sonogashira reaction failures.
References
-
Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Thiophene Functionalization: Organic Chemistry Portal. Sonogashira Coupling. Link
-
Corey-Fuchs Reaction: Wikipedia. Corey–Fuchs reaction mechanism and applications.[3][7][8] Link
- Deprotection Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for silyl deprotection stability).
Disclaimer: This guide is for research purposes only. 3-ethynylthiophene is a reactive chemical; always consult the MSDS and perform work in a fume hood.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Moisture Control in Thiophene Ester Synthesis
Introduction: The "Hidden" Hydrolysis
Welcome to the technical support center. If you are reading this, you are likely experiencing low yields, variable reproducibility, or inexplicable byproducts in your thiophene ester synthesis.
While thiophene rings are aromatic bioisosteres of benzene, they possess distinct electronic properties—specifically, the sulfur atom renders the ring electron-rich. In esterification, this affects the electrophilicity of the carbonyl carbon in activated intermediates (like acid chlorides), making them paradoxically more susceptible to hydrolysis than their phenyl counterparts in certain catalytic cycles.
This guide moves beyond standard textbook protocols to address the specific moisture-driven failure modes of Thiophene-2-carboxylic acid (T2CA) derivatives.
Module 1: Pre-Reaction Diagnostics (The Setup)
Current Status: "My solvent is dry, but the reaction still stalls."
The "Dry Chain of Custody"
Moisture in thiophene synthesis rarely comes from the bulk solvent; it comes from the transfer and the precursor. Thiophene-2-carboxylic acid is a solid that can adsorb atmospheric moisture, which acts as a stoichiometric poison for catalysts like DMF or DMAP.
Troubleshooting Q&A
Q: I dried my THF over molecular sieves. Why is my acid chloride formation sluggish? A: Standard sieves (3Å/4Å) are effective for the solvent, but did you dry the glassware and the reagent?
-
The Cause: Thionyl chloride (
) reacts with water to form and .[1][2] If water is present, you aren't just losing reagent; you are generating excess gas before the reaction starts. In catalytic amounts, water deactivates the Vilsmeier-Haack intermediate formed by DMF. -
The Fix: Vacuum-dry the thiophene-2-carboxylic acid precursor at 40°C over
overnight. Thiophene derivatives often hold water in the crystal lattice.
Visualization: The Air-Free Transfer Workflow
Figure 1: Critical Control Points for Moisture Entry
Caption: The "Dry Chain of Custody" ensures moisture is excluded at every transfer point. Pouring solvents introduces atmospheric moisture immediately.
Module 2: The Acid Chloride Route (SOCl₂ / (COCl)₂)
Current Status: "I see vigorous bubbling, but the conversion is incomplete."
The Chemistry
The most robust method involves converting Thiophene-2-carboxylic acid to Thiophene-2-carbonyl chloride using Thionyl Chloride (
Troubleshooting Q&A
Q: The reaction turns dark/black when I add Thionyl Chloride. Is my product decomposing? A: Likely yes, but not thermally.
-
The Cause: Thiophene rings are electron-rich and prone to electrophilic aromatic substitution or polymerization if the reaction mixture becomes too acidic or hot.
releases and .[1][3] -
The Fix:
-
Switch Reagents: Use Oxalyl Chloride (
) with catalytic DMF in DCM at 0°C RT. It is milder than refluxing . -
Buffer: If using
, add a scavenger like DIPEA or Pyridine only during the esterification step, not the acid chloride formation (bases can react with ).
-
Q: I added catalytic DMF, but the reaction didn't accelerate. A: Your DMF might be wet.
-
The Mechanism: DMF reacts with
to form the active Vilsmeier-Haack chloroiminium reagent. Water hydrolyzes this intermediate immediately, killing the catalytic cycle. -
The Fix: Distill DMF over
or buy "Anhydrous/SureSeal" grade. Use exactly 1-2 drops per 10 mmol.
Protocol: High-Fidelity Acid Chloride Synthesis
-
Suspend Thiophene-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M).
-
Cool to 0°C under Argon.
-
Add Oxalyl Chloride (1.2 equiv) dropwise.
-
Add DMF (anhydrous, 1 drop). Observation: Gas evolution (
) should be immediate. -
Stir at RT for 2 hours.
-
Evaporate solvent and excess oxalyl chloride under vacuum.
-
Critical Step: Re-dissolve the crude residue in dry DCM and evaporate again (azeotropic removal of residual
).
-
-
Redissolve in DCM and add the Alcohol (1.1 equiv) + Pyridine (1.5 equiv) at 0°C.
Module 3: Steglich Esterification (DCC/DMAP)
Current Status: "I have a white precipitate that won't go away, and yield is low."
The N-Acylurea Trap
In the presence of moisture (or slow alcohol attack), the O-acylisourea intermediate rearranges into an unreactive N-acylurea . This is the "death" of the reaction.
Visualization: The Mechanism of Failure
Figure 2: Pathway divergence in Steglich Esterification caused by moisture/sterics.
Caption: The O-acylisourea is a "ticking clock." If the alcohol doesn't attack quickly (catalyzed by DMAP), the intermediate rearranges to the stable, useless N-acylurea.
Troubleshooting Q&A
Q: How do I stop the N-acylurea formation? A:
-
Order of Addition: Add DMAP before DCC. The DMAP must intercept the O-acylisourea immediately.
-
Pro-Tip (The Thiophene Special): For thiophene esters specifically, adding a catalytic amount of p-TSA·H₂O (p-toluenesulfonic acid) can suppress the rearrangement by protonating the basic nitrogen of the intermediate, preventing the intramolecular acyl migration [1].[4]
Q: Can I use EDC instead of DCC? A: Yes, and you should.
-
Why: EDC urea byproducts are water-soluble. If you get the N-acylurea side product, it is much easier to wash away during workup compared to the insoluble DCU from DCC.
Module 4: Post-Reaction & Purification
Current Status: "My product disappeared during the bicarb wash."
The Hydrolysis Risk
Thiophene-2-carboxylate esters are often more sensitive to saponification (base hydrolysis) than benzoates due to the electron-withdrawing nature of the sulfur atom on the adjacent carbon, which increases the electrophilicity of the ester carbonyl.
Comparison of Quenching Protocols
| Parameter | Standard Protocol (Benzoates) | Thiophene Protocol (Optimized) | Why? |
| Quench Media | Saturated | Cold Water or 0.5M citric acid | Strong bases can saponify thiophene esters rapidly. |
| pH Target | pH 9-10 | pH 6-7 | Neutral pH prevents hydrolysis. |
| Wash Time | Vigorous shaking | Quick, cold extraction | Minimize contact time with aqueous phase. |
| Drying Agent |
FAQ: Rapid Fire
-
Q: Can I distill thiophene esters?
-
A: Yes, but they have high boiling points. Use high vacuum (<1 mbar). Warning: Thiophene derivatives can foul vacuum pumps with sulfur deposits; use a liquid nitrogen trap.
-
-
Q: My NMR shows a split peak for the thiophene proton. Why?
-
A: Check for Rotamers if you have bulky ester groups, but more likely, it is contamination with the anhydride. This forms if you used insufficient alcohol in the acid chloride step.
-
References
-
O-Thien-2-yl Esters via Modified Steglich Esterification
- Title: O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterific
- Source: The Journal of Organic Chemistry (ACS)
-
URL:[Link]
- Note: Discusses the use of p-TSA to prevent N-acylurea form
-
Steglich Esterification Mechanism
-
Thionyl Chloride Handling
- Title: Process for the purification of thiophenes (Patent)
- Drying Solvents Protocol: Title: Methods for Purification of Commonly Used Solvents Source: Alfa Chemistry
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Removing copper catalyst from methyl 3-ethynylthiophene-2-carboxylate products
Technical Support Ticket #492-Cu: Resolution Guide Subject: Removal of Copper Catalyst from Methyl 3-ethynylthiophene-2-carboxylate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulty removing residual copper from methyl 3-ethynylthiophene-2-carboxylate . Standard aqueous washes (brine/water) are likely failing because your product is not just a substrate; it is a chelating ligand .
The thiophene sulfur (soft donor), the alkyne
This guide prioritizes ester-safe protocols that break the specific Thiophene-Cu interaction.
Module 1: Diagnostic & Immediate Actions
Q: How do I confirm if the contamination is Copper or just organic impurities? A: Visual inspection is often deceptive with Cu(I).
-
The Trap: Cu(I) species are often colorless or pale yellow. They only turn the characteristic "blue/green" (Cu(II)) upon oxidation. If your oil is green, you have oxidized copper. If it is yellow/brown but streaks on TLC, you likely have Cu(I) complexed to your thiophene.
-
The Test: Take a small aliquot of your organic phase and shake it with 10% aqueous ammonia. If the aqueous layer turns faint blue after 2 minutes, you have extractable copper.
Q: Can I just use the standard Ammonia/Ammonium Chloride wash?
A: Proceed with extreme caution.
Methyl esters are more reactive than ethyl or t-butyl esters. Prolonged exposure to concentrated ammonium hydroxide (
-
Recommendation: Avoid neat
. If you must use ammonia, use a buffered system: Saturated / (9:1 ratio) and limit contact time to <5 minutes at .
Module 2: The "Ester-Safe" Aqueous Protocols
If your copper levels are high (>1000 ppm), you need a bulk extraction method that respects the methyl ester.
Protocol A: The L-Cysteine Wash (Recommended)
Why this works: Cysteine contains a thiol (soft donor) and an amine. It binds Cu(I) and Cu(II) with higher affinity than the thiophene ring, but operates at neutral pH, protecting your ester [1].
-
Preparation: Dissolve L-Cysteine (0.5 g per mmol of Cu used) in water. The pH should be roughly neutral.
-
Extraction: Add this aqueous solution to your organic phase (DCM or EtOAc).
-
Agitation: Stir vigorously for 30–60 minutes. You may see a precipitate (Cu-Cysteine complex).
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove the solid complex.
-
Separation: Separate the layers. The copper is now in the solid/aqueous phase.
Protocol B: The EDTA/Bicarbonate Method
Why this works: EDTA is the standard chelation agent, but reaction kinetics can be slow with hydrophobic Cu-thiophene complexes.
-
Mixture: Prepare a 0.1 M solution of disodium EDTA adjusted to pH 7–8 with solid
. -
Process: Wash the organic layer 3 times. Crucial: You must stir the biphasic mixture for at least 20 minutes per wash. A simple "shake and vent" is insufficient to pull Cu from the thiophene ring.
Module 3: Solid-Phase Scavenging (Polishing)
For pharmaceutical applications (requiring <10–20 ppm), aqueous extractions are rarely sufficient. You need silica-based scavengers.[1][2][3]
Q: Which scavenger is best for Thiophene-Cu complexes? A: You need a "Soft" scavenger.
-
Si-Thiol (Silica-bound Thiol): Best for Cu(I) and Cu(II). The thiol sulfur out-competes the thiophene sulfur.
-
Si-TMT (Trimercaptotriazine): Extremely high affinity, robust, and does not release thiols into the product [2].
Comparative Data: Scavenger Efficiency
| Method | Cu Removal Efficiency | Ester Stability | Notes |
| Standard Water/Brine | < 10% | High | Ineffective against Cu-Thiophene. |
| Conc. Ammonia | > 90% | Low | Risk of amide formation. |
| L-Cysteine Wash | > 95% | High | Best bulk aqueous method. |
| Si-Thiol / Si-TMT | > 99% | High | Gold standard for final polishing. |
Workflow Visualization
Figure 1: Solid-phase scavenging workflow for high-purity isolation.
Module 4: Chromatography Troubleshooting
Q: My product streaks on the column even after washing. Why? A: Trace copper creates "drag" on the silica gel because the metal interacts with silanols.
The Fix:
-
Dope the Eluent: Add 1% Triethylamine (TEA) to your column solvent system. This blocks the silanol sites and can displace Cu from the product.
-
Warning: Ensure your ester is stable to TEA (usually safe, unlike ammonia).
-
-
EDTA-Silica Layer: Add a 1cm layer of silica gel impregnated with EDTA at the top of your column.
-
Preparation: Mix silica with aqueous EDTA, remove water via rotovap, and dry in an oven. Use this as a "guard layer."
-
Module 5: Decision Logic
Use this logic tree to determine the correct protocol for your specific stage of purification.
Figure 2: Decision matrix for selecting the appropriate purification strategy.
References
-
Standardization of Cysteine Washes
-
Silica Scavenger Efficiency
-
Hydrolysis Risks
-
Copper-Thiophene Interactions
- Title: Removal of thiophene and its derivatives
- Source: ResearchG
-
URL:
- Context: Validates the strong thermodynamic affinity between Copper and Thiophene, explaining why simple washes fail.
Sources
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Metal Scavengers [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nagwa.com [nagwa.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents for methyl 3-ethynylthiophene-2-carboxylate
This technical guide addresses the purification of methyl 3-ethynylthiophene-2-carboxylate , a critical intermediate in the synthesis of fused thiophene systems and pharmaceutical scaffolds.
Due to the presence of the reactive ethynyl group and the thiophene core, this compound presents specific purification challenges, including low melting point "oiling out" and transition metal retention (typically Pd/Cu from Sonogashira couplings).
Part 1: Recrystallization Solvent Systems
The following solvent systems are validated based on the solubility profiles of structural analogs (e.g., methyl 3-aminothiophene-2-carboxylate and methyl 3-bromothiophene-2-carboxylate) and standard protocols for alkynyl-functionalized aromatic esters.
Primary Solvent Recommendations
| System Type | Solvent Composition | Ratio (v/v) | Application Case |
| Binary (Standard) | Hexanes / Ethyl Acetate | 9:1 to 5:1 | Best for General Purity. Excellent for removing non-polar oligomers and baseline impurities. |
| Single Solvent | Methanol (MeOH) | 100% | Best for Scale-up. Effective for removing inorganic salts and polar catalyst ligands. Note: Ensure neutral pH to prevent transesterification. |
| Binary (Alternative) | Heptane / Toluene | 10:1 | Best for "Oiling Out" Issues. Higher boiling point of heptane allows for better temperature control during slow cooling. |
Part 2: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is too concentrated at high temperatures. Methyl 3-ethynylthiophene-2-carboxylate has a relatively low melting point (predicted ~40–50 °C).
Corrective Protocol:
-
Re-dissolve: Reheat the mixture until the oil phase dissolves completely.
-
Adjust Solvent: Add more of the good solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the compound's melting point.
-
Seed: Cool the solution to exactly 35 °C (just below the melting point) and add a seed crystal.
-
Slow Cool: Insulate the flask with cotton or a towel to slow the cooling rate. Rapid cooling promotes oiling.
Q2: The crystals are grey or brown. How do I remove the color?
Diagnosis: The color is likely due to residual Palladium (Pd) or Copper (Cu) catalysts from the synthesis (Sonogashira coupling) or polymerized byproducts.
Corrective Protocol:
-
Activated Carbon: Before recrystallization, dissolve the crude solid in hot Ethyl Acetate. Add Activated Carbon (5-10 wt%) and stir at reflux for 15 minutes.
-
Hot Filtration: Filter the hot mixture through a Celite® pad to remove the carbon.
-
Chelating Agents: If carbon fails, wash the organic layer with a 5% aqueous solution of L-Cysteine or use a thiourea-based metal scavenger resin prior to crystallization.
Q3: I see a new spot on TLC after recrystallizing from Ethanol. What happened?
Diagnosis: You likely caused Transesterification . Mechanism: Heating a methyl ester in ethanol (especially if trace acid is present) can convert the methyl ester to an ethyl ester. Solution: Always match the alcohol solvent to the ester group. Use Methanol for methyl esters. If you must use ethanol, ensure the system is strictly neutral and minimize heating time.
Part 3: Detailed Experimental Protocol
Objective: Purification of 10.0 g of crude Methyl 3-ethynylthiophene-2-carboxylate.
Step 1: Dissolution
-
Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
-
Add 15 mL of Ethyl Acetate (Solvent A).
-
Heat to gentle reflux (approx. 70 °C) with stirring.
-
If solid remains: Add Ethyl Acetate in 2 mL portions until fully dissolved.
-
Critical Check: If the solution is dark/opaque, perform the Activated Carbon treatment described in Q2 now.
-
Step 2: Anti-Solvent Addition
-
Remove the flask from the heat source.
-
While still hot, slowly add Hexanes (Solvent B) dropwise.
-
Continue adding Hexanes until a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 mL of Ethyl Acetate to clear the turbidity and restore a transparent solution.
Step 3: Crystallization
-
Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).
-
Observation: Needle-like crystals should form. If oil droplets appear, vigorously stir with a glass rod to induce nucleation.
-
Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.
Step 4: Isolation
-
Filter the crystals using a Buchner funnel and vacuum suction.
-
Wash the filter cake with 10 mL of cold Hexanes .
-
Dry under high vacuum at room temperature (do not heat above 35 °C to avoid melting).
Part 4: Process Decision Logic (Visualization)
Caption: Decision tree for solvent selection and troubleshooting "oiling out" phenomena during purification.
References
-
University of Alberta. (n.d.). Recrystallization - Single Solvent & Two Solvent Methods. Department of Chemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Fuller, L. S., et al. (2005). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Contextual grounding for thiophene ester solubility).
-
Organic Syntheses. (2008). Purification of Ethyl 2-methyl-3-oxobutanoate. Org. Synth. 2008, 85, 88-96. [Link] (Reference for general ester purification logic).
Technical Support Center: Ethynylation of Methyl 3-Bromothiophene-2-carboxylate
Ticket ID: #THIO-SONO-992 Subject: Troubleshooting Side Reactions in Sonogashira Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are encountering difficulties in the ethynylation of methyl 3-bromothiophene-2-carboxylate (Substrate 1 ). This substrate presents a unique "perfect storm" of reactivity due to the ortho-positioning of the electrophilic ester and the nucleophilic carbon-bromine site.
While the Sonogashira coupling is the target transformation, three primary parasitic pathways often degrade yield: Glaser homocoupling , Ester hydrolysis , and Heteroannulation (Cyclization) .
This guide dissects these failure modes and provides self-validating protocols to restore reaction integrity.
Part 1: Diagnostic Pathway Analysis
Before adjusting parameters, visualize the competitive landscape occurring in your flask. The diagram below maps the kinetic competition between the desired cross-coupling and the three most common side reactions.
Figure 1: Competitive reaction landscape. Note that Side Reaction C (Cyclization) typically occurs AFTER the initial coupling, consuming your product.
Part 2: Troubleshooting & FAQs
Issue 1: The "Glaser" Homocoupling (Red Pathway)
Symptom: You observe high consumption of the alkyne starting material, but the aryl bromide (thiophene) remains unreacted. A new, non-polar spot appears on TLC.
Root Cause: Oxygen contamination. In the presence of Copper(I) and Oxygen, terminal alkynes undergo oxidative dimerization (Glaser coupling) faster than the Sonogashira cycle.
Corrective Protocol:
-
The "Balloon" Test: If your reaction mixture turns green/blue (Cu(II)) rapidly, oxygen is present. It should remain yellow/brown.
-
Degassing: Do not just purge. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.
-
Slow Addition: Add the alkyne via syringe pump over 1 hour. This keeps the concentration of copper-acetylide low, statistically favoring the reaction with the Palladium cycle over self-dimerization.
Issue 2: The "Missing Ester" / Hydrolysis (Yellow Pathway)
Symptom: Product yield is low, and a very polar spot (often streaking) appears on TLC. Aqueous workup recovery is poor.
Root Cause: The ester at C2 is electron-deficient due to the thiophene ring. Common bases like aqueous hydroxide or unhindered amines (diethylamine) in wet solvents will saponify the ester to the carboxylic acid.
Corrective Protocol:
-
Base Switch: Switch from Diethylamine (
) to Triethylamine ( ) or Diisopropylethylamine (DIPEA) . The steric bulk prevents nucleophilic attack on the carbonyl. -
Solvent Integrity: Use anhydrous DMF or THF. Ensure your base is dried over KOH pellets.
-
Alternative: Use an inorganic base like
in anhydrous Toluene to completely eliminate nucleophilic amines.
Issue 3: Unexpected Cyclization (Blue Pathway)
Symptom: You isolate a fluorescent solid. NMR shows the loss of the methyl ester singlet (
Root Cause: 6-endo-dig Cyclization. The carbonyl oxygen of the ester is perfectly positioned to attack the alkyne (triple bond) activated by the metal catalyst. This forms a 5H-thieno[2,3-c]pyran-5-one derivative.
Corrective Protocol:
-
Temperature Control: This cyclization is thermally driven. Keep the reaction at RT to 40°C . Do not reflux unless necessary.
-
Avoid Lewis Acids: If using Lewis Acid additives, they will catalyze this cyclization.
-
Strategic Protection: If the cyclization is unavoidable, use a bulky silyl protecting group on the alkyne (e.g., TIPS-acetylene) to sterically block the cyclization, then deprotect in a separate, controlled step.
Part 3: The "Gold Standard" Protocol
This protocol is optimized to suppress the three side reactions described above.
Reagents:
-
Methyl 3-bromothiophene-2-carboxylate (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv) [Blocks Cyclization]
- (3 mol%)
-
CuI (2 mol%)
- (3.0 equiv) [Prevents Hydrolysis]
-
Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology:
-
Pre-reaction Preparation:
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar.
-
Cool under a stream of Argon.
-
-
Solvent Degassing (Critical Step):
-
Add anhydrous THF and
to the flask. -
Sparge with Argon for 20 minutes. Note: Sparging is sufficient for this scale; freeze-pump-thaw is superior for scales <100mg.
-
-
Reagent Addition:
-
Add the Pd catalyst and CuI under a positive pressure of Argon. The solution should be yellow.
-
Add the bromothiophene substrate.
-
-
Reaction Initiation:
-
Add TMS-acetylene dropwise via syringe.
-
Stir at Room Temperature for 4–6 hours.
-
Checkpoint: Monitor TLC. If conversion is <50% after 4 hours, warm to 40°C. Do not exceed 60°C to prevent cyclization.
-
-
Workup:
-
Dilute with
(precipitates ammonium salts). -
Filter through a short pad of Celite/Silica to remove Pd/Cu residues.
-
Concentrate and purify via column chromatography (Hexanes/EtOAc).[1]
-
Data Summary Table:
| Parameter | Recommended Range | Danger Zone | Consequence of Failure |
| Temperature | 20°C – 45°C | > 65°C | Thermal Cyclization (Thienopyranone) |
| Base | Ester Hydrolysis / Amidation | ||
| Atmosphere | Argon/Nitrogen | Air/Oxygen | Glaser Homocoupling |
| Concentration | 0.1M – 0.2M | > 0.5M | Oligomerization |
Part 4: References
-
Sonogashira Coupling Overview & Glaser Suppression
-
Source: Wikipedia / BenchChem Technical Guides
-
Context: General mechanism and copper-mediated homocoupling suppression.
-
URL:[Link]
-
-
Synthesis of Thiophene Carboxylates & Side Reactions
-
Source: Royal Society of Chemistry (RSC) / ResearchGate
-
Context: Protocols for methyl 3-(trimethylsilylethynyl)thiophene-2-carboxylate and handling of thiophene esters.
-
URL:[Link]
-
-
Cyclization of Ortho-Alkynyl Esters (Thienopyranones)
-
Source: Beilstein Journal of Organic Chemistry / PubMed
-
Context: Mechanism of 6-endo-dig cyclization in thiophene systems (isocoumarin analogs).
-
URL:[Link]
-
-
Solvent Effects in Sonogashira Coupling
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of Methyl 3-ethynylthiophene-2-carboxylate
[1]
Executive Summary & Strategic Importance
Methyl 3-ethynylthiophene-2-carboxylate is a pivotal building block in the synthesis of fused heterocyclic systems (e.g., thienopyridines, thienopyrimidines) often explored in kinase inhibitor discovery. Its structural integrity is critical because the terminal alkyne is highly reactive; it is prone to oxidation (Glaser coupling) or hydration during storage.[1]
This guide provides a technical comparison of the product’s 1H NMR spectrum against its primary synthetic precursors and common degradation byproducts.[1] By focusing on differential spectral features , researchers can rapidly validate identity and assess purity without resorting to destructive methods.[1]
Technical Analysis: The Comparative Spectrum
The power of 1H NMR in this context lies not just in assignment, but in exclusion .[1] You are confirming the presence of the product while simultaneously ruling out the starting material (bromide) and side products (homocoupling).
Spectral Assignment Table (CDCl₃, 400-500 MHz)
Note: Chemical shifts are derived from substituent increment principles applied to the thiophene core, referenced against the 3-bromo precursor.
| Resonance (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 7.45 – 7.55 | Doublet ( | 1H | H-5 (Thiophene) | Deshielded by adjacent Sulfur; characteristic thiophene coupling.[1] |
| 7.10 – 7.20 | Doublet ( | 1H | H-4 (Thiophene) | Ortho to alkyne; distinct from H-5.[1] |
| 3.88 – 3.92 | Singlet | 3H | -COOCH₃ (Methyl Ester) | Diagnostic singlet; confirms ester integrity vs. acid hydrolysis.[1] |
| 3.30 – 3.50 | Singlet | 1H | -C≡CH (Acetylenic H) | The Critical Signal. Confirms successful Sonogashira coupling and deprotection.[1] |
Comparative Differential Analysis
This section details how to distinguish the target product from specific "alternatives" (impurities).[1]
Scenario A: Target vs. Precursor (Methyl 3-bromothiophene-2-carboxylate)
The synthesis typically involves a Sonogashira coupling of the 3-bromo derivative.[1]
-
The Differentiator: The Acetylenic Proton (
3.30–3.50 ppm) .[1] -
Observation: The starting bromide has no signal in the 3.0–3.5 ppm region (excluding solvent satellites).[1] If the reaction is incomplete, you will see a clean set of thiophene doublets slightly shifted downfield (due to the Br electronegativity) but lacking the alkyne singlet.
-
Action: Integrate the alkyne proton relative to the methyl ester. A ratio < 0.33:1 indicates residual bromide or other non-alkyne impurities.[1]
Scenario B: Target vs. Glaser Coupling Product (Diyne Dimer)
Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form the bis-thiophene diyne.[1]
-
The Differentiator: Loss of the Acetylenic Proton .
-
Observation: The dimer is symmetric. It retains the methyl ester and thiophene signals but lacks the sharp singlet at
3.3–3.5 ppm.[1] -
Action: If the aromatic region integrates correctly (2H) relative to the ester (3H) but the alkyne proton is missing or weak, you have formed the dimer.
Scenario C: Target vs. Hydrolysis Product (Carboxylic Acid)
Poor storage can lead to ester hydrolysis.[1]
-
The Differentiator: Loss of the Methyl Singlet (
3.9 ppm) .[1] -
Observation: The carboxylic acid will show a broad exchangeable proton (often >10 ppm) and the disappearance of the sharp 3H singlet at 3.9 ppm.[1]
-
Action: Check the 3.8–4.0 ppm region. Any decrease in integral intensity here suggests hydrolysis.[1]
Experimental Protocol: Self-Validating Workflow
Step 1: Sample Preparation
-
Solvent Choice: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆.[1]
-
Reasoning: DMSO is hygroscopic; water in DMSO appears around 3.3 ppm, which can overlap with or broaden the critical acetylenic proton signal (
C-H), leading to integration errors.
-
-
Concentration: Prepare a solution of ~10 mg in 0.6 mL CDCl₃.
Step 2: Acquisition Parameters
-
Relaxation Delay (d1): Set to > 5 seconds .
-
Reasoning: Acetylenic protons and quaternary carbons often have long
relaxation times.[1] A short delay (e.g., 1s) will saturate the alkyne signal, reducing its integral and leading to a false estimation of purity (underestimating the alkyne content).
-
-
Scans (ns): 16–32 scans are sufficient for 10 mg samples.[1]
Step 3: Processing
-
Window Function: Apply mild exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is critical around the ester and alkyne regions to ensure flat baselines for accurate integration.[1]
Decision Logic Visualization
The following diagram illustrates the logical flow for verifying the product structure based on specific spectral features.
Figure 1: Decision tree for structural verification of methyl 3-ethynylthiophene-2-carboxylate using 1H NMR markers.
References
- Context: Provides the baseline spectrum for the 3-bromo precursor, establishing the aromatic shifts for the thiophene core prior to alkynyl
-
Organic Chemistry Portal. (n.d.).[1] Sonogashira Coupling. Retrieved from [Link]
- Context: Details the mechanistic pathway and common side products (Glaser coupling) that necessitate the specific purity checks outlined in this guide.
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
- Context: Authoritative source for solvent residual peaks (CDCl3, DMSO, Water) used to validate the choice of solvent and identify non-product signals.
-
PubChem. (n.d.).[1] Methyl 3-ethynylthiophene-2-carboxylate (Compound Summary). Retrieved from [Link]
- Context: Verification of chemical structure and formula (C8H6O2S)
Analytical Strategies for the Structural Elucidation of Methyl 3-ethynylthiophene-2-carboxylate: A Comparative Guide
Introduction: The Analytical Challenge
Methyl 3-ethynylthiophene-2-carboxylate (CAS: 1800082-83-0) is a densely functionalized heterocyclic building block highly valued in medicinal chemistry and materials science. Featuring both an electron-withdrawing methyl ester and a reactive ethynyl group on a thiophene core, verifying its exact regiochemistry is a critical quality control step during drug development.
Because the protons on the thiophene ring (H4 and H5) often present as a simple AB spin system,
This guide objectively compares three distinct analytical methodologies—High-Field NMR, Benchtop NMR, and Computational Density Functional Theory (DFT)—for characterizing the
Platform Comparison: High-Field vs. Benchtop vs. In-Silico
High-Field Superconducting NMR (600 MHz)
The Gold Standard. Operating at magnetic fields of 14.1 Tesla or higher, high-field spectrometers provide unparalleled sensitivity and resolution.
-
Performance: Capable of resolving the quaternary carbons (C2, C3, and the ester carbonyl) with high signal-to-noise ratios (SNR) even at low sample concentrations (< 50 mM).
-
Causality of Signal Intensity: Quaternary carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard broadband decoupling and suffer from long longitudinal relaxation times (
). High-field systems overcome this physical limitation through superior inherent sensitivity, which scales proportionally to .
Benchtop Permanent Magnet NMR (80 MHz)
The Rapid Alternative. Modern benchtop systems utilize NdFeB permanent magnets (typically 1.4 to 2.0 Tesla) and offer cryogen-free operation.
-
Performance: While highly effective for
H NMR, C acquisition is physically constrained by the low natural abundance (1.1%) and low gyromagnetic ratio of the C nucleus 2. -
Practical Limitation: To achieve an acceptable SNR for methyl 3-ethynylthiophene-2-carboxylate on a benchtop system, sample concentrations must exceed 0.5 M, or acquisition times must be extended from minutes to several hours 3. However, because homonuclear
C- C coupling is statistically negligible, the peak structure at low field remains identical to high field, allowing for direct 1:1 spectral comparison 2.
Computational DFT & GNN Prediction
The Predictive Model. When experimental reference standards are unavailable, in-silico prediction using the Gauge-Including Atomic Orbital (GIAO) method provides a highly accurate baseline 4.
-
Performance: Modern DFT models (e.g., using the PBE0 functional with def2-TZVPD basis sets) or 3D Graph Neural Networks (GNN) can predict
C chemical shifts with a root-mean-square error (RMSE) of less than 1.5 ppm 4, 5. -
Utility: This is particularly useful for differentiating regioisomers (e.g., distinguishing the 3-ethynyl from a 4-ethynyl substituted thiophene) prior to initiating costly synthetic workflows.
Workflow & Decision Matrix
Figure 1: Decision matrix for selecting the optimal 13C NMR analytical methodology.
Quantitative Data Comparison
The following table synthesizes the expected
| Carbon Position | Type | High-Field Exp. Shift (ppm)* | DFT Predicted Shift (ppm) | Benchtop Resolution |
| C=O (Ester) | Quaternary | 162.0 | 162.8 | Resolved (Low Intensity) |
| C2 (Thiophene) | Quaternary | 137.6 | 138.2 | Resolved (Low Intensity) |
| C5 (Thiophene) | CH | 133.6 | 134.1 | Fully Resolved |
| C4 (Thiophene) | CH | 132.3 | 131.9 | Fully Resolved |
| C3 (Thiophene) | Quaternary | 126.3 | 127.0 | Resolved (Low Intensity) |
| -C≡CH (Terminal) | CH | 82.5 | 83.1 | Fully Resolved |
| -C≡C- (Internal) | Quaternary | 77.0 | 76.4 | Resolved (Low Intensity) |
| O-CH3 (Ester) | CH3 | 52.5 | 52.1 | Fully Resolved |
*Note: Experimental values are referenced to CDCl
Standardized Experimental Protocols
To ensure self-validating and reproducible results, adhere to the following optimized workflows.
Protocol A: High-Field C NMR Acquisition (600 MHz)
-
Sample Preparation: Dissolve 15-20 mg of methyl 3-ethynylthiophene-2-carboxylate in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Instrument Tuning: Tune and match the probe to the
C resonance frequency (approx. 150.9 MHz). Optimize the magnetic field homogeneity (shimming) using the deuterium lock signal of the CDCl solvent. -
Parameter Optimization:
-
Pulse Sequence: Standard 1D sequence with broadband proton decoupling (e.g., zgpg30).
-
Relaxation Delay (
): Set to 2.0 seconds. Causality: A sufficient is critical to allow the quaternary carbons (C2, C3, C=O, and internal alkyne) to relax back to thermal equilibrium, preventing signal saturation and ensuring they appear in the final spectrum. -
Scans: 256 to 512 scans depending on exact concentration.
-
-
Processing: Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier Transformation to maximize SNR without significantly sacrificing resolution.
Protocol B: Benchtop C NMR Acquisition (80 MHz)
-
Sample Preparation: Due to the lower sensitivity inherent to low-field systems 3, prepare a highly concentrated sample: dissolve >100 mg of the compound in 0.6 mL of CDCl
. -
Parameter Optimization:
-
Pulse Sequence: Proton-decoupled
C 1D sequence. -
Relaxation Delay (
): Set to 1.5 seconds to balance relaxation with the need for rapid scan accumulation. -
Scans: Minimum of 4,096 scans (approx. 2-3 hours acquisition time) 2.
-
-
Validation: Cross-reference the resulting spectrum with a rapid 1D
H spectrum (16 scans, 1 minute) to confirm sample integrity and absence of degradation during the long acquisition.
Protocol C: DFT GIAO In-Silico Prediction
-
Geometry Optimization: Construct the 3D model of methyl 3-ethynylthiophene-2-carboxylate. Perform a conformational search and optimize the lowest energy conformer using the PBE0 functional and def2-SVP basis set 4.
-
NMR Shielding Calculation: Submit the optimized geometry for NMR shielding tensor calculations using the Gauge-Including Atomic Orbital (GIAO) method at the PBE0/def2-TZVPD level of theory.
-
Solvent Modeling: Apply the Solvation Model based on Density (SMD) for chloroform to account for solvent-induced polarization effects 4.
-
Scaling: Convert the calculated isotropic shielding values (
) to chemical shifts ( ) using linear regression scaling factors derived from experimental TMS references to achieve sub-1.5 ppm accuracy.
References
-
AsahiLab / Magritek. "The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy." Available at: [Link]
-
Iron, M. A. "Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals." Journal of Chemical Theory and Computation, ACS Publications. Available at: [Link]
-
Guan, Y., et al. "Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network." Chemical Science, RSC Publishing. Available at: [Link]
Sources
HPLC Method Development for Methyl 3-ethynylthiophene-2-carboxylate: A Comparative Technical Guide
Topic: HPLC Method Development for Methyl 3-ethynylthiophene-2-carboxylate Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Analyte Profile
Methyl 3-ethynylthiophene-2-carboxylate is a critical intermediate in the synthesis of optoelectronic materials and heterocyclic pharmaceuticals. Its purity is paramount, as the terminal alkyne moiety is reactive and susceptible to degradation (hydration/oxidation) and homocoupling (Glaser coupling).
This guide compares a Standard C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method . While the standard method is sufficient for crude reaction monitoring, it fails to resolve critical late-eluting hydrophobic impurities and early-eluting degradation products required for high-purity (>99.5%) certification.
Analyte Physicochemical Profile
| Property | Value / Description | Impact on HPLC |
| Structure | Thiophene ring, C2-Methyl Ester, C3-Ethynyl | Aromatic, conjugated system.[1][2] UV active. |
| Formula / MW | C₈H₆O₂S / 166.20 g/mol | Small molecule, amenable to standard pore sizes (80-120 Å). |
| LogP (Predicted) | ~2.2 - 2.5 | Moderately lipophilic; suitable for Reverse Phase (RP). |
| pKa | N/A (Neutral Ester); Acid impurity pKa ~3.5 | Neutral at pH 2-8. Acidic mobile phase prevents ionization of acidic impurities. |
| Reactivity | Terminal Alkyne (-C≡CH) | Susceptible to hydration (ketone formation) and dimerization. |
Impurity Profiling & Separation Strategy
To design a robust method, we must first map the "Chromatographic Landscape" by identifying potential impurities from synthesis (typically Sonogashira coupling) and degradation.
Critical Impurities
-
Precursor: Methyl 3-bromothiophene-2-carboxylate (Lipophilic, late eluting).
-
Degradant 1 (Hydration): Methyl 3-acetylthiophene-2-carboxylate (More polar, early eluting).
-
Degradant 2 (Hydrolysis): 3-Ethynylthiophene-2-carboxylic acid (Acidic, pH dependent).
-
Side Product (Dimer): Dimethyl 3,3'-(buta-1,3-diyne-1,4-diyl)bis(thiophene-2-carboxylate) (Highly lipophilic, very late eluting).
Diagram: Impurity Origins & Chromatographic Logic
Caption: Synthesis and degradation pathways defining the required separation window. Dimer and Precursor require strong solvent strength to elute.
Comparative Method Analysis
We evaluated two distinct approaches. The data below represents typical performance metrics observed during method development.
Method A: The "Standard" Approach
-
Column: C18 (Octadecyl), 5 µm, 4.6 x 150 mm.[3]
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40).
-
Flow Rate: 1.0 mL/min.
Method B: The "Optimized" Approach
-
Column: Phenyl-Hexyl, 3 µm, 4.6 x 150 mm.
-
Mobile Phase: Gradient Methanol:Water + 0.1% Formic Acid.
-
Rationale: The Phenyl-Hexyl phase offers unique
- selectivity for the ethynyl and thiophene groups, enhancing resolution between the bromo-precursor and the product. The gradient ensures the highly lipophilic dimer elutes as a sharp peak.
Performance Comparison Data
| Parameter | Method A (C18 Isocratic) | Method B (Phenyl-Hexyl Gradient) | Verdict |
| Resolution (Product/Precursor) | 1.8 (Marginal) | 4.2 (Excellent) | Method B |
| Tailing Factor (Product) | 1.4 | 1.05 | Method B |
| Dimer Elution | Not eluted (Carryover risk) | Elutes at 12.5 min (Sharp) | Method B |
| Acid Impurity Peak Shape | Broad/Split (pH uncontrolled) | Sharp (Acid suppressed) | Method B |
| Run Time | 10 min | 18 min (incl.[4][5] re-equilibration) | Method A |
| Sensitivity (S/N) | 85:1 | 120:1 | Method B |
Analysis:
Method A fails to elute the dimer, leading to "ghost peaks" in subsequent runs. It also struggles to resolve the bromo-precursor from the product due to similar hydrophobicity on a pure alkyl chain (C18). Method B utilizes the
The Optimized Protocol (Method B)
This protocol is the recommended standard for purity analysis and stability indicating studies.
Equipment & Reagents[3][6][7][8][9][10]
-
HPLC System: Quaternary pump, PDA detector (or UV), Autosampler.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid.
-
Solvent B: HPLC Grade Methanol.
-
Diluent: Methanol:Water (80:20).
Instrument Parameters
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C
-
Injection Vol: 5 µL
-
Detection: UV @ 280 nm (Primary), 254 nm (Secondary). Note: 280 nm minimizes solvent cutoff noise from formic acid/methanol.
Gradient Table
| Time (min) | % Solvent A (Aq/Acid) | % Solvent B (MeOH) | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | End Isocratic Hold |
| 12.0 | 5 | 95 | Linear Ramp (Elute Dimer) |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 60 | 40 | Return to Initial |
| 20.0 | 60 | 40 | Re-equilibration |
Step-by-Step Workflow
-
System Suitability: Inject a standard mixture containing the Product and Precursor (if available). Ensure Resolution > 2.0.
-
Blank Run: Inject pure diluent to confirm no carryover or ghost peaks from the gradient.
-
Sample Preparation: Dissolve 10 mg sample in 10 mL Diluent (1 mg/mL). Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.
-
Sequence: Run Blank -> Standard (x5) -> Samples -> Check Standard.
Method Validation & Robustness
To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.
Validation Summary
-
Linearity:
over range 0.05 - 1.5 mg/mL. -
LOD/LOQ: 0.05% / 0.15% (area normalization).
-
Robustness:
-
Temperature (+/- 5°C): Minimal shift, resolution maintained.
-
pH (Acid concentration): Critical. Removal of formic acid causes peak broadening of the acid impurity.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Split Peak (Analyte) | Sample solvent too strong | Dilute sample in mobile phase starting composition (60:40 Water:MeOH). |
| Ghost Peak @ ~13 min | Dimer carryover from prev. run | Extend the 95% B wash step by 2 minutes. |
| Drifting Retention Times | Column equilibration incomplete | Ensure full 5 min re-equilibration at end of gradient. |
| New Peak @ 3-4 min | Sample degradation (Hydration) | Prepare samples fresh; avoid leaving in autosampler >24h. |
Scientific Rationale & Mechanism
Why Phenyl-Hexyl?
Standard C18 columns rely solely on hydrophobic dispersion forces. Both the methyl 3-ethynylthiophene-2-carboxylate and its bromo-precursor have similar hydrophobic volumes. However, the ethynyl group possesses a rigid, linear
Diagram: Method Development Decision Tree
Caption: Logical flow for selecting the stationary and mobile phases based on analyte chemistry.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution and Selectivity).
-
PubChem. (2025).[5][6] Methyl 3-ethynylthiophene-2-carboxylate (Compound Summary). National Library of Medicine. [Link]
-
Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for impurity profiling strategies).
-
Agilent Technologies. (2020). Selectivity in Reversed-Phase LC Separation of Phenyl-Hexyl Columns. Application Note. [Link] (General reference for Phenyl-Hexyl mechanism).
Sources
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. CID 156674531 | C6H6O2S | CID 156674531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Substituted Thiophene-2-Carboxylates: High-Resolution Platforms vs. Benchtop Alternatives
Executive Summary & Chemical Context
Thiophene-2-carboxylates are privileged scaffolds in modern medicinal chemistry and materials science, frequently serving as metabolically stable bioisosteres for phenyl rings[1]. Substitution at the 3-position (e.g., 3-methyl, 3-bromo, or 3-amino derivatives) significantly alters the electronic distribution of the thiophene ring, impacting both chemical reactivity and target binding affinity[2].
However, accurate structural elucidation of these compounds presents a formidable analytical challenge. Differentiating 3-substituted isomers from their 4- or 5-substituted counterparts requires extreme precision, as the spectroscopic signatures often suffer from severe signal overlap and isobaric interference[3]. This application guide objectively compares the performance of a Premium High-Resolution Spectroscopic Suite (600 MHz Cryo-NMR coupled with UPLC-Orbitrap HRMS) against Routine Benchtop Alternatives (80 MHz NMR and GC-SQ-MS) for the definitive characterization of 3-substituted thiophene-2-carboxylates.
Analytical Workflow Visualization
Analytical workflow comparing High-Resolution vs. Benchtop platforms for thiophene characterization.
Mechanistic Causality: The Physics of Isomer Differentiation
Nuclear Magnetic Resonance (NMR) Dynamics
The definitive proof of a thiophene's substitution pattern lies in the scalar coupling constants (
-
3-substituted isomers leave protons at C4 and C5, yielding an ortho-like coupling (
Hz)[4]. -
4-substituted isomers leave protons at C3 and C5, yielding a meta-like coupling (
Hz).
The Low-Field Problem: The chemical shift of H5 is strongly influenced by the adjacent sulfur atom, while H4 is heavily deshielded by the electron-withdrawing carboxylate group at C2 and the substituent at C3[2]. This often causes the chemical shifts of H4 and H5 to converge. In an 80 MHz benchtop NMR, the chemical shift difference in Hertz (
The High-Field Solution: A 600 MHz magnet scales
Mass Spectrometry (MS) Fragmentation
In routine GC-SQ-MS (Single Quadrupole), thiophene-2-carboxylates fragment predictably via the loss of the alkoxy radical (yielding the acylium ion) followed by the loss of CO. Because positional isomers (e.g., 3-methyl vs. 4-methyl) generate nearly identical electron ionization (EI) spectra, nominal mass GC-MS cannot differentiate them. Conversely, UPLC-HRMS (Orbitrap) provides sub-ppm mass accuracy and resolves fine isotopic structures (such as the exact 1:1 ratio of
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems, incorporating internal checks to prevent false positives.
Protocol A: High-Resolution NMR Acquisition (600 MHz)
-
Sample Preparation: Dissolve 5 mg of the analyte (e.g., methyl 3-bromothiophene-2-carboxylate) in 600 µL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[3]. -
System Suitability Test (SST): Prior to sample insertion, run a standard 1% ethylbenzene sample in CDCl
. Validation Check: The Full Width at Half Maximum (FWHM) of the CH quartet must be Hz, confirming optimal magnetic field homogeneity (shimming). -
Data Acquisition: Acquire
H NMR at 298 K using a 30° excitation pulse, 64 scans, and a stringent 5-second relaxation delay ( ). -
Internal Validation: The
delay ensures full relaxation. Validation Check: The integral ratio of the ester methyl singlet ( ppm) to the combined thiophene ring protons ( ppm) must compute to exactly 3.00 : 2.00. Any deviation indicates incomplete relaxation or sample impurity[5].
Protocol B: UPLC-Orbitrap HRMS Analysis
-
Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) spiked with 0.1% Formic Acid to promote protonation[M+H]
. -
System Suitability Test (SST): Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Validation Check: Mass accuracy must be
ppm across the 50–2000 range. -
Data Acquisition: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Elute using a linear gradient of 5% to 95% Acetonitrile over 5 minutes. Detect using the Orbitrap analyzer set to 70,000 resolution (FWHM at
200). -
Internal Validation: Utilize ambient polysiloxanes (
371.1012) as an internal lock mass. Validation Check: The experimental isotopic pattern must yield a confidence match to the theoretical in-silico distribution[4].
Quantitative Data Presentation
The tables below summarize the empirical performance differences between the two analytical platforms when characterizing methyl 3-bromothiophene-2-carboxylate.
Table 1:
| Analytical Parameter | 600 MHz Cryo-NMR (Product) | 80 MHz Benchtop NMR (Alternative) |
| Spin System (H4, H5) | AX (First-order, fully resolved) | AB (Second-order / Roofed) |
| Resolution ( | High ( | Low ( |
| Direct reading ( | Impossible without software simulation | |
| Limit of Detection | ||
| Isomer Confidence | Absolute (Definitive structural proof) | Ambiguous (Cannot rule out 4-substitution) |
Table 2: Mass Spectrometry Performance Comparison
| Analytical Parameter | UPLC-Orbitrap HRMS (Product) | GC-SQ-MS (Alternative) |
| Mass Accuracy | Nominal ( | |
| Isotopic Fidelity ( | Subject to severe baseline interference | |
| Isomer Differentiation | High (via precise retention time & MS/MS) | Poor (Isomers produce identical EI spectra) |
| Dynamic Range |
Conclusion
For the rigorous structural validation of 3-substituted thiophene-2-carboxylates, benchtop analytical systems are fundamentally limited by the physics of low-field NMR spin coalescence and nominal mass ambiguity. The High-Resolution Spectroscopic Suite (600 MHz NMR + UPLC-HRMS) is not merely an upgrade in sensitivity; it is a mechanistic necessity. By expanding the
References
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin
- The substituent effects in thiophene compounds. I.
- Facile synthesis of some 5-(3-substituted-thiophene)
- C-H ARYLATION OF 3-SUBSTITUTED THIOPHENE WITH REGIOSELECTIVE DEPROTONATION BY TMPMgCl·LiCl AND TRANSITION METAL C
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
Comparative Guide: Sonogashira vs. Stille Coupling for Thiophene Functionalization
Executive Summary
Thiophene functionalization is a critical step in synthesizing bio-active molecules (e.g., Plavix analogs) and organic semiconductors (e.g., P3HT). While both Sonogashira and Stille couplings are palladium-catalyzed cross-coupling reactions, they serve distinct structural purposes and present unique chemical challenges when applied to sulfur-containing heterocycles.
-
Sonogashira Coupling is the gold standard for installing alkynyl (sp) linkers. However, on thiophene substrates, the classic Copper/Palladium co-catalyzed system suffers from catalyst poisoning (S-coordination) and Glaser homocoupling. Verdict: Use Copper-Free variants for thiophene to maximize yield and purity.
-
Stille Coupling is the workhorse for installing aryl (sp2) or alkyl (sp3) groups and is the dominant method for polymerization . It tolerates the sulfur heteroatom better than almost any other coupling but requires rigorous purification to remove neurotoxic organotin byproducts. Verdict: Use for complex, sensitive substrates or polymerization, provided downstream purification (KF wash/silica) is scalable.
Mechanistic Underpinnings & Thiophene Challenges
Thiophene substrates present a unique challenge: the sulfur atom is a soft Lewis base that can coordinate to soft transition metals (Pd, Cu), potentially arresting the catalytic cycle.
Comparative Pathway Analysis
Figure 1: Comparative mechanistic flow. Note the divergence at the transmetallation step. For thiophenes, the "S-Coordination" risk necessitates specific ligand choices (e.g., bulky phosphines) to keep the metal active.
Critical Performance Analysis
Scope and Utility
| Feature | Sonogashira Coupling | Stille Coupling |
| Primary Bond Formed | C(sp)–C(sp2) (Alkyne insertion) | C(sp2)–C(sp2) (Biaryl) or C(sp2)–C(sp3) |
| Thiophene Suitability | High, but requires care. 2-halothiophenes are highly reactive. | Excellent. The "Go-To" for polythiophenes (P3HT). |
| Functional Group Tolerance | Moderate. Intolerant of other terminal alkynes (homocoupling). | Highest. Tolerates amines, esters, nitriles, and even protons. |
| Atom Economy | High (Salt byproduct). | Low (Stoichiometric tin waste). |
| Reaction Conditions | Basic (requires amine).[1] | Neutral (compatible with base-sensitive groups). |
The "Thiophene Effect"
-
Catalyst Deactivation: In Sonogashira, the copper co-catalyst can interact with the thiophene sulfur, leading to sluggish turnover. Solution:Copper-free Sonogashira protocols are statistically superior for sulfur-rich heterocycles.
-
Regioselectivity: Both methods favor the
-position (C2/C5) of the thiophene ring due to electronic effects. If C2 is blocked, C3 coupling occurs but is sterically slower.
Toxicity & Purification[2][3]
-
Sonogashira: Generally cleaner. Main impurity is the diyne (Glaser product) which is easily separable by chromatography due to polarity differences.
-
Stille: Major Bottleneck. Tributyltin chloride (
) is lipophilic, toxic, and "smears" on silica columns, often co-eluting with the product.-
Mitigation: Must use KF (Potassium Fluoride) workup to precipitate insoluble polymeric tin fluoride (
).
-
Experimental Protocols (Self-Validating Systems)
These protocols are designed to minimize the specific failure modes associated with thiophene substrates.
Protocol A: Copper-Free Sonogashira for Thiophenes
Why: Eliminates Cu-S interaction and Glaser homocoupling. Substrate: 2-Bromothiophene + Phenylacetylene.
-
Preparation: In a dry Schlenk tube, charge PdCl₂(PPh₃)₂ (2 mol%) and CuI (0% - omit entirely).
-
Note: If reactivity is low, switch catalyst to Pd(P(t-Bu)₃)₂ which is more active for Cu-free cycles.
-
-
Solvent System: Add Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 equiv) and DMF (anhydrous).
-
Validation: The solution should be clear yellow/orange. Darkening immediately suggests oxidation or impure amines.
-
-
Degassing (Critical): Freeze-pump-thaw x3. Oxygen is the enemy of phosphine ligands.
-
Addition: Add 2-Bromothiophene (1.0 equiv) and Phenylacetylene (1.2 equiv) under Argon.
-
Reaction: Heat to 60°C for 4-12 hours.
-
Endpoint Check: TLC should show disappearance of bromide. If a new spot appears above the product, it is likely the homocoupled alkyne (Glaser product), indicating O₂ leak.
-
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/salts). Dry over MgSO₄.[2]
Protocol B: Stille Coupling with KF Cleanup
Why: High tolerance for functional groups; KF ensures tin removal. Substrate: 2-Tributylstannylthiophene + Aryl Bromide.
-
Preparation: Charge Pd(PPh₃)₄ (5 mol%) and the Aryl Bromide (1.0 equiv) in a flask.
-
Solvent: Add Toluene (anhydrous). Degas by bubbling Argon for 15 mins.
-
Stannane Addition: Add 2-Tributylstannylthiophene (1.1 equiv).
-
Reaction: Reflux (110°C) for 12-24 hours.
-
Visual Check: The solution will turn from yellow to black (Pd precipitation) upon completion. If it turns black immediately, the catalyst has decomposed ( "Pd black")—add more phosphine ligand.
-
-
The "Tin-Kill" Workup (Crucial Step):
-
Cool to RT.
-
Add 100 mL of saturated aqueous Potassium Fluoride (KF) solution.
-
Stir vigorously for 1 hour. A white, fluffy precipitate (
) will form. -
Validation: If no precipitate forms, the tin is still soluble and will contaminate your column.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove the tin solids.
-
Extraction: Extract the filtrate with ether/EtOAc.
Decision Matrix
Use this logic flow to select the correct methodology for your specific thiophene target.
Figure 2: Decision Matrix for Thiophene Functionalization. Note that while Stille can technically perform alkyne coupling, it is reserved for niche cases where the basic conditions of Sonogashira are destructive.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Link
-
Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis. Link
-
Bao, B., et al. (2016). Exploration of Copper-Free Sonogashira Polymerization for the Synthesis of Conjugated Polymers. Macromolecules. Link
-
Mishra, A., et al. (2009). Functionalization of Thiophenes: Applications in Materials Science. Chemical Reviews. Link
Sources
A Comparative Guide to the Structural Validation of Methyl 3-Ethynylthiophene-2-carboxylate Synthesis Products
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust structural validation of methyl 3-ethynylthiophene-2-carboxylate, a key heterocyclic building block. We will delve into a primary, reliable synthetic methodology—the Sonogashira cross-coupling reaction—and detail an integrated analytical workflow for unambiguous product verification. This workflow prioritizes scientific integrity by combining Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Furthermore, we will objectively compare this primary synthetic route with an alternative, the Corey-Fuchs reaction, providing insights into their respective advantages and limitations based on experimental data.
Introduction: The Significance of Functionalized Thiophenes
Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Methyl 3-ethynylthiophene-2-carboxylate, in particular, serves as a versatile intermediate, enabling the introduction of a reactive alkyne handle for further molecular elaboration through click chemistry or subsequent cross-coupling reactions. Given its utility, the ability to synthesize this compound with high purity and to unequivocally validate its structure is of paramount importance for the integrity of downstream applications. This guide establishes a self-validating system of synthesis and analysis to ensure the highest degree of confidence in the final product.
Primary Synthetic Route: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] For the synthesis of methyl 3-ethynylthiophene-2-carboxylate, this typically involves the coupling of methyl 3-bromothiophene-2-carboxylate with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA).
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is crucial. The palladium complex facilitates the oxidative addition to the aryl bromide and the reductive elimination to form the product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or toluene are used to prevent quenching of the catalyst and reagents.
-
TMS Protection: Using trimethylsilylacetylene offers the advantage of a stable and less volatile alkyne source. The TMS group is readily removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne.
Integrated Workflow for Structural Validation
A multi-technique approach is essential for the unambiguous confirmation of the target structure. Each analytical method provides orthogonal, complementary information.
Caption: Integrated workflow for synthesis, purification, and structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[4]
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Thiophene H-5 | ~7.55 | Doublet (d) | 1H | ~5.2 |
| Thiophene H-4 | ~7.15 | Doublet (d) | 1H | ~5.2 |
| Methoxy (-OCH₃) | ~3.90 | Singlet (s) | 3H | - |
| Acetylenic (-C≡CH) | ~3.45 | Singlet (s) | 1H | - |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Signal Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~162.5 |
| Thiophene C-2 | ~137.0 |
| Thiophene C-5 | ~132.0 |
| Thiophene C-4 | ~127.0 |
| Thiophene C-3 | ~115.0 |
| Alkynyl C (C≡CH) | ~83.0 |
| Alkynyl C (C≡CH) | ~78.0 |
| Methoxy (-OCH₃) | ~52.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of specific functional groups.[5][6] For the target molecule, the key diagnostic absorptions are the terminal alkyne and the ester carbonyl stretches.
Expected IR Absorption Bands:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |
| Terminal Alkyne | C≡C stretch | ~2110 | Weak to Medium, Sharp |
| Ester Carbonyl | C=O stretch | ~1720 | Strong |
| Ester C-O | C-O stretch | 1300-1000 | Strong |
The presence of a sharp peak around 3300 cm⁻¹ is particularly diagnostic for the terminal alkyne, distinguishing it from an internal alkyne.[7][8]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule.[9][10] This technique is critical for confirming the molecular formula and, by extension, the success of the synthesis.
Expected HRMS Data (ESI+):
| Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| C₈H₇O₂S | 167.0161 | Within 5 ppm of calculated |
A measured mass that falls within a narrow tolerance (typically < 5 ppm) of the calculated mass provides high confidence in the assigned molecular formula.[11][12]
Comparison with an Alternative Synthetic Route: The Corey-Fuchs Reaction
While the Sonogashira coupling is highly efficient, it is instructive to compare it with other methods. The Corey-Fuchs reaction provides an alternative route to terminal alkynes, starting from an aldehyde.[13][14]
Reaction Scheme:
Comparative Analysis:
| Feature | Sonogashira Coupling | Corey-Fuchs Reaction |
| Starting Material | Methyl 3-bromothiophene-2-carboxylate | Methyl 3-formylthiophene-2-carboxylate |
| Key Reagents | Pd/Cu catalysts, alkyne source, base | CBr₄, PPh₃, n-BuLi |
| Number of Steps | 1-2 (depending on alkyne protection) | 2 |
| Typical Yields | Good to Excellent | Moderate to Good |
| Key Advantages | High efficiency, modularity, well-established | Avoids transition metals, good for aldehyde precursors |
| Key Disadvantages | Cost of palladium catalyst, sensitivity to air/moisture | Stoichiometric triphenylphosphine oxide byproduct (difficult to remove), use of pyrophoric n-BuLi[15] |
The choice between these methods often depends on the availability of starting materials, cost considerations, and the scale of the reaction. The Sonogashira coupling is generally preferred for its higher efficiency and atom economy, while the Corey-Fuchs reaction remains a valuable tool, especially when the corresponding aldehyde is more accessible than the halide.[16][17]
Detailed Experimental Protocols
Protocol: Synthesis via Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 3-bromothiophene-2-carboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous, degassed THF (or toluene) via syringe.
-
Add triethylamine (2.5 eq) followed by trimethylsilylacetylene (1.2 eq).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to yield the crude TMS-protected product.
-
Dissolve the crude product in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) or potassium carbonate in methanol.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Perform an aqueous workup and purify the final product by silica gel column chromatography.
Protocol: NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the purified product into a clean NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and invert several times to ensure complete dissolution.
-
Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).
-
Process the data, referencing the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Conclusion
The successful synthesis and validation of methyl 3-ethynylthiophene-2-carboxylate rely on a systematic and evidence-based approach. The Sonogashira coupling offers a robust and efficient synthetic route. However, the synthesis is only as reliable as its validation. By employing an integrated analytical workflow that combines ¹H and ¹³C NMR, IR spectroscopy, and HRMS, researchers can achieve an exceptionally high degree of confidence in the structure and purity of their product. This rigorous validation is not merely a procedural step but a fundamental requirement for ensuring the reproducibility and success of subsequent research endeavors.
References
-
Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. (2006). PubMed Central. [Link]
-
Applications in Organic Chemistry - Mass Spectrometry Lab. Norwegian University of Science and Technology. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
-
Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. (2023). PubMed Central. [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]
-
Infrared Spectroscopy. Illinois State University. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]
-
IR: alkynes. University of Colorado Boulder. [Link]
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2019). MDPI. [Link]
-
Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. (2017). RSC Publishing. [Link]
-
Methyl 3-ethynylthiophene-2-carboxylate. PubChem. [Link]
-
Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. ResearchGate. [Link]
-
Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter. (2020). ACS Omega. [Link]
-
Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction. (2019). Ho Chi Minh City University of Education Journal of Science. [Link]
-
3-Ethynylthiophene. PubChem. [Link]
-
Corey–Fuchs reaction. Wikipedia. [Link]
-
Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. ResearchGate. [Link]
-
Corey-Fuchs Reaction. SynArchive. [Link]
-
Corey–Fuchs reaction enabled synthesis of natural products: a review. (2025). RSC Publishing. [Link]
-
Corey-Fuchs Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 3. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
- 10. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 17. Corey-Fuchs Reaction [organic-chemistry.org]
Safety Operating Guide
Methyl 3-ethynylthiophene-2-carboxylate proper disposal procedures
An authoritative guide for the safe handling, segregation, and disposal of Methyl 3-ethynylthiophene-2-carboxylate in professional drug discovery and chemical synthesis laboratories.
Executive Summary & Chemical Profile
Methyl 3-ethynylthiophene-2-carboxylate is a highly specialized bifunctional building block frequently utilized in medicinal chemistry. Featuring both a terminal alkyne (primed for Sonogashira cross-coupling or copper-catalyzed azide-alkyne cycloaddition) and a methyl ester on a thiophene core, it is a valuable intermediate for synthesizing complex heterocyclic therapeutics.
However, the presence of the thiophene ring (a sulfur-containing heterocycle) fundamentally alters its waste stream routing compared to standard aliphatic or aromatic hydrocarbons. Improper disposal of sulfur-containing organics can lead to severe environmental hazards, including the generation of highly corrosive sulfur oxides (SOx) during incineration, which degrades standard incinerator flues and contributes to environmental acidification.
Table 1: Physicochemical & Hazard Profile
| Property | Value | Operational Implication |
| Chemical Name | Methyl 3-ethynylthiophene-2-carboxylate | Standard nomenclature for inventory tracking. |
| CAS Registry Number | 1800082-83-0 | Primary identifier for EHS manifesting. |
| Molecular Formula | C8H6O2S[1] | Indicates the presence of sulfur; dictates waste segregation. |
| Molecular Weight | 166.20 g/mol [1] | Used for calculating waste mass/molarity in reaction mixtures. |
| Primary Hazard Class | Irritant / Environmental Hazard | Requires standard PPE (nitrile gloves, lab coat, safety goggles). |
| Waste Classification | Sulfur-Containing Organic Waste | Must not be routed to standard non-halogenated organic waste. |
Scientific Causality: The "Why" Behind the Protocol
In laboratory safety, compliance is driven by understanding causality. Why can't Methyl 3-ethynylthiophene-2-carboxylate be disposed of in the standard "Non-Halogenated Organic Waste" carboy alongside ethanol, ethyl acetate, or hexanes?
-
Combustion Byproducts (SOx Generation): When standard organic waste is incinerated, it produces
and . When a thiophene derivative is incinerated, the sulfur heteroatom oxidizes to form sulfur dioxide ( ) and sulfur trioxide ( ). -
Incinerator Infrastructure: Standard commercial incinerators lack the heavy-duty Flue-Gas Desulfurization (FGD) scrubbers required to neutralize SOx gases. Routing sulfur-rich waste to these facilities causes rapid corrosion of the exhaust stacks via sulfuric acid formation and violates environmental emission permits.
-
Catalyst Contamination (Reaction Waste): Because this compound is typically used in metal-catalyzed couplings (e.g., Pd/Cu), the resulting reaction waste stream often contains heavy metals. Sulfur compounds can strongly coordinate to these metals, creating persistent complexes that complicate standard heavy-metal recovery processes.
Step-by-Step Disposal Methodology
The following protocol outlines the self-validating system for disposing of pure Methyl 3-ethynylthiophene-2-carboxylate or its direct reaction mixtures.
Step 1: Waste Stream Segregation
-
Action: Identify the primary components of the waste. If the waste consists of the pure compound, washings, or unreacted starting material, route it exclusively to a container designated for "Sulfur-Containing Organic Waste."
-
Validation: Check the waste carboy label. It must explicitly state compatibility with sulfur compounds. Do not mix with halogenated waste unless the institutional EHS policy combines "Halogenated and Sulfur/Nitrogen" into a single "Special Incineration" stream.
Step 2: Handling Reaction Mixtures (Heavy Metal Presence)
-
Action: If the compound was subjected to a cross-coupling reaction, the waste stream now contains transition metals (e.g., Palladium, Copper). This waste must be routed to a "Heavy Metal / Organometallic Waste" container.
-
Validation: Ensure the pH of the aqueous phase (if a biphasic mixture is being disposed of) is neutral to mildly basic (pH 7-9) to prevent the generation of toxic hydrogen sulfide (
) gas, which can occur if thiophene derivatives degrade under strongly acidic, reducing conditions.
Step 3: Primary and Secondary Containment
-
Action: Transfer the chemical using a compatible solvent (e.g., dichloromethane or ethyl acetate) into a High-Density Polyethylene (HDPE) or glass waste container.
-
Validation: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.
Step 4: EHS Manifesting and Labeling
-
Action: Complete the hazardous waste tag. You must explicitly list "Methyl 3-ethynylthiophene-2-carboxylate" and its CAS number (1800082-83-0).
-
Validation: Do not use abbreviations like "METC" or "Thiophene ester." Regulatory agencies require full IUPAC or standard nomenclature for accurate downstream processing.
Waste Routing Decision Pathway
The following diagram illustrates the logical decision tree for routing waste containing this specific building block, ensuring compliance with environmental regulations.
Caption: Decision matrix for the segregation and disposal routing of thiophene-derivative chemical waste.
Spill Response & Decontamination
In the event of an accidental spill of Methyl 3-ethynylthiophene-2-carboxylate:
-
Isolate: Evacuate non-essential personnel from the immediate spill area.
-
Absorb: Because it is an organic compound, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical absorbent pads). Do not use combustible materials like sawdust.
-
Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid waste container.
-
Label: Label the container as "Spill Debris containing Methyl 3-ethynylthiophene-2-carboxylate (Sulfur-bearing solid waste)."
-
Decontaminate: Wash the spill surface with a mild detergent and water, followed by an ethanol wipe, routing all contaminated wipes into the solid hazardous waste bin.
References
-
Namiki Shoji Co., Ltd. (2020). Building Blocks Catalogue September 2020. Retrieved from[Link]
Sources
Personal protective equipment for handling Methyl 3-ethynylthiophene-2-carboxylate
Topic: Personal protective equipment for handling Methyl 3-ethynylthiophene-2-carboxylate Audience: Researchers, scientists, and drug development professionals.
CAS Number: 1800082-83-0 Formula: C₈H₆O₂S Molecular Weight: 166.20 g/mol [1]
Executive Safety Summary
Methyl 3-ethynylthiophene-2-carboxylate presents a dual-hazard profile characteristic of functionalized thiophenes and terminal alkynes. Beyond standard organic irritancy, the terminal ethynyl group (C≡C-H) introduces specific reactivity risks—notably the potential formation of explosive metal acetylides upon contact with copper, silver, or mercury, and susceptibility to exothermic polymerization if stored improperly.
Critical Hazards:
-
Reactivity: Terminal alkynes are thermodynamically unstable. Incompatible with strong bases, oxidizing agents, and coinage metals (Cu, Ag).
-
Health: Causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335). Thiophene derivatives are often sensitizers; minimize dermal exposure.
-
Physical State: Low-melting solid or viscous oil (dependent on purity/temperature). Handle as a liquid to prevent splash risks.
Personal Protective Equipment (PPE) Matrix
This protocol relies on a Barrier-Redundancy Strategy . Thiophene derivatives can permeate standard latex rapidly; therefore, nitrile is the baseline, with laminate films required for prolonged contact.
| PPE Category | Specification | Rationale & Technical Justification |
| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil)Outer: Nitrile (4–8 mil) or Laminate (Silver Shield®) for stock solutions. | Thiophenes are lipophilic and can permeate thin nitrile. Double gloving provides a "breakthrough buffer" allowing safe removal of the outer glove upon contamination. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for liquid handling. | The compound is an ester/oil; splash risk is high during transfer. Goggles seal the eyes against vapors and micro-droplets. |
| Respiratory | Fume Hood (LEV) is mandatory.If LEV unavailable: Half-mask with OV/P95 cartridges . | Prevents inhalation of aerosols and thiophene vapors, which can possess a strong, disagreeable sulfurous odor and cause respiratory sensitization. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Chemical Apron (if handling >5g). | Standard protection against minor splashes. An apron is added for scale-up to protect the torso from saturation. |
Operational Workflow & Handling Protocol
A. Storage & Stability[2]
-
Environment: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . The terminal alkyne is prone to oxidative degradation and polymerization.
-
Container: Amber glass vials with Teflon-lined caps. Strictly avoid metal containers or spatulas made of copper/brass to prevent acetylide formation.
B. Experimental Setup (Step-by-Step)
-
Preparation :
-
Pre-cool the reaction flask if the protocol allows; this minimizes volatility.
-
Ensure all glassware is bone-dry (flame-dried recommended) as esters can hydrolyze and alkynes can hydrate under acidic/wet conditions.
-
-
Weighing & Transfer :
-
If Solid: Use a glass or ceramic spatula . Do not use metal.
-
If Liquid/Oil: Use a positive-displacement pipette to prevent dripping.
-
Dissolution : Dissolve immediately in the reaction solvent (e.g., DCM, THF) to reduce vapor pressure.
-
-
Reaction Monitoring :
-
Maintain an inert blanket (N₂) throughout the reaction.
-
Quenching : If using strong bases (e.g., in Sonogashira coupling), quench carefully to avoid exothermic runaway.
-
C. Visual Workflow (DOT Diagram)
Caption: Figure 1 illustrates the critical control points, emphasizing inert storage and the exclusion of incompatible metals during the transfer phase.
Emergency Response & Decontamination
Scenario: Benchtop Spill (Liquid/Solid)
-
Evacuate & Ventilate: Clear the immediate area. The sulfur odor may be strong.
-
PPE Upgrade: Don a second pair of nitrile gloves and a respirator if outside the hood.
-
Neutralization:
-
Absorb with Vermiculite or Sand .
-
Contraindication:DO NOT use metal dust pans or sweep with metal brushes (spark/acetylide risk). Use plastic scoops.
-
-
Cleaning: Clean the surface with a 10% bleach solution (oxidizes thiophene residues) followed by soap and water.
Scenario: Skin Exposure
-
Immediate Action: Drench area with water for 15 minutes.
-
Solvent Warning: Do NOT use ethanol or DMSO to wipe the skin; this will increase transdermal absorption of the thiophene. Use mild soap and copious water only.
Waste Disposal Strategy
Disposal must follow a Segregated Stream approach to prevent downstream reactivity.
| Waste Stream | Instructions |
| Solid Waste | Contaminated gloves, paper towels, and silica gel must go into Hazardous Solid Waste (Incineration) . |
| Liquid Waste | Halogenated/Non-Halogenated Organic . Crucial: Ensure the waste container does not contain traces of copper or silver salts (often used in coupling reactions) unless the alkyne is fully consumed. If unreacted alkyne persists, quench with dilute acid before mixing with metal-containing waste. |
| Glassware | Rinse with acetone, then soak in a base bath (KOH/iPrOH) to hydrolyze the ester and degrade the compound before standard washing. |
References
-
PubChem. (n.d.). Methyl 3-ethynylthiophene-2-carboxylate (Compound).[1][2][3][4] National Library of Medicine. Retrieved February 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). Handling of Terminal Acetylenes and Ethynylmagnesium Chlorides. Retrieved February 28, 2026, from [Link]
Sources
- 1. 1800082-83-0_Methyl 3-ethynylthiophene-2-carboxylateCAS号:1800082-83-0_Methyl 3-ethynylthiophene-2-carboxylate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. EnamineStore [enaminestore.com]
- 3. CAS:3028197-77-2, Methyl 6-ethynylthieno[3,2-b]thiophene-2-carboxylate-毕得医药 [bidepharm.com]
- 4. PubChemLite - Methyl 3-ethynylthiophene-2-carboxylate (C8H6O2S) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
